4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c1-11-7-9-5(8)4-2-3-12-6(4)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSIJWLMMVUKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621236 | |
| Record name | 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-10-3 | |
| Record name | 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Foreword: The Strategic Importance of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA. This structural similarity allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Within this privileged heterocyclic family, this compound emerges as a pivotal intermediate. Its strategic importance lies in the reactivity of the 4-chloro substituent, which serves as a versatile handle for nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, enabling the synthesis of a vast library of derivatives for drug discovery and development. This guide provides a comprehensive overview of a robust and well-established synthetic route to this key building block, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Three-Pronged Approach to the Thieno[2,3-d]pyrimidine Core
The synthesis of this compound is most effectively achieved through a convergent three-step strategy. This approach begins with the construction of the thiophene ring via the celebrated Gewald reaction, followed by the annulation of the pyrimidine ring and subsequent functional group manipulations, culminating in the target molecule. This methodology is favored for its efficiency, adaptability, and the use of readily accessible starting materials.
Caption: Synthetic workflow for this compound.
Part 1: The Gewald Reaction - Forging the Thiophene Ring
The Gewald reaction is a powerful multicomponent reaction that efficiently constructs polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][2][3] This reaction is the cornerstone of our synthesis, providing the foundational thiophene ring of our target molecule.
Mechanism and Rationale
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (e.g., triethylamine, morpholine, or piperidine), to form an α,β-unsaturated nitrile. This is followed by the addition of elemental sulfur to the α-carbon, subsequent cyclization, and tautomerization to yield the 2-aminothiophene.[4][5] The choice of a nitrile with an electron-withdrawing group at the 3-position is crucial for the subsequent pyrimidine ring formation. For our purpose, malononitrile is an excellent choice as the active methylene nitrile.
Experimental Protocol: Synthesis of 2-Amino-3-cyanothiophene
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ketone/Aldehyde | - | 1.0 eq | - |
| Malononitrile | 66.06 | 1.0 eq | - |
| Elemental Sulfur | 32.06 | 1.1 eq | - |
| Triethylamine | 101.19 | 0.2 eq | - |
| Ethanol | 46.07 | - | - |
Procedure:
-
To a stirred solution of the appropriate ketone or aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add triethylamine (0.2 eq) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 2-aminothiophene-3-carbonitrile derivative.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Part 2: Pyrimidine Ring Annulation and S-Methylation
With the 2-aminothiophene-3-carbonitrile in hand, the next stage involves the construction of the pyrimidine ring and the introduction of the 2-(methylthio) group. A common and effective method involves a two-step sequence: formation of a 2-thioxo intermediate followed by S-methylation.
Causality in Experimental Choices
The cyclization with carbon disulfide in the presence of a base like potassium hydroxide or sodium ethoxide provides a straightforward route to the 2-thioxo-thieno[2,3-d]pyrimidin-4-one. The subsequent methylation is a standard nucleophilic substitution where the thiolate anion attacks methyl iodide. Methyl iodide is a potent methylating agent, ensuring a high conversion rate.
Experimental Protocol: Synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminothiophene-3-carbonitrile | - | 1.0 eq | - |
| Carbon Disulfide (CS₂) | 76.14 | 1.5 eq | - |
| Potassium Hydroxide (KOH) | 56.11 | 2.0 eq | - |
| Methyl Iodide (CH₃I) | 141.94 | 1.2 eq | - |
| Dimethylformamide (DMF) | 73.09 | - | - |
Procedure:
-
In a round-bottom flask, dissolve the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) and potassium hydroxide (2.0 eq) in dimethylformamide (DMF).
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Part 3: Chlorination of the 4-Position
The final step in the synthesis is the conversion of the 4-hydroxy (or 4-oxo tautomer) group to a chloro group. This transformation is critical as it installs the reactive site for subsequent derivatization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[6][7]
Expertise in Practice: The Rationale for POCl₃
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate at the 4-position, which is then displaced by a chloride ion. The use of a high-boiling solvent like toluene or conducting the reaction neat in excess POCl₃, often with a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) to neutralize the generated HCl, is a common practice.[8]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one | - | 1.0 eq | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5-10 eq | - |
| N,N-Dimethylaniline | 121.18 | 0.5 eq | - |
| Toluene | 92.14 | - | - |
Procedure:
-
To a flask equipped with a reflux condenser and a calcium chloride guard tube, add 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and toluene.
-
Add N,N-dimethylaniline (0.5 eq) to the suspension.
-
Carefully add phosphorus oxychloride (5-10 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization Data
The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) |
| 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one | C₇H₆N₂OS₂ | 198.27 | ~2.6 (s, 3H, -SCH₃), ~7.0-7.5 (m, 2H, thiophene-H), ~12.0 (br s, 1H, -NH) |
| This compound | C₇H₅ClN₂S₂ | 216.71 | ~2.7 (s, 3H, -SCH₃), ~7.3-7.8 (m, 2H, thiophene-H) |
Note: The exact chemical shifts may vary depending on the solvent and the specific substitution pattern on the thiophene ring.
Safety and Handling
Phosphorus Oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes.[6][9][10][11] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All reactions involving POCl₃ should be quenched carefully by slowly adding the reaction mixture to ice.
Methyl Iodide (CH₃I): is a toxic and carcinogenic substance. It should be handled in a fume hood, and appropriate protective measures should be taken to avoid inhalation and skin contact.
Conclusion: A Gateway to Novel Therapeutics
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By mastering these procedures, researchers are well-equipped to produce this valuable intermediate in sufficient quantities for further exploration. The versatility of the 4-chloro position opens a gateway to a multitude of novel thieno[2,3-d]pyrimidine derivatives, paving the way for the discovery of new therapeutic agents with the potential to address a range of diseases.
References
- Gewald, K. (1961). Zur Synthese von 2-Amino-thiophenen. Angewandte Chemie, 73(1), 114.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(30), 5261-5264.[7][12][13][14]
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link][3]
-
Missoum, H., Seijas, J. A., & Vázquez-Tato, M. P. (2022). Synthesis of new thiophenic derivatives. Electronic Conference on Synthetic Organic Chemistry.[15]
-
International Chemical Safety Cards. (n.d.). Phosphorus oxychloride. Available at: [Link][6]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Available at: [Link][11]
-
Al-Adiwish, W. M., et al. (2014). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 19(6), 7484-7497.[16]
-
El-Sayed, N. N. E., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 189-216.[17]
-
Avetisyan, A. A., et al. (2019). Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones. Journal of Molecular Structure, 1196, 73-80.[18]
-
Abouzid, K. M., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966.[19]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. Available at: [Link][20]
-
Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923.[21]
-
Abdelrazek, F. M., et al. (2007). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 12(10), 2281-2290.[22]
-
Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines. JP2006076970A. Available at: [8]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. sciforum.net [sciforum.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 7. Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine - Lookchem [lookchem.com]
- 8. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
- 11. my.airliquide.com [my.airliquide.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 19. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
CAS Number: 598298-10-3
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed and field-proven two-step synthetic protocol, explore its characteristic reactivity, and highlight its critical role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purine, the fundamental structure found in adenine and guanine. This structural resemblance to the building blocks of DNA and RNA makes the thienopyrimidine scaffold a "privileged structure" in medicinal chemistry. Its derivatives have been shown to interact with a wide array of biological targets, leading to a broad spectrum of medical applications, including anticancer, anti-inflammatory, and antimicrobial agents.
This compound emerges as a particularly valuable intermediate. The thieno[2,3-d]pyrimidine core provides the foundational structure for biological recognition, while the strategically positioned functional groups—a methylthio group at the C2 position and a reactive chloro group at the C4 position—offer orthogonal handles for chemical modification and diversification. The C4-chloro atom is especially important as it provides a predictable site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various pharmacophoric moieties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 598298-10-3 | [1] |
| Molecular Formula | C₇H₅ClN₂S₂ | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| Synonyms | 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine | [1] |
| Calculated LogP | 3.0666 | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Storage Temperature | 2-8 °C |
Synthesis and Manufacturing Protocol
The synthesis of this compound is reliably achieved via a two-step process starting from the corresponding hydroxy-thienopyrimidine (which exists in its tautomeric form, a pyrimidinone). This method is robust and scalable, relying on a classic and well-understood chlorination reaction.
Caption: Figure 1: Two-step synthesis workflow.
Step 1: Synthesis of 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one (Precursor)
The foundational step is the construction of the thienopyrimidinone core. A highly efficient method for this is the cyclization of a functionalized 2-aminothiophene. While various routes exist, one common approach involves building the pyrimidine ring onto a thiophene synthesized via the Gewald reaction.
Protocol Rationale: This protocol leverages the high reactivity of 2-aminothiophene-3-carboxamide with methyl isothiocyanate. The isothiocyanate provides the C2 and the methylthio group, while the internal amine of the thiophene cyclizes to form the pyrimidine ring in a one-pot reaction.
Experimental Protocol:
-
To a stirred suspension of 2-aminothiophene-3-carboxamide (1.0 eq) in anhydrous pyridine (10 vol), add methyl isothiocyanate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (20 vol).
-
Acidify the aqueous suspension to pH 5-6 using concentrated HCl.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one as a stable solid.
Step 2: Chlorination to this compound
This step is a standard and highly effective method for converting 4-pyrimidinones into 4-chloropyrimidines.
Protocol Rationale: Phosphorus oxychloride (POCl₃) serves as both the reagent and solvent. It activates the carbonyl oxygen of the pyrimidinone, converting it into a good leaving group, which is subsequently displaced by a chloride ion to yield the final product. The reaction is driven to completion by refluxing.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), carefully add 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 vol).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like triethylamine can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until it is slightly basic (pH 8-9).
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 15 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound lies in the high reactivity of its C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens and the fused thiophene ring activates the C4 position for attack by a wide range of nucleophiles.
Caption: Figure 2: Key reactivity pathways.
Causality of Reactivity: The reaction proceeds via a Meisenheimer complex intermediate, where the negative charge is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. This stabilization lowers the activation energy for the reaction, making the substitution favorable. The general order of reactivity for halogens in such systems is I > Br > Cl > F, but the chloro-derivative offers an excellent balance of reactivity and stability for a versatile building block.
Common Transformations:
-
Amination: Reaction with primary or secondary amines (aliphatic or aromatic) readily displaces the chloride to form 4-amino-thieno[2,3-d]pyrimidines. This is the most common derivatization in drug discovery.
-
Alkoxylation/Aryloxylation: Alcohols and phenols, typically after deprotonation with a strong base like sodium hydride (NaH), can displace the chloride to yield the corresponding ethers.
-
Thiolation: Thiols react similarly to alcohols to form thioethers.
-
Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is also amenable to cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids, allowing for the introduction of aryl or heteroaryl groups.
Applications in Medicinal Chemistry
The primary application of this compound is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
ROCK Inhibitors
Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in cancer cell migration, invasion, and metastasis. The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop potent ROCK inhibitors.[2] In a typical synthetic scheme, this compound is reacted with a substituted aniline via nucleophilic substitution to install the key pharmacophore that interacts with the kinase hinge region.
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various human cancers, making it a validated target for cancer therapy. Several series of potent c-Met inhibitors have been developed using the thieno[2,3-d]pyrimidine core. A notable synthetic strategy involves the reaction of this compound with substituted phenols to form a diaryl ether linkage, a common structural motif in many Type II kinase inhibitors. One study identified a thieno[2,3-d]pyrimidine derivative as a potent c-Met inhibitor with an IC₅₀ of 35.7 nM.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple. The thiophene ring protons should appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group of the methylthio moiety will be a sharp singlet in the upfield region (typically δ 2.5-2.8 ppm).
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine (C4) will be significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z 216, along with a characteristic M+2 peak at m/z 218 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from the closely related analog, 4-chloro-2-methylthiopyrimidine, indicates significant hazards.
Hazard Profile (Inferred):
-
Classification: Likely to be classified as corrosive. The analog 4-chloro-2-methylthiopyrimidine is classified as Skin Corrosion 1B.
-
Health Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.
-
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8 °C.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
References
- Taylor, F. Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction.
- Fayed, E. A. A., et al. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. 2021, 26(16), 4967.
- Yakugaku Zasshi. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. 1989 Jul;109(7):464-73.
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020, 30(8), 126966.
- Chen, Y., et al. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry. 2011, 19(15), 4569-4580.
Sources
An In-depth Technical Guide to 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid, bicyclic structure, incorporating both thiophene and pyrimidine rings, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its ability to interact with various biological targets. This structural feature has been exploited in the design of numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 598298-10-3 | [2] |
| Molecular Formula | C₇H₅ClN₂S₂ | [2] |
| Molecular Weight | 216.71 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | Not explicitly available; related compounds have melting points in the range of 100-250 °C. | |
| Boiling Point | 394.53°C at 760 mmHg (Predicted) | [5] |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | |
| Purity | Typically >95% | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methylthio group protons (SCH₃) typically in the range of δ 2.5-2.8 ppm. The two protons on the thiophene ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with their coupling constant indicating their ortho relationship.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The methylthio carbon will appear at a higher field (around δ 15-20 ppm). The carbons of the pyrimidine and thiophene rings will resonate at lower fields, with the carbon attached to the chlorine atom (C4) being significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 216.71). The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in a roughly 3:1 ratio).
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the thieno[2,3-d]pyrimidine core, followed by the introduction of the chloro and methylthio functionalities. A common and efficient route involves the Gewald reaction to form a substituted 2-aminothiophene, which then undergoes cyclization to form the pyrimidine ring.
Workflow for the Synthesis of this compound
A schematic overview of the synthesis pathway.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one (Precursor)
-
Gewald Reaction to form 2-Aminothiophene-3-carbonitrile: This three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).[5][6][7] This reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[5][7]
-
Cyclization to form the Thieno[2,3-d]pyrimidine Core: The resulting 2-aminothiophene-3-carbonitrile is then cyclized to form the pyrimidine ring. A common method involves reaction with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then methylated with a methylating agent like dimethyl sulfate.[8] Subsequent treatment with hydrazine hydrate leads to the formation of 3-amino-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one.[8][9][10]
-
Hydrolysis to 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one: The amine group at the 4-position can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-hydroxy (or 4-oxo) derivative, 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one.
Part 2: Chlorination to this compound
The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a crucial transformation as the chlorine atom serves as a good leaving group for subsequent nucleophilic substitution reactions.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most commonly used and effective reagent for this chlorination.[11][12][13]
-
Reaction Conditions: The reaction is typically carried out by heating the precursor, 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one, in neat POCl₃ or in an inert solvent like toluene or sulfolane, often in the presence of a catalytic amount of an organic base such as N,N-dimethylaniline or triethylamine to facilitate the reaction.[12] The reaction temperature usually ranges from 80 to 110 °C.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Mechanism of Chlorination with POCl₃
The proposed mechanism for the chlorination step.
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAAr). The chlorine atom at this position is an excellent leaving group, allowing for the introduction of a wide range of functional groups.
Nucleophilic Substitution at the C4 Position
This is the most important reaction of this compound and is the key to its utility as a synthetic intermediate. A variety of nucleophiles can be used to displace the chlorine atom.
-
Amines: Reaction with primary and secondary amines, including anilines and various heterocyclic amines, leads to the formation of 4-amino-thieno[2,3-d]pyrimidine derivatives. These reactions are typically carried out in a polar solvent such as ethanol, isopropanol, or dimethylformamide (DMF), often in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated during the reaction.[14]
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form 4-alkoxy and 4-aryloxy derivatives, respectively.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties at the C4 position.
Reaction Workflow for Nucleophilic Substitution
General scheme for nucleophilic substitution at the C4 position.
Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This compound serves as a crucial starting material for the synthesis of numerous compounds with therapeutic potential.
Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-d]pyrimidine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
-
Targeted Cancer Therapy: By reacting this compound with various amines, researchers have developed potent inhibitors of several kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). For instance, analogs of the EGFR inhibitor Lapatinib have been synthesized using this scaffold.
Other Therapeutic Areas
Beyond cancer, thieno[2,3-d]pyrimidine derivatives synthesized from this chloro-intermediate have shown promise in other therapeutic areas:
-
Anti-inflammatory Agents: By modulating the activity of inflammatory kinases.
-
Antimicrobial Agents: As inhibitors of essential microbial enzymes.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[15]
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its 4-chloro group make it an ideal starting material for the construction of diverse libraries of compounds for drug discovery. The continued exploration of the synthetic potential of this scaffold is expected to lead to the development of novel therapeutics with improved efficacy and selectivity.
References
-
LookChem. This compound. [Link]
-
Alagarsamy, V., et al. "Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents." Biomedicine & Pharmacotherapy 61.5 (2007): 285-91. [Link]
-
Sciforum. "Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction." (2018). [Link]
-
ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]
-
ARKIVOC. "Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[6][16]thieno[2,3-d]pyrimidin-4-ones as analg." (2006). [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
ResearchGate. Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. [Link]
-
ResearchGate. Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. (2025). [Link]
-
ACS Omega. "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines." (2021). [Link]
-
ResearchGate. Synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[5]benzothieno[2,3-d]pyrimidin-4(3H )-one derivatives. [Link]
-
AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]
-
National Institutes of Health. "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors." [Link]
-
PubChem. 4-Chloro-2-methylthiopyrimidine. [Link]
-
PubMed Central. "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines." [Link]
-
PubChem. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. [Link]
- Google Patents.
-
Semantic Scholar. POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. (2016). [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). [Link]
-
gsrs. N-(2-CHLOROPHENYL)-2-METHYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE. [Link]
-
ResearchGate. (PDF) POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. (2016). [Link]
-
PubMed Central. "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models." (2023). [Link]
-
Sciforum. "Proceedings Paper Synthesis of new thiophenic derivatives." (2022). [Link]
-
MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. [Link]
-
Atlantis Press. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. [Link]
-
National Institutes of Health. "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth." [Link]
-
Scienceweb. Synthesis of Some Thieno[2,3-d]pyrimidin-4(3H)-ones Using Microwave Irradiation Under Solvent-Free. [Link]
-
ResearchGate. Synthesis Of Some New Thieno[2,3-D]Pyrimidin-4- Amine Derivatives. (2025). [Link]
-
ResearchGate. (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). [Link]
-
PMC. "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents." [Link]
-
MDPI. "Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations." [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Scienceweb. Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl*. [Link]
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. sciforum.net [sciforum.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidaon of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Its bioisosteric relationship with purines has made it a focal point in the design of novel therapeutics.[1] The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This in-depth technical guide provides a comprehensive workflow for the structural elucidation of a representative member of this class, 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. We will delve into the synergistic application of modern analytical techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to not only provide a methodological framework but also to offer insights into the causal relationships behind experimental choices, thereby empowering researchers to confidently and accurately characterize this important class of heterocyclic compounds.
Introduction: The Significance of Thieno[2,3-d]pyrimidines
The fusion of a thiophene ring with a pyrimidine ring gives rise to three possible isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[3] Among these, the thieno[2,3-d]pyrimidine core has garnered substantial attention due to its presence in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substituents on this core play a crucial role in modulating its pharmacological profile. Therefore, unambiguous confirmation of the substitution pattern and overall molecular architecture is a critical first step in any research and development endeavor.
This guide will focus on the systematic structural elucidation of this compound, a key intermediate in the synthesis of more complex derivatives.
Foundational Analysis: Synthesis and Preliminary Characterization
A robust structural elucidation workflow begins with a pure sample. The synthesis of this compound can be achieved through various established methods, often starting from a substituted thiophene precursor. A common approach involves the Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidine ring.[4]
Prior to in-depth spectroscopic analysis, preliminary characterization is essential to confirm the successful synthesis and purity of the compound. This typically includes:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point Determination: A sharp melting point range is indicative of a pure crystalline compound.
-
Elemental Analysis: To confirm the empirical formula (C₇H₅ClN₂S₂) and ensure the correct elemental composition.
Mass Spectrometry: Determining the Molecular Mass and Formula
Mass spectrometry is the first-line technique for determining the molecular weight of a compound and gaining initial structural insights from its fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Look for the molecular ion peak [M+H]⁺. The high-resolution measurement will provide a highly accurate mass, which can be used to confirm the molecular formula.
Expected Data and Interpretation
For this compound (Molecular Formula: C₇H₅ClN₂S₂), the expected monoisotopic mass is 215.9583.[5][6]
| Ion | Calculated Exact Mass |
| [M]⁺ | 215.9583 |
| [M+H]⁺ | 216.9661 |
A key feature to look for is the isotopic pattern of chlorine. The presence of a peak at [M+2] with approximately one-third the intensity of the molecular ion peak is a definitive indicator of the presence of one chlorine atom.
Fragmentation Analysis
While soft ionization techniques are preferred for determining the molecular weight, Electron Impact (EI) ionization can provide valuable structural information through fragmentation. The fragmentation of the thieno[2,3-d]pyrimidine core can be complex, but some characteristic losses can be anticipated, such as the loss of the methylthio group (-SCH₃) or the chloro group (-Cl).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the absorption bands to identify characteristic functional groups.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (thiophene and pyrimidine rings) |
| ~2920 | C-H stretch | Aliphatic (methyl group) |
| ~1600-1450 | C=C and C=N stretch | Aromatic rings |
| ~1340 | C-N stretch | Aromatic amine |
| ~750 | C-Cl stretch | Chloro group |
| ~690 | C-S stretch | Thiophene and methylthio group |
The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the establishment of the connectivity between atoms.
Logical Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.
Caption: A logical workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
Expected ¹H NMR Data (in CDCl₃, predicted):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | ~7.3-7.5 | d | 1H |
| H-5 | ~7.0-7.2 | d | 1H |
| -SCH₃ | ~2.6 | s | 3H |
-
Rationale: The two protons on the thiophene ring (H-5 and H-6) are expected to appear as doublets due to coupling to each other. Their chemical shifts will be in the aromatic region. The methyl protons of the methylthio group will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy (with DEPT)
The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data (in CDCl₃, predicted):
| Carbon | Chemical Shift (δ, ppm) | DEPT |
| C4 | ~160 | C |
| C2 | ~170 | C |
| C7a | ~155 | C |
| C4a | ~120 | C |
| C5 | ~125 | CH |
| C6 | ~130 | CH |
| -SCH₃ | ~15 | CH₃ |
-
Rationale: The chemical shifts are influenced by the electronegativity of the neighboring atoms (N, S, Cl) and the aromaticity of the ring system. Quaternary carbons (C) will be identified by their absence in DEPT-90 and DEPT-135 spectra (or their presence in the standard ¹³C spectrum and absence in DEPT spectra).
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a complete structure.
The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak is expected between H-5 and H-6, confirming their vicinal relationship on the thiophene ring.
The HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to.[7] This allows for the unambiguous assignment of protonated carbons.
Expected HSQC Correlations:
-
H-5 will show a correlation to C-5.
-
H-6 will show a correlation to C-6.
-
The protons of the -SCH₃ group will show a correlation to the methyl carbon.
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away.[7] This is a powerful tool for establishing the connectivity across quaternary carbons and heteroatoms.
Key Expected HMBC Correlations:
-
-SCH₃ protons to C-2: This correlation is crucial for confirming the attachment of the methylthio group to the C-2 position of the pyrimidine ring.
-
H-5 to C-4, C-6, and C7a: These correlations will help to piece together the thiophene and pyrimidine rings.
-
H-6 to C-4a and C-5: These correlations further confirm the structure of the fused ring system.
The following diagram illustrates the key HMBC correlations for confirming the structure.
Caption: Key HMBC correlations for structural confirmation. (Note: A placeholder image is used in the DOT script. In a real application, an image of the chemical structure would be used.)
Data Integration and Final Structure Confirmation
The final step in the structure elucidation process is the integration of all the data from the different analytical techniques. The molecular formula from HRMS, the functional groups from IR, and the detailed connectivity from the suite of NMR experiments should all converge to support the proposed structure of this compound. Any inconsistencies in the data must be carefully re-examined.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic use of multiple analytical techniques. While each technique provides a piece of the puzzle, it is the combination of mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments that allows for the unambiguous determination of the molecular structure. The workflow and insights provided in this guide offer a robust framework for researchers working with thieno[2,3-d]pyrimidines and other complex heterocyclic systems, ensuring the scientific integrity and accuracy of their findings.
References
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(5), 3338-3357. [Link]
-
El-Gazzar, A. R. B. A., Hussein, H. A. R., & Aly, A. S. (2006). Synthesis and Reactions of Polynuclear Heterocycles: Azolothienopyrimidines and Thienothiazolopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2341-2359. [Link]
-
The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal, 7(9), 30-38. [Link]
-
PubChem. 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information. [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(4), M961. [Link]
-
Hassan, A. E. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 113, 104947. [Link]
-
El-Sayed, M. A. A., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(21), 5010. [Link]
-
Longdom Publishing. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Core Unit Containing 1,2,4-Triazoles and Thiophenes as Potent Antimicrobial Activity. Organic Chemistry: Current Research, 5(4). [Link]
-
PubChem. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (2021). Structure elucidation – Knowledge and References. [Link]
-
ResearchGate. (2014). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. [Link]
-
MDPI. (2014). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 19(12), 20698-20710. [Link]
-
PubChem. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. [Link]
-
Columbia University. HSQC and HMBC. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, analogous to purines, and is a core component of various biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The title compound, with its reactive chloro group at the 4-position and a methylthio group at the 2-position, serves as a versatile intermediate for the synthesis of a diverse range of derivatives.[3][4]
Strategic Synthesis: The Pathway from 2-Aminothiophene Precursors
The most prevalent and efficient route to 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine commences with the construction of a substituted 2-aminothiophene ring, which then undergoes cyclization to form the thieno[2,3-d]pyrimidine core. The final step involves the chlorination of the 4-hydroxy intermediate.
The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis
The Gewald reaction is a powerful and widely adopted one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6][7] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[8]
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[8] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, subsequent ring closure, and tautomerization to yield the aromatic 2-aminothiophene.[5]
Conceptual Workflow of the Gewald Reaction
Caption: The Gewald reaction pathway to 2-aminothiophenes.
From 2-Aminothiophene to the Thieno[2,3-d]pyrimidine Core
Once the substituted 2-aminothiophene-3-carbonitrile is obtained, the next critical step is the construction of the pyrimidine ring. A common method involves reaction with a suitable one-carbon synthon. For the synthesis of the desired 2-(methylthio) substituted pyrimidine ring, a two-step process is often employed. First, the 2-aminothiophene is treated with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which is then S-methylated using a methylating agent like methyl iodide. Subsequent cyclization leads to the formation of 2-(methylthio)thieno[2,3-d]pyrimidin-4-ol.
Final Step: Chlorination to Yield the Target Compound
The concluding step in this synthetic sequence is the chlorination of the hydroxyl group at the 4-position of the thieno[2,3-d]pyrimidine ring system. This transformation is typically achieved by treating 2-(methylthio)thieno[2,3-d]pyrimidin-4-ol with a strong chlorinating agent.[9] Phosphoryl chloride (POCl₃) is the most commonly used reagent for this purpose, often in the presence of a base or as a neat reagent under reflux.[2][9]
Overall Synthetic Scheme
Caption: Synthetic pathway to the target compound.
Experimental Protocols
The following protocols are representative examples and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis of 2-Amino-4,5-dialkylthiophene-3-carbonitrile via Gewald Reaction[10]
-
To a stirred solution of the appropriate ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this suspension, add a catalytic amount of a suitable base (e.g., morpholine or piperidine, ~0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.
Protocol 2: Synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidin-4-ol
-
To a solution of the 2-aminothiophene-3-carboxamide (derived from the corresponding nitrile) (1.0 eq) in a suitable solvent like pyridine, add carbon disulfide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Add methyl iodide (1.2 eq) and continue stirring until the reaction is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to effect cyclization.
-
After cooling, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(methylthio)thieno[2,3-d]pyrimidin-4-ol.
Protocol 3: Synthesis of this compound[9]
-
Suspend 2-(methylthio)thieno[2,3-d]pyrimidin-4-ol (1.0 eq) in an excess of phosphoryl chloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue cautiously onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Data Summary: Starting Materials and Intermediates
| Compound | Role | Key Reagents | Typical Solvents |
| Ketone/Aldehyde | Starting Material | Malononitrile, Sulfur, Base | Ethanol, DMF |
| 2-Aminothiophene-3-carbonitrile | Intermediate | Carbon Disulfide, Methyl Iodide | Pyridine, DMF |
| 2-(Methylthio)thieno[2,3-d]pyrimidin-4-ol | Intermediate | Phosphoryl Chloride (POCl₃) | Neat or Toluene |
| This compound | Final Product | - | - |
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and versatile Gewald reaction to construct the initial thiophene ring. Subsequent cyclization to form the pyrimidine ring and a final chlorination step provide the target molecule in good yields. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions for each step is crucial for achieving high purity and yield.
References
-
Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities. Yakugaku Zasshi. Available from: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available from: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available from: [Link]
-
Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts. Available from: [Link]
-
Synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives. Chinese Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis of thieno[2,3-d]pyrimidines 11 and 12. ResearchGate. Available from: [Link]
-
Cas 598298-10-3,this compound. LookChem. Available from: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available from: [Link]
- Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents.
-
Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. Available from: [Link]
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. d-nb.info [d-nb.info]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical properties, nomenclature, and the strategic importance of the thieno[2,3-d]pyrimidine core as a privileged scaffold in medicinal chemistry. The guide emphasizes the compound's reactivity and synthetic utility, presenting it as a versatile intermediate for constructing diverse molecular libraries. A detailed, representative experimental protocol illustrates its practical application in the synthesis of advanced derivatives, underscoring its role as a critical building block in the development of novel therapeutic agents.
Nomenclature and Chemical Identity
Precise identification is the foundation of chemical research. This compound is recognized by several identifiers across chemical databases and regulatory frameworks.
IUPAC Name: The systematically generated and preferred IUPAC name for this compound is 4-chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine .[1][2]
Common Synonyms: In literature and commercial listings, it is frequently referred to as This compound .[1][2][3]
Key Identifiers: The following table summarizes the essential identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 598298-10-3 | [1][2][3] |
| Molecular Formula | C₇H₅ClN₂S₂ | [1][3][4] |
| Molecular Weight | 216.71 g/mol | [1][4] |
| Canonical SMILES | CSC1=NC(=C2C=CSC2=N1)Cl | [1] |
Physicochemical Properties
Understanding the physicochemical properties of a synthetic intermediate is crucial for its handling, reaction optimization, and purification.
Caption: Figure 1: Chemical Structure.
The table below consolidates key physical and computational data for the compound.
| Property | Value | Source(s) |
| Density | 1.53 g/cm³ (Predicted) | [2][4] |
| Boiling Point | 394.5 °C at 760 mmHg (Predicted) | [2][4] |
| Flash Point | 192.4 °C (Predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 79.3 Ų | [5] |
| XLogP3 | 3.1 | [5] |
| Storage Temperature | 2-8 °C, under inert gas | [3][6] |
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The true value of this compound is derived from its core heterocyclic system. The thieno[2,3-d]pyrimidine scaffold is considered a "privileged structure" in drug discovery. This is largely because it acts as a bioisostere of purine bases, such as adenine, which are fundamental components of DNA and RNA.[7] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, including kinases, receptors, and enzymes that recognize purine-like substrates.
The thienopyrimidine framework has been successfully incorporated into compounds demonstrating a broad spectrum of pharmacological activities, including:
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antimicrobial compounds
-
Central Nervous System (CNS) protective agents[7]
This established biological relevance is the primary driver for the synthesis and utilization of functionalized intermediates like the title compound.
Reactivity and Synthetic Utility
This compound is not typically an end-product but rather a versatile synthetic intermediate.[2] Its utility stems from two key reactive positions that allow for controlled, sequential modifications to build molecular complexity.
-
C4-Chloro Group: The chlorine atom at the 4-position is the primary site of reactivity. It is susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of its use, enabling the introduction of diverse functional groups to modulate pharmacological activity. Furthermore, this position is amenable to modern cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.[8]
-
C2-Methylthio Group: The methylthio (-SCH₃) group is relatively stable but can be oxidized to the corresponding sulfoxide or sulfone.[8] This transformation alters the electronic properties of the pyrimidine ring and can provide additional hydrogen bonding opportunities, which is a valuable strategy in lead optimization.
The following workflow diagram illustrates the central role of this compound as a scaffold for diversification.
Caption: Figure 2: Synthetic Utility Workflow.
Exemplar Experimental Protocol: Synthesis of a 4-Amino-2-(methylthio)thieno[2,3-d]pyrimidine Derivative
This protocol details a representative SNAr reaction, a common application for this intermediate. The procedure is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.
Objective: To synthesize a representative N-substituted-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine, benzylamine) (1.2 eq)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0 eq)
-
Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar) capability
-
TLC plates (silica gel), ethyl acetate, hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen aprotic solvent (e.g., DMF, 10 mL per mmol of starting material).
-
Add the amine (1.2 eq) followed by the tertiary amine base (DIPEA, 2.0 eq) to the stirred solution at room temperature.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to a suitable temperature (typically 60-100 °C). The optimal temperature should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash sequentially with water and then brine. This removes the solvent and inorganic salts.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Applications in Drug Development and Agrochemicals
The primary application of this compound is as a foundational building block.[2][6]
-
Pharmaceutical Industry: It is a key intermediate for synthesizing libraries of thienopyrimidine-based compounds for high-throughput screening.[2] The ability to easily modify the 4-position allows for the rapid generation of analogues to explore structure-activity relationships (SAR) and develop potent and selective drug candidates.[2]
-
Agrochemical Industry: The same synthetic versatility makes it valuable in creating novel herbicides, fungicides, and insecticides, where the thienopyrimidine core can impart desired biological activity.[2]
-
Research and Development: In academic and industrial research, it is used to explore new chemical entities and probe biological pathways, leveraging the unique properties of the thienopyrimidine scaffold.[2]
Safety and Handling
-
Hazard Classification: This compound is classified as an irritant.[2][5]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[3]
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound CAS#: 598298-10-3 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Strategic Intermediate: A Technical Guide to 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine for Advanced Drug Discovery
Introduction: The Thienopyrimidine Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets. Its structural resemblance to the purine bases of DNA and RNA allows it to interact with a wide range of enzymes, particularly kinases, which are central to cellular signaling and are often dysregulated in diseases such as cancer.[1][2] Within this important class of compounds, 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS No. 598298-10-3) stands out as a critical and highly versatile intermediate.[3][4] Its strategic placement of a reactive chlorine atom at the 4-position and a methylthio group at the 2-position provides medicinal chemists with a powerful tool for molecular elaboration and the synthesis of potent and selective therapeutic agents. This guide provides an in-depth look at the commercial availability, synthesis, and applications of this key building block for researchers, scientists, and drug development professionals.
Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers, catering to both research and development and larger-scale synthetic needs. When sourcing this intermediate, researchers should consider purity, available quantities, and lead times. The following table provides a summary of some of the key suppliers.
| Supplier | Catalog Number | Purity | Storage |
| ChemScene | CS-0317489 | >95% | 2-8°C |
| ChemShuttle | 137744 | 95% | 2-8°C |
| Capot Chemical | 20765 | >98% | 2-8°C |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always consult the supplier's documentation for the most up-to-date information.
Synthetic Pathways: From Simple Precursors to a Key Intermediate
The synthesis of this compound is a multi-step process that showcases fundamental principles of heterocyclic chemistry. The most logical and commonly employed route involves three key stages: the formation of a substituted thiophene ring via the Gewald reaction, the construction of the fused pyrimidine ring, and the final chlorination to yield the target compound.
Stage 1: The Gewald Reaction - Assembling the Thiophene Core
The journey begins with the elegant and efficient Gewald reaction, a multicomponent condensation that provides access to polysubstituted 2-aminothiophenes.[5][6][7][8] This reaction is prized for its operational simplicity and the use of readily available starting materials.
Causality of Experimental Choices:
-
Reactants: The choice of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur allows for the one-pot construction of the thiophene ring.
-
Base Catalyst: A base, typically a secondary amine like diethylamine or morpholine, is crucial for facilitating the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[9]
-
Solvent: While various solvents can be used, ethanol is a common choice due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature.
Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor
-
To a stirred solution of a suitable ketone (1.0 eq.), an active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a secondary amine (e.g., diethylamine, 0.2 eq.) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated 2-aminothiophene product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Stage 2: Building the Pyrimidine Ring - Cyclization to the Thienopyrimidinone
With the 2-aminothiophene in hand, the next step is to construct the fused pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene with a reagent that provides the necessary carbon and nitrogen atoms for the pyrimidine core, leading to the formation of 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one.
Causality of Experimental Choices:
-
Cyclizing Reagent: The use of S-methylisothiourea sulfate or a similar reagent provides the C2-methylthio and N1/N3 fragments of the pyrimidine ring. The reaction proceeds through the formation of a guanidine intermediate, which then undergoes intramolecular cyclization.
-
Reaction Conditions: The cyclization is often carried out at elevated temperatures in a suitable solvent to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of the 2-aminothiophene-3-carboxylate (1.0 eq.) and S-methylisothiourea sulfate (1.2 eq.) in a suitable high-boiling solvent (e.g., dimethylformamide or ethanol) is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities and then dried to yield 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one.
Stage 3: The Final Transformation - Chlorination
The final and critical step is the conversion of the hydroxyl group of the thienopyrimidinone (which exists in tautomeric equilibrium with the lactam form) to a chloro group. This is a standard transformation in heterocyclic chemistry, and phosphorus oxychloride (POCl3) is the reagent of choice.[10]
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, ideal for converting the 4-oxo group to the 4-chloro substituent.
-
Reaction Conditions: The reaction is typically performed in neat phosphorus oxychloride at reflux to ensure complete conversion. In some cases, a high-boiling inert solvent may be used. The use of a base, such as pyridine, can be employed to neutralize the HCl generated during the reaction.[11]
Experimental Protocol: Synthesis of this compound
-
A mixture of 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The 4-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups, particularly amine-containing moieties. This reactivity is central to its use in the development of kinase inhibitors.
Numerous studies have demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold are potent inhibitors of various protein kinases implicated in cancer and other diseases. These include:
-
Phosphoinositide 3-kinases (PI3Ks): Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents, which are crucial in cancer cell growth and survival pathways.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Thieno[2,3-d]pyrimidine-based compounds have shown potent dual inhibitory activity against both c-Met and VEGFR-2.
-
c-Met: A receptor tyrosine kinase that plays a role in cell proliferation, motility, and invasion, making it an attractive target for cancer therapy.
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and apoptosis.
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the displacement of the 4-chloro group with a selected amine, which often serves to anchor the molecule in the ATP-binding pocket of the target kinase. The 2-methylthio group can also be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to fine-tune the electronic properties and biological activity of the final compound.
Diagram of a Representative Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by a thieno[2,3-d]pyrimidine derivative.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its commercial availability, coupled with a well-understood and robust synthetic pathway, makes it an accessible and valuable starting point for the synthesis of novel therapeutics. Its proven utility in the development of kinase inhibitors underscores its importance in the ongoing quest for more effective treatments for cancer and other debilitating diseases. This guide has provided a comprehensive overview of this key intermediate, from its procurement and synthesis to its application in cutting-edge drug discovery, empowering researchers to leverage its full potential in their scientific endeavors.
References
- Al-matar, H. M., El-enany, M. M., El-gharib, M. S., & Al-awadi, N. A. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Egyptian Journal of Chemistry, 65(3), 45-51.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Dagoneau, F., Gulea, M., & Besson, T. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713.
- Wang, C., & Tu, S. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions.
-
LookChem. (n.d.). Cas 598298-10-3, this compound. Retrieved from [Link]
- Guo, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1118-1127.
- Abdel-gawad, H., El-damasy, A. K., El-sayed, M. A. A., & Abdel-aziz, M. (2019). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 56(1), 234-245.
- El-gamal, M. I., Abdel-maksoud, M. S., El-din, M. M. G., Yoo, K. H., & Oh, C. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(19), 4496.
- Li, X., Zhao, Y., Wang, D., Li, Y., & Gong, P. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 23(10), 2465.
-
ChemSrc. (n.d.). CAS#:598298-10-3 | this compound. Retrieved from [Link]
- Elmongy, E. I., El-gazzar, A. R. A., & El-kefrawy, M. H. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- Konno, S., Sagi, M., Yuki, Y., & Yamanaka, H. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(7), 464–473.
- Lee, J., Park, S., & Kim, J. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2018(4), M1025.
-
Capot Chemical Co., Ltd. (n.d.). 598298-10-3 | this compound. Retrieved from [Link]
- Zhang, H., Wang, W., & Wang, L. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2014, 1-7.
- Sureja, D., Vala, H., & Dodiya, A. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20, S427-S433.
- Kumar, A., Ahmad, I., & Maurya, R. A. (2012). Efficient Synthesis of Substituted 2‐Amino‐3‐carbethoxythiophenes. ChemInform, 43(32).
- Bheemaraju, G., Rajkumar, S., & Rambabu, D. (2019). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Research & Reviews: Journal of Chemistry, 8(3), 1-11.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 13(28), 17812-17816.
-
ResearchGate. (2016). (PDF) POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Retrieved from [Link]
- Serban, G., Stanasel, O., & Oprean, R. (2022). Design, Synthesis and Biological Activities of (Thio)
- Kim, H. J., Lee, J. H., & Lee, Y. S. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(10), 1891.
- Li, W., Lim, D., & Wu, J. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(7), 8485-8495.
- Edol, B. Z., Babayan, K. A., Kocharyan, A. Z., Stepanyan, G. M., & Avetisyan, A. A. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl. American Chemical Science Journal, 3(4), 364-377.
- Missoum, H., Seijas, J. A., & Vázquez-Tato, M. P. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Cas 598298-10-3,this compound | lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and similar heterocyclic scaffolds. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with validated experimental protocols for their acquisition.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core, which is a significant scaffold in medicinal chemistry.[1][2] The structure is characterized by a chlorine atom at the 4-position and a methylthio group at the 2-position of the pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S₂ | [3] |
| Molecular Weight | 216.71 g/mol | [3] |
| CAS Number | 598298-10-3 | [3] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; S_Me [label="S", pos="-2.4,1.5!"]; C_Me [label="CH₃", pos="-3.6,0.8!"]; N3 [label="N", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,0!"]; Cl [label="Cl", pos="1.2,0.8!"]; C4a [label="C", pos="0.5,-1.2!"]; C7a [label="C", pos="-0.5,-1.2!"]; S_thiophene [label="S", pos="0,-2.4!"]; C6 [label="C", pos="-1.5,-2!"]; C5 [label="C", pos="1.5,-2!"]; H6[label="H", pos="-2.2,-2.5!"]; H5[label="H", pos="2.2,-2.5!"];
Caption: Proposed Mass Fragmentation Pathway of this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a general procedure for obtaining an EI mass spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.
-
Detection: The ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented NMR, IR, and MS data, based on analogous compounds, serve as a valuable reference for the characterization of this molecule. The included experimental protocols offer standardized methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings. It is recommended that this predicted data be confirmed with experimental results for the pure compound.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]
- Guo, et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry, 2022, 1-10.
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]
- Assiut University. (2021).
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- El-Gamal, M. I., et al. (2020). Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. European Journal of Medicinal Chemistry, 191, 112151.
-
ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Chloro-2-(methylthio)thieno[3, 2-d]pyrimidine, min 98%. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-5-methylthio-2-methyl-2H-pyridazin-3-one - Optional[13C NMR]. Retrieved from [Link]
- El-Sayed, M. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2206-2223.
- Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(30), 5664-5679.
-
ResearchGate. (n.d.). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]
Sources
Solubility Profile of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine: A Strategic Guide to Characterization and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common laboratory solvents. We will delve into the theoretical underpinnings of solubility, present robust protocols for both kinetic and thermodynamic solubility assessment, and discuss the practical implications of the resulting data in a research and development context.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of successful drug development.[1] Poor solubility can severely hamper biological screening, formulation development, and ultimately, bioavailability, leading to the failure of otherwise promising candidates.[2][3] this compound, with its fused heterocyclic ring system, presents a unique solubility challenge. Understanding its behavior in various solvents is not merely an academic exercise; it is a critical step for optimizing reaction conditions, enabling purification, and designing effective delivery systems. This guide is structured to provide both the theoretical foundation and the practical methodologies required to fully characterize the solubility profile of this important building block.
Physicochemical Profile and Solubility Prediction
Before embarking on experimental determination, a thorough analysis of the compound's structural and physicochemical properties allows for a reasoned prediction of its solubility behavior. This predictive step is guided by the fundamental principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 598298-10-3 | ChemScene[7] |
| Molecular Formula | C₇H₅ClN₂S₂ | ChemScene[7] |
| Molecular Weight | 216.71 g/mol | ChemScene[7] |
| Calculated LogP | 3.0666 | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[7] |
| Hydrogen Bond Acceptors | 4 | ChemScene[7] |
| Hydrogen Bond Donors | 0 | ChemScene[7] |
Expert Analysis: The molecule's calculated LogP (a measure of lipophilicity) is 3.07, indicating a predominantly non-polar, hydrophobic character.[7] Furthermore, the absence of hydrogen bond donors and a relatively low TPSA suggest that its ability to interact with polar protic solvents like water will be limited.[7] Conversely, its structure suggests it should be more amenable to dissolution in non-polar or moderately polar aprotic organic solvents where dipole-dipole and van der Waals interactions can predominate.[5]
Based on this profile, we can establish a qualitative prediction of solubility.
Table 2: Predicted Qualitative Solubility in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low | Lack of H-bond donors and high lipophilicity hinder interaction with the highly structured H-bond network of the solvent.[8] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | Solvents can engage in dipole-dipole interactions without the high energetic cost of disrupting a hydrogen-bonding network. |
| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | Favorable interactions driven by London dispersion forces due to the compound's lipophilic nature.[6] |
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic.[9] Understanding the difference is crucial for correct data interpretation and application.[10][11]
-
Kinetic Solubility: This measures the concentration of a compound before it begins to precipitate from a solution that was prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[3] It is a high-throughput measurement often used in early discovery to flag potential issues.[2][11] However, it can often overestimate the true solubility because the compound may precipitate as a high-energy, amorphous solid rather than the most stable crystalline form.[10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a saturated solution when it is in equilibrium with its most stable solid form at a specific temperature and pressure.[9][12] This is the "gold standard" measurement, essential for later-stage development, formulation, and regulatory submissions under guidelines like the Biopharmaceutics Classification System (BCS).[13][14]
Caption: Decision workflow for selecting the appropriate solubility assay.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating methodologies for determining the solubility of this compound.
Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is the universally accepted standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[13][15]
Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient period to allow the concentration of the dissolved solid to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is quantified.[15]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials (e.g., 2 mg of compound to 1 mL of each test solvent). The excess solid is crucial to ensure equilibrium with the solid phase is maintained.[9]
-
Solvents: Dispense 1.0 mL of each selected solvent (e.g., Water, pH 7.4 Buffer, Ethanol, Acetone, Dichloromethane, Toluene) into the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C for biorelevant studies). Agitate for a minimum of 24 hours.
-
Causality Insight: 24 hours is a standard starting point, but true equilibrium must be confirmed. For a robust, self-validating protocol, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus between time points.[12]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved particles.
-
Trustworthiness Check: Filtration is a critical step. The filter must not absorb the compound. A quick validation check should be performed by filtering a standard solution of known concentration and ensuring the concentration does not decrease.
-
-
Quantification: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical system) to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated HPLC-UV or UPLC-MS method.
-
Calculation: Calculate the solubility in mg/mL or µg/mL using the determined concentration and the dilution factor.
Caption: Workflow of the Shake-Flask Thermodynamic Solubility Assay.
Protocol: Kinetic Solubility via Nephelometry or UV-Vis
This high-throughput method is ideal for early-stage screening where relative solubility ranking is more important than obtaining a precise equilibrium value.[2]
Principle: A concentrated DMSO stock of the compound is serially diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution is determined by measuring light scattering (nephelometry) or by analyzing the concentration of the dissolved compound after filtration/centrifugation (UV-Vis or LC-MS).[2]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock to the first well and perform a serial dilution across the plate to create a range of concentrations. The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[2]
-
Detection (Nephelometry): Place the plate in a laser nephelometer to measure the light scattering in each well. The lowest concentration that shows a significant increase in scattering above the background is identified as the kinetic solubility limit.
-
Detection (Alternative): Alternatively, filter the plate or centrifuge it to pellet the precipitate. Transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a UV-Vis plate reader against a standard curve.[2]
Data Application in Drug Development
The solubility data for this compound directly informs several key decisions:
-
Synthetic Chemistry: The choice of solvents for reaction, workup, and crystallization is guided by solubility. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is an ideal candidate for recrystallization.[16][17]
-
Biological Assays: To avoid false negatives, compounds must remain in solution in aqueous assay buffers. Kinetic solubility data is critical for setting the top concentration for in vitro screening.[2]
-
Formulation Development: Thermodynamic solubility is a fundamental parameter for developing oral or parenteral dosage forms. For poorly soluble compounds, this data is the starting point for exploring enabling formulations such as amorphous solid dispersions or lipid-based systems.[1]
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective use in scientific research and drug development. While its physicochemical properties suggest low aqueous solubility and a preference for organic solvents, this must be confirmed through rigorous experimental determination. By employing the robust thermodynamic and kinetic protocols detailed in this guide, researchers can generate high-quality, reliable data. This data is not merely a physical constant but a strategic tool that enables rational decision-making, from the design of a chemical synthesis to the formulation of a potential new medicine.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Kyrylenko, S., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 61(10), 4849-4861. Available from: [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]
-
Wikipedia. (n.d.). Solubility. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Department of Chemistry, University of Texas at Dallas. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
Sapkota, A. (2022). Dissolution and Solubility. StatPearls Publishing. Available from: [Link]
-
Department of Chemistry, University of Babylon. (n.d.). Experiment 1: Determination of Solubility. Available from: [Link]
-
Purdue University. (n.d.). Solubility. Available from: [Link]
-
JoVE. (2020). Solubility. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available from: [Link]
-
Scribd. (n.d.). Solubility Measurement Techniques. Available from: [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 385. Available from: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Available from: [Link]
-
International Council for Harmonisation (ICH). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available from: [Link]
-
International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]
-
International Council for Harmonisation (ICH). (n.d.). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]
-
StudySmarter. (n.d.). Solubility and Polarity. Available from: [Link]
-
ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available from: [Link]
-
YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility? Available from: [Link]
-
MDPI. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... Available from: [Link]
-
YouTube. (2025). Why Does Polarity Affect Compound Solubility Behavior? Available from: [Link]
-
Wikipedia. (n.d.). Organic chemistry. Available from: [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Available from: [Link]
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. chemscene.com [chemscene.com]
- 8. Organic chemistry - Wikipedia [en.wikipedia.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ovid.com [ovid.com]
- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Solubility - Wikipedia [en.wikipedia.org]
- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine, a fundamental component of DNA and RNA, allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine core, detailing its synthesis, diverse biological applications with a focus on oncology, and key experimental protocols for its evaluation.
The Allure of a Fused Heterocycle: Structural Significance
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, where a thiophene ring is fused to a pyrimidine ring.[1][2] This unique arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the fused thiophene ring can engage in various non-covalent interactions with biological macromolecules.
A Versatile Pharmacophore: Diverse Therapeutic Applications
The thieno[2,3-d]pyrimidine core has been extensively explored for its therapeutic potential across various disease areas. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][3][4]
Dominance in Oncology: A Multi-Targeted Approach
The most significant application of the thieno[2,3-d]pyrimidine scaffold lies in the field of oncology. Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[5][6]
Kinase Inhibition: A Key Mechanism of Action
Protein kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. The thieno[2,3-d]pyrimidine core serves as an excellent ATP-competitive inhibitor scaffold, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.
Key Kinase Targets of Thieno[2,3-d]pyrimidine Derivatives:
| Kinase Target | Therapeutic Relevance in Cancer | Reference |
| VEGFR-2 | Angiogenesis, tumor growth | [7] |
| EGFR | Cell proliferation, survival in various cancers | [8][9] |
| PI3K | Cell growth, proliferation, and survival | [8][10] |
| FGFR | Cell proliferation, migration, and angiogenesis | [5][6] |
| Tie-2 | Angiogenesis and vessel maturation | [6] |
| aPKC | Cell polarity, proliferation, and survival | [11][12] |
| FLT3 | Hematopoietic stem cell survival and proliferation | [2] |
Targeting Angiogenesis: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anticancer activity against various human cancer cell lines, including colon (HCT-116), liver (HepG2), and breast (MCF-7) cancers.[7]
Overcoming Resistance: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Thieno[2,3-d]pyrimidine-based inhibitors have shown potent activity against both wild-type EGFR and clinically relevant mutant forms, such as the T790M resistance mutant.[8][9] This highlights their potential to address the challenge of acquired resistance to existing EGFR inhibitors.
Modulating Survival Pathways: PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in cancer, promoting cell growth and survival. Novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K isoforms, with structure-activity relationship (SAR) studies revealing the critical role of substitution patterns on the 2-aryl ring for potent inhibition.[8][10]
Beyond Oncology: Expanding Therapeutic Horizons
While oncology remains the primary focus, the therapeutic potential of thieno[2,3-d]pyrimidines extends to other areas:
-
Antibacterial Agents: Thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against a range of multi-drug resistant Gram-positive bacteria, including MRSA, VISA, VRSA, and VRE.[13][14][15] These compounds exhibit low cytotoxicity against mammalian cells, making them promising candidates for the development of new antibiotics.[13][14]
-
Anti-inflammatory and Analgesic Activity: Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some compounds showing efficacy comparable to established drugs like indomethacin.[4]
-
GnRH Receptor Antagonists: Thieno[2,3-d]pyrimidine-2,4-diones have been investigated as potent antagonists of the human Gonadotropin-Releasing Hormone (GnRH) receptor, with potential applications in the treatment of reproductive diseases.[16]
-
Atypical Protein Kinase C (aPKC) Inhibitors: Derivatives of this scaffold have been explored as inhibitors of aPKC, which may offer novel therapeutic strategies for controlling vascular permeability and inflammation in certain eye diseases.[11][12]
Constructing the Core: Synthetic Strategies
The synthesis of the thieno[2,3-d]pyrimidine scaffold is well-established, with the most common approach involving the annulation of a pyrimidine ring onto a pre-formed thiophene.
The Gewald Reaction: A Cornerstone of Synthesis
A key step in this synthetic route is the Gewald reaction, a multi-component reaction that provides a straightforward method for preparing 2-aminothiophene precursors.[3][17][18] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
From Thiophene to Thieno[2,3-d]pyrimidine
Once the 2-aminothiophene intermediate is obtained, the fused pyrimidine ring can be constructed through various cyclization reactions. Common methods include reaction with formamide, urea, or acyl chlorides.[3][17][19] A subsequent Dimroth rearrangement can also be employed to obtain certain substitution patterns.[3][17]
Caption: Generalized synthetic workflow for the thieno[2,3-d]pyrimidine core.
Evaluating Biological Activity: Key Experimental Protocols
The biological evaluation of thieno[2,3-d]pyrimidine derivatives is crucial for understanding their therapeutic potential. A variety of in vitro and in vivo assays are employed to assess their activity.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the anti-proliferative effects of compounds on cancer cell lines.[3][8]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48 to 72 hours.
-
MTT Addition: The MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[8]
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion
The thieno[2,3-d]pyrimidine core represents a highly versatile and privileged scaffold in medicinal chemistry. Its inherent drug-like properties and amenability to chemical modification have led to the discovery of numerous derivatives with potent and diverse biological activities. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs, particularly in the realm of oncology.
References
-
El-Gazzar, A. R. B. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1435-1445. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]
-
Kaur, R., et al. (2016). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 124, 637-645. [Link]
-
Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. [Link]
-
Lindsley, C. W., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
-
Gou, Y., et al. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-3622. [Link]
-
Kaur, R., et al. (2016). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry, 124, 637-645. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1161. [Link]
-
Zhang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112921. [Link]
-
El-Gazzar, A. R. B. A., et al. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-7. [Link]
-
Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(30), 5764-5775. [Link]
-
Wube, A. A., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]
-
Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Medicinal Chemistry, 11(7), 765-789. [Link]
-
Lindsley, C. W., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
-
Pogosyan, A. S., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(18), 3293. [Link]
-
El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
-
Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-11. [Link]
-
Liu, H., et al. (2022). Synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives. Chinese Journal of Organic Chemistry, 42(7), 2135-2144. [Link]
-
Semen, Y., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-13. [Link]
-
El-Dean, A. M. K., et al. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 55(8), 1858-1868. [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4983. [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(2,3-d)pyrimidine. PubChem. Retrieved from [Link]
-
Deshmukh, R., et al. (2015). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Introduction: Strategic C-N Bond Formation on a Privileged Heterocycle
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and optoelectronic properties. The targeted functionalization of this nucleus is paramount for developing novel therapeutic agents and advanced materials. The Buchwald-Hartwig amination stands out as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. As a Senior Application Scientist, this document is structured to not only provide a step-by-step procedure but also to impart a deeper understanding of the underlying principles, enabling researchers to adapt and troubleshoot the reaction effectively. We will delve into the mechanistic intricacies, the rationale behind the selection of catalysts, ligands, and bases, and provide a robust experimental protocol for both primary and secondary amines.
The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle that begins with a Pd(0) species.[1][2] Understanding this cycle is crucial for rational optimization and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido-palladium complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle. A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol is a robust starting point for the amination of this compound. Given the generally lower reactivity of aryl chlorides compared to bromides, the choice of a highly active catalyst system is critical. The following protocol is adapted from successful aminations of similar heteroaryl chlorides and thienopyrimidines.[3]
Reagents and Equipment
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Microwave vial or Schlenk tube
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ | A common and effective Pd(0) precursor. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand known to be effective for challenging couplings, including heteroaryl chlorides.[4] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base suitable for deprotonating a wide range of amines. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. Toluene is generally preferred for its ability to azeotropically remove traces of water. |
| Temperature | 100-120 °C | Higher temperatures are often required for aryl chlorides. Microwave heating can significantly reduce reaction times. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand. |
Step-by-Step Protocol
-
Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 equiv). Then, add the amine (1.2 equiv). Finally, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the starting material).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-120 °C or in a microwave reactor set to the desired temperature. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Troubleshooting and Considerations for Optimization
While the provided protocol is a robust starting point, optimization may be necessary depending on the specific amine used.
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the reaction temperature or switching to a more active ligand such as t-BuXPhos or a newer generation Buchwald ligand.[4] Increasing the catalyst loading (e.g., to 5 mol% Pd) can also be beneficial.
-
Side Product Formation: The primary side product is often the hydrodehalogenated starting material, resulting from β-hydride elimination.[1] This can sometimes be suppressed by using a more sterically hindered ligand or by lowering the reaction temperature if conversion is still efficient.
-
Base Sensitivity: If the substrate or product is sensitive to the strong basicity of NaOtBu, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher temperatures or longer reaction times.
-
Influence of the Methylthio Group: The 2-(methylthio) group is an electron-donating group, which may slightly deactivate the aryl chloride towards oxidative addition compared to an unsubstituted analogue. However, the sulfur atom could also potentially coordinate to the palladium center, influencing the reaction. If issues arise, consider ligands less prone to coordination with sulfur.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, and its application to the this compound core opens up a vast chemical space for drug discovery and materials science. By understanding the mechanistic underpinnings and carefully selecting the reaction parameters, researchers can efficiently and reliably synthesize a diverse library of novel thienopyrimidine derivatives. The protocol and insights provided herein serve as a comprehensive guide to achieving success in this critical transformation.
References
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(24), 7956-7973. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. [Link]
-
ACS Publications. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
The University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. (2021, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. [Link]
-
ResearchGate. (n.d.). Scheme 3: Buchwald-Hartwig coupling. Several thienopyridones,...[Link]
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.[Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
RSC Publishing. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
-
ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. [Link]
-
Wiley Online Library. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
Synthesis of 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine derivatives have emerged as crucial intermediates and final compounds in the pursuit of novel therapeutics, notably as kinase inhibitors.[3] This guide provides a comprehensive, in-depth protocol for the synthesis of these valuable compounds, elucidating the chemical principles behind each step to empower researchers in their drug discovery and development endeavors.
Strategic Overview of the Synthesis
The synthesis of 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine derivatives is a multi-step process that begins with the construction of the core thiophene ring, followed by the sequential formation and functionalization of the fused pyrimidine ring. The overall synthetic strategy is outlined below:
Caption: Overall synthetic workflow for 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine derivatives.
Part 1: Synthesis of the 2-Amino-3-cyanothiophene Intermediate via Gewald Reaction
The foundational step in this synthetic sequence is the Gewald reaction, a powerful multi-component reaction that efficiently constructs the polysubstituted 2-aminothiophene ring system.[4] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) in the presence of elemental sulfur and a basic catalyst.[4]
Experimental Protocol: Gewald Reaction
Materials:
-
Appropriate ketone or aldehyde
-
Malononitrile
-
Elemental sulfur
-
Ethanol or Methanol
-
Base catalyst (e.g., triethylamine, morpholine, or diethylamine)[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ketone or aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
To this solution, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base (e.g., triethylamine, approximately 0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (usually within 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The precipitated solid, the 2-amino-3-cyanothiophene derivative, is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Causality and Insights: The choice of the starting ketone or aldehyde directly determines the substitution pattern on the resulting thiophene ring, providing a straightforward method for introducing diversity into the final derivatives. The base catalyst is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and malononitrile.[4]
Part 2: Construction of the Thieno[2,3-d]pyrimidine Core
With the 2-amino-3-cyanothiophene intermediate in hand, the next phase involves the construction of the fused pyrimidine ring. A robust method to achieve this is through cyclization with carbon disulfide, which yields a 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one intermediate. This intermediate is pivotal as it sets the stage for the introduction of the methylthio and amino functionalities at positions 2 and 4, respectively.
Experimental Protocol: Cyclization with Carbon Disulfide
Materials:
-
2-Amino-3-cyanothiophene derivative
-
Carbon disulfide (CS₂)
-
Pyridine or a similar basic solvent
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
Procedure:
-
In a well-ventilated fume hood, dissolve the 2-amino-3-cyanothiophene derivative (1.0 eq) in pyridine.
-
Add powdered potassium hydroxide (2.0 eq) to the solution and stir to form a suspension.
-
Carefully add carbon disulfide (1.5-2.0 eq) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing crushed ice and an excess of dilute hydrochloric acid to neutralize the mixture.
-
The precipitated solid, the 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, is collected by filtration.
-
Wash the product with water until the filtrate is neutral and then with a small amount of cold ethanol.
-
Dry the product under vacuum. This intermediate is often of sufficient purity for the subsequent step.
Causality and Insights: The reaction proceeds via the formation of a dithiocarbamate intermediate from the reaction of the amino group with carbon disulfide in a basic medium.[6] Intramolecular cyclization then occurs, with the nitrile group being attacked by the sulfur, followed by tautomerization to yield the stable thieno[2,3-d]pyrimidine core.[7]
Part 3: Introduction of the 2-(Methylthio) Group
The 2-thioxo functionality is readily converted to the desired 2-methylthio group via a selective S-alkylation reaction. Methyl iodide is a common and effective methylating agent for this transformation.
Experimental Protocol: S-Methylation
Materials:
-
2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or acetone
Procedure:
-
Suspend the 2-thioxo-thieno[2,3-d]pyrimidin-4-one (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Stir the mixture at room temperature for 15-20 minutes to form the corresponding thiolate anion.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
The precipitated product, 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one, is collected by filtration.
-
Wash the solid with water and dry. Recrystallization from ethanol can be performed if necessary.
Causality and Insights: In a basic medium, the thione group is deprotonated to form a nucleophilic thiolate anion, which readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction.[8] This step is generally high-yielding and selective for S-alkylation over N- or O-alkylation.[8]
Part 4: Activation of the 4-Position via Chlorination
To introduce the amino group at the 4-position, the 4-oxo group must first be converted into a good leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.
Experimental Protocol: Chlorination
Materials:
-
2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
A catalytic amount of N,N-dimethylaniline or N,N-dimethylformamide (optional)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (5-10 eq). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The precipitated solid, this compound, is collected by filtration.
-
Wash the product thoroughly with cold water to remove any residual acid and dry under vacuum.
Causality and Insights: Phosphorus oxychloride acts as both the solvent and the chlorinating agent. The mechanism involves the initial formation of a phosphate ester intermediate at the 4-oxo position, which is subsequently displaced by a chloride ion to yield the 4-chloro derivative.[9]
Part 5: Introduction of the 4-Amino Group
The final step in the synthesis is the nucleophilic aromatic substitution of the 4-chloro group with an appropriate amine. This reaction is generally facile due to the electron-withdrawing nature of the pyrimidine ring and the thiophene sulfur atom.
Caption: Workflow for the amination of the 4-chloro intermediate.
Experimental Protocol: Amination
Materials:
-
This compound
-
Desired primary or secondary amine (or ammonia for the unsubstituted 4-amino group)
-
Solvent such as ethanol, isopropanol, or acetonitrile
-
A base such as triethylamine or diisopropylethylamine (DIPEA) may be required for amine salts.
Procedure:
-
Dissolve the this compound (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Add an excess of the desired amine (2-3 eq). If using an amine salt, add an equivalent of a non-nucleophilic base like triethylamine.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality and Insights: The chlorine atom at the 4-position is an excellent leaving group, readily displaced by a wide variety of amine nucleophiles. This step allows for the introduction of diverse substituents at the 4-amino position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[5]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Typical Temp. | Typical Time | Typical Yield |
| 1 | Ketone/Aldehyde, Malononitrile | Sulfur, Base (e.g., TEA) | Ethanol | RT - 60 °C | 2-4 h | 70-90% |
| 2 | 2-Amino-3-cyanothiophene | Carbon disulfide, KOH | Pyridine | Reflux | 4-6 h | 65-85% |
| 3 | 2-Thioxo-thienopyrimidinone | Methyl iodide, K₂CO₃ | DMF | RT | 2-4 h | 80-95% |
| 4 | 2-(Methylthio)-thienopyrimidinone | POCl₃ | Neat | Reflux | 2-4 h | 75-90% |
| 5 | 4-Chloro-2-(methylthio)-thienopyrimidine | Amine (R-NH₂) | Ethanol | Reflux | 2-6 h | 60-85% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and versatile approach for the preparation of 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine derivatives. By understanding the underlying principles of each reaction, from the initial Gewald synthesis to the final amination, researchers can effectively synthesize a diverse library of these compounds for biological evaluation. The modularity of this synthetic route, particularly in the choice of starting materials for the Gewald reaction and the amine in the final step, makes it a powerful tool in the rational design of novel therapeutic agents.
References
- Abou-Elmagd, W. S. I. (2005). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea.
- Al-Ghorbani, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1335-1355.
- Bogolubsky, A. V., et al. (2009). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points.
- Fizer, M., et al. (2019). Alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones: Experimental and theoretical study. Journal of Molecular Structure, 1196, 730-738.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
- Hassan, A. E. A., et al. (2017). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 22(10), 1693.
- Kaeed, E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Kim, B. T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473.
- Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 834-848.
-
Liu, H., et al. (2018). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][7][10]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. Synlett, 29(10), 1353-1357.
- Moody, C. J., & Morrell, A. J. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923.
- Shaker, Y. M., et al. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20, S462-S469.
- Vaskevich, R. I., et al. (2014). Thieno (2, 3-d) Pyrimidine-4-Ones. Part 4.* Directions of Reactions of the 2-Oxo-, -Thioxo-, and 2, 4-Dithioxo-derivatives with Alkylation Agents and Nitrating Mixture. Journal of Heterocyclic Chemistry, 51(S1), E230-E236.
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
- Zhang, W., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(6), 7596-7604.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine for the Synthesis of Potent Kinase Inhibitors
Abstract
The thieno[2,3-d]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry, prized for its structural resemblance to the native purine ring of ATP and its proven success in developing targeted kinase inhibitors.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine , a versatile and highly reactive intermediate for the synthesis of diverse kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven protocols for its functionalization, and discuss its application in the synthesis of inhibitors for key oncological targets such as VEGFR, PI3K, and others.[4][5]
The Thieno[2,3-d]pyrimidine Scaffold: An ATP-Mimetic Powerhouse
Protein kinases, which regulate cellular signaling by phosphorylating target proteins, utilize adenosine triphosphate (ATP) as a phosphate donor.[2] A vast number of kinase inhibitors are designed to be "ATP-competitive," meaning they occupy the same binding site as ATP, thereby preventing phosphorylation and halting the signaling cascade.
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of adenine, a core component of ATP.[1][6][7] This structural mimicry allows it to effectively anchor within the ATP binding pocket of many kinases, typically by forming critical hydrogen bonds with the "hinge region" of the enzyme. The inherent π-rich, electron-deficient nature of this fused heterocycle provides a robust platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]
Our focus, This compound , is an ideal starting material for building libraries of kinase inhibitors for two primary reasons:
-
Reactive C4 Position : The chlorine atom at the 4-position is an excellent leaving group, rendering the position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of amine-containing fragments, which are crucial for establishing interactions with the kinase hinge region and exploring the solvent-front region of the ATP pocket.
-
Modifiable C2 Position : The 2-(methylthio) group offers a secondary site for modification. It can be oxidized to a sulfoxide or sulfone, which can then be displaced by other nucleophiles, adding another layer of synthetic versatility.
Caption: Core structure and primary modification sites of the title compound.
Core Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The reaction of this compound with primary or secondary amines is the cornerstone of its application. The electron-withdrawing pyrimidine ring activates the C4 position, facilitating the displacement of the chloride by a nucleophile.
Protocol 1: General Synthesis of 4-Amino-2-(methylthio)thieno[2,3-d]pyrimidine Derivatives
This protocol details a robust and widely applicable method for the SNAr reaction with a variety of amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Desired aniline or aliphatic amine (1.1 - 1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: n-Butanol, 1,4-Dioxane, or N,N-Dimethylformamide (DMF) (approx. 0.1 - 0.2 M concentration)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Dichloromethane)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound.
-
Add the chosen solvent (e.g., n-Butanol).
-
Add the amine nucleophile, followed by the base (e.g., DIPEA).
-
Purge the flask with an inert gas (Nitrogen or Argon) and seal the vessel.
-
Heat the reaction mixture to 100-140 °C. The reaction can be performed using a conventional oil bath or a dedicated microwave reactor for accelerated reaction times.
-
Expert Insight: Microwave heating is often superior, dramatically reducing reaction times from hours to minutes and frequently improving yields by minimizing thermal degradation.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Work-up:
-
Redissolve the residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure 4-amino substituted product.
Causality Behind Experimental Choices:
-
Base Selection: DIPEA is a bulky, non-nucleophilic organic base that effectively scavenges the HCl byproduct without competing with the amine nucleophile.[8] Inorganic bases like K₂CO₃ are also effective, particularly in polar aprotic solvents like DMF.
-
Solvent Choice: High-boiling point solvents like n-butanol or dioxane are required to provide the necessary thermal energy for the SNAr reaction to proceed at a reasonable rate.
-
Inert Atmosphere: While not always strictly necessary, using an inert atmosphere prevents potential oxidative side reactions of electron-rich anilines at high temperatures.
Caption: Conceptual binding mode of the thieno[2,3-d]pyrimidine scaffold.
The pyrimidine nitrogen atoms (N1 and N3) are critical hydrogen bond acceptors that interact with the backbone amide protons of the kinase hinge region. The substituted amine introduced at the C4 position projects out of the hinge, allowing its substituents to probe deeper pockets to achieve selectivity and potency. The fused thiophene ring provides a rigid, planar structure that fits well within the largely hydrophobic ATP binding cleft.
Safety & Handling
-
This compound: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Solvents like DMF and Dioxane have specific health risks and should be handled with appropriate care. Bases like DIPEA are corrosive and volatile. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions at High Temperature: Exercise caution when heating reactions, especially in sealed vessels (microwave vials). Ensure the vessel is not overfilled and use a blast shield where appropriate.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its predictable reactivity via nucleophilic aromatic substitution provides a reliable and efficient route to a vast chemical space of potential drug candidates. The protocols and insights provided herein are intended to empower researchers to effectively leverage this scaffold in their drug discovery programs, accelerating the development of next-generation targeted therapies.
References
- Ali, O. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1737-1751.
- Farghaly, T. A., et al. (2025). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
- Elrazaz, E. Z., et al. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Abo-ASHour, M. F., et al. (2023). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities.
- Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Liu, Q., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1036-1041.
- Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry.
- Volynets, G. P., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876.
- Chekanov, M. O., et al. (2012). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Bioorganic & Medicinal Chemistry, 20(10), 3251-3259.
- Al-Zoubi, R. M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684.
- Geng, P., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 30, 115890.
- Di Pietro, A., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thieno[2,3-d]pyrimidine Derivatives in Antimicrobial Drug Discovery
Introduction
The escalating crisis of antimicrobial resistance (AMR) poses one of the most significant threats to global health, with projections suggesting that drug-resistant infections could cause 10 million deaths annually by 2050 if unaddressed. This has created an urgent need for the discovery and development of novel antimicrobial agents with new mechanisms of action. Fused heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the thieno[2,3-d]pyrimidine scaffold has emerged as a structure of significant interest.[1] Structurally analogous to biological purines, these compounds can interact with a wide array of physiological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial effects.[2][3][4]
Recent studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5] Their unique molecular structure provides a versatile backbone for chemical modification, allowing for the fine-tuning of their biological activity.[1] This guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of thieno[2,3-d]pyrimidine derivatives, offering detailed protocols and field-proven insights for researchers in drug discovery.
Part 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Expertise & Rationale:
The synthesis of a diverse chemical library is the foundational step in any drug discovery campaign. The most common and efficient route to the thieno[2,3-d]pyrimidine core begins with a substituted 2-aminothiophene, which undergoes cyclization to form the fused pyrimidine ring. The choice of starting materials and subsequent reaction conditions allows for the introduction of various functional groups at key positions, which is crucial for exploring the structure-activity relationship (SAR). The following protocol details a generalized, yet robust, multi-step synthesis that is widely adaptable.
Experimental Workflow for Synthesis:
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Protocol 1: General Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
This protocol is a composite based on methodologies reported in the literature.[6][7]
Step 1: Synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-disubstituted-thiophene-3-carboxamide (1 equivalent) with an excess of formic acid or formamide.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water. The resulting precipitate is the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivative.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Chlorination of the Pyrimidine Ring
-
Reaction Setup: Suspend the dried 4-oxo intermediate (1 equivalent) in an excess of phosphoryl chloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: Reflux the mixture for 3-5 hours. The solution should become clear.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The 4-chloro derivative will precipitate.
-
Purification: Filter the precipitate, wash with cold sodium bicarbonate solution and then with water until neutral. Dry the solid under vacuum.[6]
Step 3: Nucleophilic Substitution to Synthesize Final Derivatives
-
Reaction Setup: Dissolve the 4-chlorothieno[2,3-d]pyrimidine intermediate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.
-
Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling, the solvent is typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuum. The crude product is then purified by flash column chromatography on silica gel to yield the final pure compound.[8]
Part 2: Protocols for Antimicrobial Activity Screening
Trustworthiness & Rationale:
To ensure the reliability of screening results, standardized and validated protocols are essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative assessment of antimicrobial activity. It provides a precise concentration at which a compound inhibits microbial growth. Following this, the Minimum Bactericidal Concentration (MBC) assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is a critical parameter for therapeutic potential.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for MIC and MBC determination.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare stock solutions of the test compounds and control antibiotics (e.g., ciprofloxacin, vancomycin) in dimethyl sulfoxide (DMSO).
-
Prepare a bacterial/fungal inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the test compound stock solution (at 2X the highest desired test concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only). Well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial/fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
-
Plating: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spreading: Spot-plate or spread each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Reading MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
Expertise & Causality:
Understanding the SAR is paramount for rational drug design. By correlating specific structural modifications with changes in antimicrobial potency, we can deduce which chemical features are essential for activity. For thieno[2,3-d]pyrimidines, substitutions on the pyrimidine ring and the thiophene ring have been shown to dramatically influence their biological profile.
Key SAR Observations:
-
Importance of the Pyrimidine Ring: The core heterocyclic system is crucial for activity. Modifications that remove or drastically alter the pyrimidine ring, such as replacing it with a urido group, lead to a loss of antibacterial potency.[8]
-
Substituents at Position 4: This position is a key site for diversification. The introduction of various amino groups via nucleophilic substitution allows for modulation of activity against different bacterial strains. Bulky or aromatic groups at this position can enhance potency.[6][9]
-
Substituents on the Thiophene Ring: The nature of the groups on the thiophene ring (positions 5 and 6) influences both potency and spectrum of activity. For example, some studies show that pyrimidines attached to furan-2-yl units at C7 (a related scaffold) exhibit significant activity against S. aureus.[9]
-
Flexibility: The flexibility of side chains can be critical. In one study, a more flexible, unconstrained derivative showed more potent activity than its rigid, tethered analog, suggesting the compound needs to adopt a specific conformation to interact with its biological target.[8]
Table 1: Representative Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL or µM) | Key Structural Feature | Reference |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VRE | 2 - 16 µg/mL | Phenolic side chain | [8][10] |
| 4-Arylaminothieno[2,3-d]pyrimidines | S. aureus, E. faecalis | 2.4 - 7.2 µM | Furan-2-yl substitution | [9] |
| Phenylpyrimido[4,5:4,5]thieno[2,3-d]pyrimidines | A. fumigatus, C. albicans, S. aureus | Strong Inhibition Zone | Fused pyrimido system | [11] |
| Thieno[2,3-d]pyrimidine-sulfonamide hybrids | S. aureus, E. coli | Variable | Sulfonamide moiety | [1][12] |
Mechanistic Insights:
The precise mechanism of action for many thieno[2,3-d]pyrimidine derivatives remains an active area of investigation.[8] Their structural similarity to purines suggests they may act as competitive inhibitors of enzymes involved in nucleotide metabolism.[4]
Potential Molecular Targets:
-
Enzyme Inhibition: Thienopyrimidines have been reported to inhibit various microbial enzymes, including kinases, proteases, and folate-utilizing enzymes like dihydrofolate reductase (DHFR).[1][8] DHFR is a clinically validated target for antibiotics like trimethoprim.
-
DNA Replication & Cell Wall Synthesis: Some derivatives are thought to disrupt essential cellular processes like DNA replication, transcription, or cell wall synthesis.[1]
-
Prodrug Activation: In the context of Mycobacterium tuberculosis, certain thieno[2,3-d]pyrimidines act as prodrugs, requiring activation by a microbial nitroreductase enzyme to form the active, toxic metabolite.[5]
Caption: Potential molecular targets of thieno[2,3-d]pyrimidine derivatives.
Protocol 4: Preliminary Cytotoxicity Assessment (MTT Assay)
Rationale: A successful antimicrobial agent must be selectively toxic to microbes while sparing host cells. A preliminary in vitro cytotoxicity assay against a mammalian cell line is a critical step to evaluate this selectivity.
-
Cell Culture: Seed mammalian cells (e.g., HeLa, NIH 3T3) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ (concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration. A high IC₅₀ value is desirable.[5][10]
Conclusion and Future Directions
Thieno[2,3-d]pyrimidine derivatives represent a versatile and highly promising scaffold in the quest for new antimicrobial agents. Their straightforward synthesis allows for the creation of large, diverse libraries, and their demonstrated activity against clinically relevant and drug-resistant pathogens underscores their therapeutic potential.[5][8]
The path forward requires a multi-pronged approach. A deeper exploration of the structure-activity relationship is needed to optimize potency and broaden the spectrum of activity. Crucially, comprehensive mechanism-of-action studies are required to identify the specific molecular targets, which will enable more rational drug design and help predict and overcome potential resistance mechanisms. Finally, promising lead compounds with high potency and low mammalian cytotoxicity must advance to in vivo efficacy and pharmacokinetic studies to assess their true potential as next-generation antimicrobial drugs.
References
-
Al-Obaid, A. M., & Al-Issa, S. A. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 494-498. [Link]
-
El-Sayed, N. A. E., & El-Bendary, E. R. (2015). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Acta Poloniae Pharmaceutica, 72(3), 481-491. [Link]
-
Hassan, A. S., & Hafez, T. S. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 55(8), 1934-1946. [Link]
-
Reddy, C. S., & Raghu, M. (2016). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimidine Derivatives as Potent Anti-Microbial Agents. Organic & Medicinal Chemistry International Journal, 1(3). [Link]
-
Nishigaki, S., Yoneda, F., & Senga, K. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
-
Keri, R. S., Sasidhar, B. S., & Nagaraja, B. M. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]
-
El-Gazzar, A. R. B. A., & Hebishy, A. M. (2021). Structure–activity relationship of thieno[2,3‐d]pyrimidines as epidermal growth factor receptor inhibitors. Archiv der Pharmazie, 354(1), 2000216. [Link]
-
Kumar, A., & Sharma, S. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry, 168, 144-167. [Link]
-
Gomes, C. R. B., & Ferreira, I. C. F. R. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(21), 5035. [Link]
-
Shawky, A. M., & El-Shazly, M. (2017). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 22(12), 2139. [Link]
-
Al-Obaid, A. M., & Al-Issa, S. A. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 494-498. [Link]
-
El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 705. [Link]
-
Abdel-Fattah, M. F., & El-Damasy, A. K. (2018). Synthesis, Reactions, and Antimicrobial Activity of Some Fused Thieno[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 55(1), 143-152. [Link]
-
Al-Omair, M. A., & Al-Amri, S. (2023). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Synthesis of Some New Substituted Thieno[2,3-d]pyrimidine Derivatives as Antimicrobial Agents. Journal of Heterocyclic Chemistry, 53(5), 1545-1551. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2015). Synthesis and Antimicrobial Evaluation of Thieno[2,3-d]-pyrimidine, Thieno[2',3':4,5]pyrimido[1,2-a][6][8][11]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. Chemical & Pharmaceutical Bulletin, 63(10), 812-818. [Link]
-
El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 705. [Link]
Sources
- 1. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
Topic: Palladium Catalysts for Cross-Coupling of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this moiety is central to a wide array of biologically active molecules, including kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2] The ability to selectively and efficiently functionalize this core is paramount for developing novel therapeutics. 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine serves as a versatile and strategic starting material. The chlorine atom at the C4-position is activated for palladium-catalyzed cross-coupling reactions, providing a robust entry point for introducing molecular diversity and fine-tuning pharmacological properties.
This guide provides an in-depth analysis and detailed protocols for the three most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this key substrate. The focus is on the underlying principles, rational selection of catalysts and conditions, and practical execution for reliable and high-yield synthesis.
Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The cycle begins with the coordinatively unsaturated, active Pd(0) catalyst inserting into the carbon-chlorine bond of the thienopyrimidine. This is often the rate-limiting step and results in a Pd(II) complex. The electron-deficient nature of the pyrimidine ring facilitates this step compared to electron-rich aryl chlorides.[5]
-
Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, a process activated by a base.[4]
-
In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6]
-
In the Sonogashira coupling, a copper(I) acetylide, formed in situ from a terminal alkyne and a copper salt, transfers the alkynyl group to the palladium.[7][8]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. For this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents.
Causality Behind Component Selection
-
Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern precatalysts like PdCl₂(dppf) or Buchwald's G3/G4 precatalysts offer superior activity, stability, and broader substrate scope, especially for less reactive chlorides.[9] They generate the active Pd(0) species in a more controlled manner.
-
Ligand: The ligand is critical. For challenging substrates like heteroaryl chlorides, electron-rich and bulky phosphine ligands are required.[10][11] Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or biaryl phosphines (e.g., SPhos, XPhos) stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[3]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be screened for optimal results.
-
Solvent: A polar aprotic solvent system, often with water, is typical. Dioxane/water, DME/water, or toluene/ethanol/water mixtures are effective at solubilizing both the organic and inorganic reagents.
Data Summary: Representative Suzuki-Miyaura Couplings
| Coupling Partner (Boronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 8 | >90 |
| 3-Pyridylboronic acid | SPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80-90 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~88 |
Note: Yields are approximate and can vary based on specific reaction scale and purification.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, transforming aryl halides into aryl amines.[6][12] This is particularly valuable for synthesizing derivatives with improved solubility or specific hydrogen-bonding capabilities for biological targets.
Causality Behind Component Selection
-
Catalyst System: This reaction is highly dependent on specialized, sterically hindered, and electron-rich biaryl phosphine ligands developed by the Buchwald and Hartwig groups.[12] Ligands like XPhos, SPhos, or RuPhos are essential. They form monoligated Pd(0) species that are highly active for the challenging oxidative addition to the C-Cl bond and facilitate the C-N reductive elimination.[3][13] Pre-formed precatalysts (e.g., XPhos Pd G3) are highly recommended for reproducibility.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOᵗBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices. NaOᵗBu is often the most effective but can be sensitive to moisture.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and deactivation of the catalyst.
Data Summary: Representative Buchwald-Hartwig Aminations
| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | XPhos Pd G3 | NaOᵗBu | Toluene | 100 | 6 | >95 |
| Aniline | RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 18 | ~85-90 |
| Benzylamine | SPhos Pd G2 | LiHMDS | THF | 80 | 12 | ~90 |
| tert-Butylamine | XPhos Pd G3 | NaOᵗBu | Toluene | 100 | 24 | ~75-85 |
Note: Yields are approximate and depend on amine nucleophilicity and steric hindrance.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, or using Schlenk technique, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) and the base (e.g., NaOᵗBu, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M).
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] This reaction is invaluable for introducing rigid, linear alkynyl linkers into molecules, often used in materials science and as precursors for more complex heterocycles.
Causality Behind Component Selection
-
Dual Catalysis: The standard Sonogashira reaction employs a dual catalytic system. A palladium catalyst (Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[7][8] The copper forms a copper(I) acetylide intermediate, which is more reactive for transmetalation to the palladium center than the alkyne itself.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the terminal alkyne and as the solvent in many cases.
-
Solvent: The amine base can often serve as the solvent. For less soluble substrates, a co-solvent like THF or DMF is used.
-
Copper-Free Variants: Concerns about copper contamination and alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[15] These typically require a stronger base and a more active palladium/ligand system but can provide cleaner reactions.
Data Summary: Representative Sonogashira Couplings
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 6 | ~95 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 25 | 8 | ~85-90 |
| 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 12 | ~80 |
Note: Yields are approximate. Reactions are typically run at or slightly above room temperature.
Detailed Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper(I) iodide co-catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF, 0.2 M) and the amine base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution to exclude oxygen and moisture, which can deactivate the catalyst.
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic C-N Bond Formation with 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Core in Modern Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including roles as kinase inhibitors in oncology.[1][2] The ability to controllably and efficiently introduce nitrogen-based substituents at the C4 position is a cornerstone of synthesizing diverse chemical libraries for drug development. The starting material, 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine[3], offers a versatile handle for C-N bond formation, primarily through two robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
This guide provides an in-depth analysis of the reaction conditions for both methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational decision-making and troubleshooting in the laboratory.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The SNAr reaction is often the first-line strategy for C-N bond formation on electron-deficient heterocycles like thieno[2,3-d]pyrimidines. The inherent electronic properties of the ring system activate the C4-chloro group towards displacement by a suitable nucleophile. This pathway is particularly effective for aliphatic amines and electron-rich anilines.
Causality of Experimental Choices
The success of an SNAr reaction hinges on facilitating the addition of the amine nucleophile to the electron-poor C4 position and the subsequent elimination of the chloride leaving group.
-
The Nucleophile: The reaction is most efficient with strong nucleophiles. Primary and secondary aliphatic amines (e.g., piperidine, morpholine, methylamine) typically react readily. The nucleophilicity of aromatic amines can be a limiting factor, often requiring more forcing conditions.
-
The Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1-Methyl-2-pyrrolidinone (NMP) are preferred. These solvents are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction. Alcohols like isopropanol or ethanol can also be used, sometimes with acid promotion.[4]
-
The Base: A non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile. Common choices include potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
-
Temperature: Reactions are often performed at elevated temperatures (80-150 °C) to overcome the activation energy barrier. Microwave irradiation has proven to be an exceptional tool for this transformation, significantly reducing reaction times from hours to minutes.[4]
Workflow for SNAr Reaction
Caption: General workflow for SNAr amination.
Protocol 1: General Procedure for SNAr Amination
-
Reagent Preparation: To a reaction vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or NMP) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the vial and heat the mixture to 100-120 °C (or use microwave irradiation at a similar temperature) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine derivative.
Data Summary: Typical SNAr Conditions
| Amine Type | Base | Solvent | Temperature (°C) | Time | Notes |
| Aliphatic (Primary/Secondary) | K₂CO₃, DIPEA | DMF, NMP | 80 - 120 | 2 - 12 h | Generally high yielding and clean reactions. |
| Electron-rich Anilines | K₂CO₃ | DMAc, NMP | 120 - 150 | 8 - 24 h | Higher temperatures are often necessary. |
| Amino Acid Esters | Et₃N, DIPEA | Dioxane, EtOH | 80 - 110 | 6 - 18 h | Used in the synthesis of thienopyrimidine-amino acid conjugates.[5] |
| Microwave-Assisted | DIPEA | NMP, EtOH | 150 - 180 | 10 - 30 min | Drastically reduces reaction times, ideal for library synthesis.[4] |
Part 2: Buchwald-Hartwig Amination - The Catalytic Powerhouse
For less nucleophilic amines, such as electron-neutral/deficient anilines, amides, or certain N-heterocycles, the SNAr approach often fails or requires impractically harsh conditions. In these cases, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the superior method.[6][7] It provides a powerful and general route to C-N bonds under relatively mild conditions.[8]
Causality of Experimental Choices
The Buchwald-Hartwig reaction is a complex catalytic process.[9] The choice of each component is critical for achieving high catalytic turnover and preventing side reactions.
-
Palladium Precursor: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are the most common precursors. They generate the active Pd(0) species in situ.
-
Ligand: This is the most critical parameter. The C4-Cl bond is less reactive than corresponding bromides or iodides in oxidative addition. Therefore, highly electron-rich and sterically hindered phosphine ligands are required.[8][10]
-
First-generation ligands (e.g., P(o-tolyl)₃) are generally ineffective for aryl chlorides.
-
Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are the gold standard. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl chloride to the Pd(0) center.[11]
-
N-Heterocyclic Carbenes (NHCs) are also highly effective ligands for this transformation.[12]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is highly effective but sensitive. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder, often more functional-group-tolerant alternatives.
-
Solvent: Anhydrous, non-protic solvents are mandatory to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.
The Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig amination cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried vial under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine (1.1 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Washing: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Summary: Recommended Buchwald-Hartwig Conditions
| Amine Type | Pd Precursor / Ligand | Base | Solvent | Temperature (°C) | Notes |
| Electron-neutral/deficient Anilines | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 - 110 | Standard, highly reliable system.[11] |
| Primary Aliphatic Amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80 - 100 | Milder base can be used to improve functional group tolerance. |
| Amides / Carbamates | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 110 | Requires highly active catalyst systems. |
| N-H Heterocycles (e.g., Indole) | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 110 | Bidentate ligands can be beneficial for certain heterocycles. |
Part 3: Strategic Selection and Troubleshooting
Choosing between SNAr and Buchwald-Hartwig amination is a critical decision based on the properties of the amine nucleophile and the overall synthetic goal.
Comparative Analysis: SNAr vs. Buchwald-Hartwig
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Principle | Addition-Elimination | Pd-Catalyzed Cross-Coupling |
| Best For | Strong nucleophiles (aliphatic amines, activated anilines) | Weak nucleophiles (unactivated/deactivated anilines, amides) |
| Cost | Low (no catalyst or expensive ligands) | High (Palladium precursor, specialized ligands) |
| Conditions | Often requires high temperatures (can use microwave) | Milder temperatures, but requires strict inert/anhydrous conditions |
| Functional Group Tolerance | Moderate; sensitive to strong bases/high heat | Broad, but sensitive to groups that can coordinate to Palladium |
| Simplicity | High; operationally simple | Moderate; requires careful setup to exclude air and moisture |
Troubleshooting Common Issues
-
No Reaction or Low Conversion in SNAr:
-
Cause: The amine is not nucleophilic enough.
-
Solution: Increase the reaction temperature, consider using microwave irradiation, or switch to the Buchwald-Hartwig protocol.
-
-
No Reaction or Low Conversion in Buchwald-Hartwig:
-
Cause A: Inactive catalyst due to oxygen or moisture contamination.
-
Solution A: Ensure all reagents are dry, the solvent is anhydrous, and the reaction is performed under a robust inert atmosphere.
-
Cause B: Inappropriate ligand/base combination for the substrate.
-
Solution B: Screen different biarylphosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).
-
-
Formation of Hydrodehalogenation Byproduct (Ar-H):
-
Cause: A side reaction in the Buchwald-Hartwig cycle, often promoted by moisture or certain bases.
-
Solution: Rigorously exclude water. Sometimes switching from NaOt-Bu to K₃PO₄ can mitigate this issue.
-
-
Formation of Bis-arylated Amine (for primary amines):
-
Cause: The product arylamine is competing with the starting amine in the Buchwald-Hartwig coupling.
-
Solution: Use a slight excess of the primary amine. Some modern ligand systems show excellent selectivity for mono-arylation.[10]
-
Conclusion
The functionalization of this compound via C-N bond formation is a versatile and powerful strategy in medicinal chemistry. For strong, nucleophilic amines, Nucleophilic Aromatic Substitution offers a direct, cost-effective, and scalable route. For more challenging, less nucleophilic partners, the Buchwald-Hartwig amination provides a broadly applicable and highly reliable catalytic solution, enabled by modern, sophisticated ligand systems. A thorough understanding of the principles and experimental parameters governing each reaction allows the synthetic chemist to rationally select the optimal conditions, troubleshoot effectively, and accelerate the discovery of novel thieno[2,3-d]pyrimidine-based therapeutics.
References
- El-Sayed, N. A., et al. (2012). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Chemical Research, 36(11), 653-656.
- Snégaroff, K., et al. (2009).
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(7), 8192-8205.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Molecules, 12(5), 1118-1127.
- Zhivkova, Z., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3291.
- Sharaky, M., et al. (2021). An Overview on the Synthetic Routes and Biological Activities of Thieno[2,3-d]pyrimidine Derivatives. World Journal of Pharmaceutical Research, 10(9), 1083-1118.
- Abdel-Wahab, B. F., et al. (2009).
- Hossan, A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2200231.
- Hurst, D. T., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 7, 711-714.
- Kalogirou, A. S., & Koutentis, P. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. Molbank, 2017(1), M923.
- Nolan, S. P. (Ed.). (2017).
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Umicore. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved from [Link]
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(37), 12345-12354.
- Hartwig, J. F., & Shekhar, S. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. The Journal of organic chemistry, 73(19), 7513–7526.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
- Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines. (2006). Google Patents.
- Goud, B., et al. (2015). Pd-Catalyzed Amination of Chloro-Terpyridine for the Preparation of Amine-Containing Ruthenium(II) Complexes. European Journal of Inorganic Chemistry, 2015(23), 3847-3854.
- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(08), 1675-1684.
- Kalogirou, A. S., & Koutentis, P. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
- Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955.
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8963.
- Nguyen, T. T., et al. (2020). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
- Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine.
- Wang, Y., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium catalysed aryl amination reactions in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bioactive Molecules from 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in drug discovery and medicinal chemistry. Structurally, it can be considered a bioisostere of purine, the fundamental building block of nucleic acids, as well as quinazoline, a scaffold present in numerous approved kinase inhibitors. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often with high affinity and specificity.[1] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology, with derivatives exhibiting potent activity as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][3]
The versatility of the thieno[2,3-d]pyrimidine system is greatly enhanced by the strategic introduction of reactive functional groups. Among the most valuable precursors for the elaboration of this scaffold is 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine . This intermediate possesses two key points for chemical modification:
-
The C4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a diverse range of amine, alcohol, and thiol-containing fragments. This is the primary route for building libraries of compounds for structure-activity relationship (SAR) studies.
-
The C2-Methylthio Group: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the ring system and provide additional hydrogen bonding opportunities with biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis of the key intermediate, this compound, and its subsequent conversion into a series of bioactive molecules, with a focus on the synthesis of potential kinase inhibitors.
Synthetic Workflow Overview
The overall strategy for the synthesis of bioactive thieno[2,3-d]pyrimidines from the 4-chloro-2-(methylthio) precursor is a multi-step process that begins with the construction of the core heterocyclic system. This is followed by chlorination to activate the C4 position, and finally, diversification through nucleophilic substitution.
Caption: General synthetic workflow for bioactive thieno[2,3-d]pyrimidines.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is achieved in two main steps: the formation of the thieno[2,3-d]pyrimidin-4-one core, followed by its chlorination.
Protocol 1.1: Synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
This protocol outlines the construction of the core heterocyclic system from a substituted 2-aminothiophene. The cyclization is typically achieved by reacting the aminothiophene with a suitable one-carbon synthon.
Causality: The choice of 2-amino-3-ethoxycarbonylthiophene as the starting material is strategic. The amino group acts as a nucleophile, while the ester provides the electrophilic center for the cyclization to form the pyrimidinone ring.
Materials:
-
Methyl 2-aminothiophene-3-carboxylate
-
Urea
-
Sand bath or high-temperature heating mantle
-
Ethanol
Procedure:
-
A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol, 20 g) and urea (1 mol, 60 g) are thoroughly mixed in a round-bottom flask.
-
The mixture is heated to 200°C using a sand bath or heating mantle for 2 hours. The reaction mixture will melt and then solidify.
-
After cooling to room temperature, the solid mass is crushed.
-
The crude product is recrystallized from ethanol to yield 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one as a solid.
Protocol 1.2: Synthesis of this compound
This protocol details the conversion of the pyrimidinone to the highly reactive 4-chloro intermediate.
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric hydroxyl form of the pyrimidinone to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloro product. An organic base like triethylamine is often added to neutralize the HCl generated during the reaction, preventing side reactions and driving the reaction to completion.
Materials:
-
2-(Methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine or N,N-dimethylaniline
-
Toluene or another suitable high-boiling inert solvent
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a fume hood, suspend 2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene.
-
Add triethylamine (1.0 - 1.2 eq) to the suspension.
-
Slowly add phosphorus oxychloride (1.0 - 1.5 eq) dropwise to the stirred mixture at room temperature. The addition is exothermic.
-
Heat the reaction mixture to 80-110°C and maintain for 1-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Synthesis of Bioactive Derivatives via Nucleophilic Aromatic Substitution
The C4-chloro group of the key intermediate is an excellent leaving group, allowing for the introduction of various nucleophiles. The following protocol is a general procedure for the synthesis of 4-amino substituted derivatives, which are frequently found in kinase inhibitors.
Protocol 2.1: General Procedure for the Synthesis of N-Aryl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amines
Causality: The SNAr reaction at the electron-deficient C4 position is facilitated by the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring. The reaction is typically carried out in a polar aprotic solvent like isopropanol, n-butanol, or DMF, which can solvate the charged intermediate (Meisenheimer complex). A base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol or n-butanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the desired substituted aniline (1.1 - 1.5 eq).
-
Add triethylamine (1.5 - 2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120°C) and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-2-(methylthio)thieno[2,3-d]pyrimidin-4-amine.
Visualization of the Synthetic Pathway
Caption: Key transformation from the pyrimidinone to bioactive derivatives.
Data Presentation: Exemplary Bioactive Derivatives
The following table summarizes the synthesis of representative bioactive thieno[2,3-d]pyrimidine derivatives that have been reported as potent kinase inhibitors.
| Compound ID | R-Group (Amine) | Biological Target(s) | IC₅₀ (nM) | Reference |
| 12j | 3-fluoro-4-(pyridin-4-ylmethoxy)aniline | c-Met, VEGFR-2 | 25, 48 | [4] |
| 12m | 3-fluoro-4-(pyridin-3-ylmethoxy)aniline | c-Met, VEGFR-2 | 30, 55 | [4] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and valuable intermediate in the synthesis of bioactive molecules. The protocols detailed herein provide a robust and reproducible pathway for the generation of libraries of N-aryl-thieno[2,3-d]pyrimidin-4-amines, a class of compounds rich in kinase inhibitory activity. The straightforward nature of the nucleophilic aromatic substitution at the C4 position allows for extensive SAR exploration, enabling the fine-tuning of potency and selectivity against specific biological targets. Further modifications, such as the oxidation of the 2-methylthio group, offer additional avenues for optimizing the pharmacological properties of these promising therapeutic agents.
References
-
Guo, T., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Hassan, A. E., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
-
Hassan, A. E., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Miao, S., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kaliraj, S., et al. (2020). Synthesis, Cytotoxic Activity and Molecular Docking Studies of New Condensed Thieno[2,3-d]Pyrimidines as Antitumor Agents. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Di Micco, S., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ferreira, L. G., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Available at: [Link]
-
Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. [PDF] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent | Semantic Scholar [semanticscholar.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Application Note: A Robust HPLC Method for Real-Time Monitoring of Synthetic Reactions Involving 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of chemical reactions involving the key intermediate, 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. This compound is a crucial scaffold in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors and anti-platelet agents.[1][2][3] The developed reverse-phase HPLC (RP-HPLC) method provides excellent separation of the starting material from potential reactants, intermediates, and products, enabling real-time reaction profiling. This allows for precise determination of reaction kinetics, optimization of process parameters, and assurance of reaction completion, which are critical aspects in pharmaceutical development and manufacturing. The methodology is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8][9][10][11]
Introduction: The Scientific Rationale
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[2][12][13][14] this compound serves as a versatile intermediate, where the chloro- and methylthio- groups provide reactive sites for further chemical modifications.[15][16] Effective and efficient synthesis of derivatives from this starting material necessitates a reliable analytical method to monitor the reaction progress.
In-process monitoring via HPLC is a cornerstone of modern process analytical technology (PAT).[17] It offers a quantitative snapshot of the reaction mixture over time, identifying the consumption of reactants and the formation of products and by-products.[18] This data-rich approach moves beyond simple endpoint analysis (e.g., TLC) and provides a deeper understanding of the reaction dynamics, facilitating informed decision-making for process optimization and control.
This application note addresses the need for a standardized analytical protocol by presenting a detailed, step-by-step HPLC method. The choice of a reverse-phase C18 column is predicated on the hydrophobic nature of the thieno[2,3-d]pyrimidine core, which allows for effective separation based on differential partitioning between the nonpolar stationary phase and a polar mobile phase.[19][20][21][22][23] The use of a gradient elution with an acetonitrile-water mobile phase ensures the timely elution of compounds with varying polarities, providing sharp peaks and excellent resolution.
Experimental Workflow and Logic
The overall process for monitoring a reaction using this HPLC method is outlined below. Each step is designed to ensure data integrity and reproducibility.
Figure 1: Workflow for HPLC Reaction Monitoring. This diagram illustrates the sequential steps from sample preparation to data analysis for effective real-time reaction tracking.
Materials and Methods
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reverse-phase C18 column.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound (Reference Standard, Purity ≥95%)
-
Other reactants and expected products as needed for identification.
-
Chromatographic Conditions
The selection of these parameters is based on established methods for similar heterocyclic compounds and aims to provide a robust separation.[24][25][26][27][28]
| Parameter | Condition | Rationale |
| Mobile Phase A | Water | Polar component of the mobile phase.[22] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute hydrophobic compounds.[22] |
| Gradient Elution | 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-12.1 min: 90% to 50% B12.1-15 min: 50% B | The gradient ensures that both polar and non-polar compounds are eluted with good peak shape. The initial hold separates early eluting impurities, the ramp elutes the main components, and the final hold and re-equilibration prepare the column for the next injection.[21] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 254 nm | Thieno[2,3-d]pyrimidine and related aromatic heterocycles exhibit strong UV absorbance at this wavelength, providing good sensitivity.[24][29] |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of both polar and non-polar analytes and is compatible with the initial mobile phase conditions. |
Detailed Protocol: Step-by-Step Implementation
This protocol provides a self-validating system through the inclusion of system suitability tests, ensuring the reliability of the generated data for each analytical run.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability checks and initial retention time identification.
Sample Preparation for Reaction Monitoring
-
Sampling: At predetermined time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is rapid, immediately quench the aliquot by adding it to a known volume of a suitable quenching agent or cold diluent to stop the reaction.
-
Dilution: Dilute the aliquot with the HPLC diluent to a concentration where the major components fall within the linear range of the detector. A typical dilution factor is 100 to 1000-fold. For example, add the 50 µL aliquot to 4.95 mL of diluent in a vial (100-fold dilution).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter that could damage the column.
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is a core requirement of Good Manufacturing Practice (GMP) and is mandated by pharmacopeias.[7]
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Calculate the following parameters from the five replicate injections:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
Relative Standard Deviation (%RSD) of Retention Time: Must be ≤ 1.0%.
-
The system is deemed suitable for analysis only if all SST criteria are met.
Analysis Sequence
Figure 2: Recommended HPLC Analysis Sequence. This logical flow ensures system performance is verified before and during the sample analysis.
Data Analysis and Interpretation
The primary goal is to determine the relative concentration of the starting material and product(s) over time. For in-process monitoring, area percent normalization is a rapid and effective method.
-
Peak Identification: Identify the peaks in the chromatograms from the reaction samples by comparing their retention times to that of the injected standard of this compound.
-
Area Percent Calculation: The CDS will integrate the area of all relevant peaks. The percentage of each component is calculated as:
% Component A = (Peak Area of A / Total Area of All Peaks) * 100
-
Reaction Profiling: Plot the Area % of the starting material and the product(s) against reaction time. This visual representation provides a clear profile of the reaction kinetics.
Example Data Presentation
Table 1: Hypothetical Reaction Monitoring Data
| Time (hours) | Retention Time (min) - Starting Material | Peak Area % - Starting Material | Retention Time (min) - Product | Peak Area % - Product |
| 0 | 8.52 | 99.1 | - | < 0.1 |
| 1 | 8.51 | 65.4 | 6.78 | 33.8 |
| 2 | 8.52 | 32.1 | 6.79 | 67.2 |
| 4 | 8.51 | 5.3 | 6.78 | 94.1 |
| 6 | 8.52 | < 0.5 | 6.78 | 99.2 |
Note: Data is for illustrative purposes only.
Trustworthiness and Method Validation Insights
While a full validation was not performed for this application note, the described method is designed to be readily validated according to ICH Q2(R1) guidelines.[5][9][10][11] Key validation parameters to consider for this method would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components (e.g., starting materials, by-products, degradants).
-
Linearity: Establishing a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Assessing the closeness of the test results to the true value.
-
Precision: Measuring the method's reproducibility under the same operating conditions over a short interval (repeatability) and on different days (intermediate precision).
-
Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
The HPLC method presented provides a reliable, robust, and sensitive tool for monitoring reactions involving this compound. By employing a standard RP-C18 column and a straightforward acetonitrile-water gradient, this protocol enables researchers and process chemists to gain critical insights into reaction performance. Adherence to the outlined procedures, including rigorous system suitability testing, ensures the generation of high-quality, trustworthy data essential for efficient drug development and manufacturing processes.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. White Paper. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? 2024. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
ICH. Quality Guidelines. [Link]
-
Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Analytical Method Development and Validation of Ticagrelor. 2021. [Link]
- Google Patents.
-
Shimadzu. Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Application News. [Link]
-
International Journal of Pharmaceutical Sciences and Research. analytical methods of ticagrelor: a review. 2021. [Link]
-
Turesky, R. J., et al. (2002). Rapid biomonitoring of heterocyclic aromatic amines in human urine by tandem solvent solid phase extraction liquid chromatography electrospray ionization mass spectrometry. Chemical research in toxicology, 15(12), 1544-1555. [Link]
-
ResearchGate. Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. 2024. [Link]
-
Vanarote D.S, et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 47(1), 58-64. [Link]
-
ResearchGate. Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. 2013. [Link]
-
ACS Publications. Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. 2002. [Link]
-
ResearchGate. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. 2017. [Link]
-
Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube. [https://www.youtube.com/watch?v=14 Principles of Reversed Phase HPLC]([Link] Principles of Reversed Phase HPLC)
-
IonSource. Reverse Phase HPLC Basics for LC/MS. 2001. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
LCGC International. Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. 2023. [Link]
-
Welch. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. 2023. [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. 2018. [Link]
-
ResearchGate. Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. 2014. [Link]
-
Royal Society of Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. 2014. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. 2012. [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. 2021. [Link]
-
PubChem. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. [Link]
-
MDPI. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. 2012. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. 2024. [Link]
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. 2021. [Link]
-
NIH. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. 2019. [Link]
-
PubMed. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. 2024. [Link]
Sources
- 1. Analytical methodologies for the determination of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. ionsource.com [ionsource.com]
- 23. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 24. rroij.com [rroij.com]
- 25. CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography - Google Patents [patents.google.com]
- 26. shimadzu.com [shimadzu.com]
- 27. Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their coupling reactions with this specific heterocyclic halide. Here, we address common challenges and provide detailed, evidence-based troubleshooting strategies in a direct question-and-answer format.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most probable causes?
Low yields in Suzuki couplings involving heterocyclic chlorides like this compound can often be attributed to several key factors. The primary areas to investigate are the integrity of your reagents and the reaction conditions.
Initial Diagnostic Checklist:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, particularly electron-deficient ones, are susceptible to degradation through processes like protodeboronation.[1][2] It's advisable to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2] Ensure they have been stored under an inert atmosphere and are not from an old or potentially compromised batch.
-
Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical. Oxygen can lead to the deactivation of the Pd(0) catalyst.[2][4]
-
-
Reaction Conditions:
-
Inert Atmosphere: The rigorous exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[2][4][5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[2]
-
Temperature: While many Suzuki couplings require heat, excessive temperatures can promote side reactions and catalyst decomposition. If your reaction is sluggish, a moderate increase in temperature may be beneficial, but this should be optimized carefully.[2]
-
Q2: I am observing significant amounts of a dehalogenated byproduct, 2-(methylthio)thieno[2,3-d]pyrimidine. How can I suppress this side reaction?
Dehalogenation is a common side reaction where the starting halide is reduced, replacing the chlorine with a hydrogen atom.[6] This is often mediated by a palladium-hydride (Pd-H) species.[6]
Causality & Mitigation Strategies:
-
Mechanism: Pd-H species can form from reactions with the base, solvent (especially alcohols), or residual water.[6] This intermediate can then undergo reductive elimination with the thienopyrimidine moiety to yield the dehalogenated product.[1][6]
-
Substrate Susceptibility: N-heterocyclic halides are particularly prone to dehalogenation.[6]
-
Optimization Steps:
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. Consider switching to bases like K₃PO₄ or Cs₂CO₃, which are known to be effective in many Suzuki couplings.[2][6]
-
Solvent Selection: Avoid using alcohol-based solvents which can be a source of hydrides.[1] Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are generally better choices.[7]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) can favor the desired cross-coupling pathway over dehalogenation.[8] These ligands can accelerate the reductive elimination step of the cross-coupling cycle.
-
Q3: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is a frequent side reaction that diminishes the yield of the desired product and complicates purification.[4]
Mechanisms and Solutions:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[4][5] Meticulous degassing of all solvents and reagents is crucial.
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid, leading to homocoupling.[4][5] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can mitigate this.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Q4: The sulfur atom in my 2-(methylthio)thieno[2,3-d]pyrimidine seems to be deactivating the palladium catalyst. How can I overcome this?
Sulfur-containing compounds are known to act as poisons for palladium catalysts by strongly adsorbing to the metal surface and blocking active sites.[9][10]
Strategies to Mitigate Catalyst Poisoning:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can sometimes shield the palladium center and reduce the poisoning effect of the sulfur atom. Ligands like XPhos or SPhos are good candidates to screen.
-
Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for some catalyst deactivation. However, this should be done judiciously to avoid increased costs and potential side reactions.
-
Specialized Catalysts: Certain pre-catalysts are designed to be more robust. Consider screening different palladium sources, including those with N-heterocyclic carbene (NHC) ligands, which can be more resistant to poisoning.[11][12]
II. Optimization Protocols & Data
General Suzuki Coupling Protocol for this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the degassed solvent under an inert atmosphere.
-
Add the bulk of the degassed solvent to the Schlenk flask containing the substrates and base.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Screening of Reaction Parameters
Systematic screening of key parameters is essential for optimization. The following table provides a guide for your screening efforts.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Notes |
| Catalyst/Ligand | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos | Increasing ligand bulk and electron-donating ability can improve reactivity with aryl chlorides.[13][14] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Weaker bases may reduce protodeboronation; stronger bases can accelerate transmetalation.[2] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O | Solvent polarity can influence reaction rates and solubility.[7] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions.[2] |
III. Mechanistic Visualizations
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1]
Common Side Reaction Pathways
Visualizing competing pathways helps in understanding how to suppress them.
Caption: Competing pathways in Suzuki coupling leading to side products.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753–757. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(19), 7493–7496. [Link]
-
Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11667–11673. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]
-
Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11667–11673. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3590-3602. [Link]
-
Zaman, G., et al. (2023). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Zaman, G., et al. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ChemMedChem, 18(13), e202300165. [Link]
-
Reddy, K. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 558, 137-146. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Zaman, G., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(13), e202300165. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859–5871. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Preventing dehalogenation of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the challenges that can arise during complex organic syntheses. A recurring issue reported by users is the undesired dehalogenation of this compound during palladium-catalyzed cross-coupling reactions, leading to the formation of 2-(methylthio)thieno[2,3-d]pyrimidine as a significant byproduct.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you mitigate this unwanted side reaction and maximize the yield of your desired product.
Understanding the Challenge: The Propensity for Dehalogenation
This compound is an electron-deficient heterocyclic halide. This electronic nature makes the C4-chloro substituent susceptible to both the desired cross-coupling reaction and the competing hydrodehalogenation (or simply, dehalogenation). The generally accepted mechanism for dehalogenation in palladium-catalyzed reactions involves the formation of a palladium-hydride species (Pd-H). This can arise from various sources within the reaction mixture, such as amine bases, solvents (like alcohols), or even water.[1] Once formed, this Pd-H species can insert into the aryl-halide bond, leading to the reductive cleavage of the C-Cl bond and formation of the dehalogenated byproduct.
This issue is particularly prevalent in reactions with structurally similar electron-deficient heterocyclic systems. For instance, studies on the Buchwald-Hartwig amination of a 6-bromothieno[3,2-d]pyrimidin-4(3H)-one derivative reported that dehalogenation was a major competing pathway.[2]
Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address common problems encountered during experiments.
Q1: I am observing a significant amount of the dehalogenated byproduct in my Suzuki-Miyaura coupling. How can I minimize it?
A1: Dehalogenation is a known side reaction in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl chlorides. Here are several strategies to address this:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.
-
Recommendation: Switch from standard ligands like PPh₃ to more specialized biaryl phosphine ligands such as SPhos , XPhos , or N-heterocyclic carbene (NHC) ligands like IPr .[1] These ligands have been shown to be effective in couplings with challenging heteroaryl chlorides.
-
-
Base Optimization: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species.
-
Recommendation: Opt for weaker inorganic bases. A systematic screening of bases is recommended. Good starting points are potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) .[1]
-
-
Solvent Choice: Protic solvents or solvents that can act as hydride donors can exacerbate dehalogenation.
-
Recommendation: Use anhydrous, aprotic solvents such as 1,4-dioxane , toluene , or tetrahydrofuran (THF) . Ensure your solvent is thoroughly degassed to remove oxygen, which can degrade the catalyst.
-
-
Temperature Control: Higher temperatures can sometimes favor the dehalogenation pathway.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Q2: My Buchwald-Hartwig amination is yielding mainly the dehalogenated starting material. What should I try?
A2: The Buchwald-Hartwig amination is particularly susceptible to dehalogenation, as the amine coupling partner or the commonly used strong bases can act as hydride sources.
-
Ligand, Ligand, Ligand: As with the Suzuki coupling, the ligand is your most powerful tool. The use of bulky, electron-rich biaryl phosphine ligands is crucial.
-
Careful Base Selection: While strong bases like NaOtBu or LHMDS are often required for C-N bond formation, they are also major contributors to dehalogenation.
-
Recommendation: If possible with your specific amine, screen weaker bases like K₃PO₄ or Cs₂CO₃ . If a strong base is necessary, use it at the lowest effective concentration and consider adding it portion-wise.
-
-
Amine Stoichiometry: Using a large excess of the amine can sometimes increase the rate of dehalogenation.
-
Recommendation: Use a moderate excess of the amine (e.g., 1.2-1.5 equivalents) and monitor the reaction progress.
-
Q3: I am attempting a Sonogashira coupling, and my yields are low due to competing dehalogenation. What are the key parameters to adjust?
A3: While generally robust, the Sonogashira coupling can also be plagued by dehalogenation.
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial for the Sonogashira reaction. Ensure you are using a reliable source of Cu(I), such as copper(I) iodide (CuI) .
-
Base: The choice of base is important.
-
Recommendation: A mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. These are less likely to promote dehalogenation compared to strong inorganic bases.
-
-
Solvent System: The solvent can influence the stability of the catalytic species.
-
Recommendation: Anhydrous and degassed THF or DMF are common choices.
-
-
Ligand: While often performed with PPh₃, more electron-rich and bulky phosphines can be beneficial.
-
Recommendation: Consider trying ligands like XPhos or SPhos if dehalogenation is a persistent issue.
-
Experimental Protocols: A Starting Point for Optimization
The following are detailed, step-by-step methodologies for key cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for your specific substrate and desired scale.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Dehalogenation
-
In a glovebox or under a strictly inert atmosphere, add to a dry Schlenk flask the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 2 mol%), the biaryl phosphine ligand (e.g., tBuXPhos, 2.2 mol%), and cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify by column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes the key reaction parameters and their recommended adjustments to minimize dehalogenation.
| Parameter | Standard Conditions (Prone to Dehalogenation) | Recommended Conditions (To Minimize Dehalogenation) | Rationale |
| Palladium Ligand | PPh₃, Pd(dppf)Cl₂ | Bulky, electron-rich biaryl phosphines (SPhos, XPhos, tBuXPhos) or NHC ligands (IPr) | Accelerates reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1] |
| Base | Strong alkoxides (NaOtBu, KOtBu) | Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the formation of palladium-hydride species, a key intermediate in the dehalogenation mechanism.[1] |
| Solvent | Protic solvents (alcohols), wet aprotic solvents | Anhydrous, degassed aprotic solvents (1,4-dioxane, toluene, THF) | Minimizes potential sources of hydride for the formation of Pd-H species. |
| Temperature | High temperatures (>100 °C) | Moderate temperatures (60-90 °C) | Can shift the reaction equilibrium away from the dehalogenation pathway, which may have a higher activation energy. |
Mandatory Visualization: Reaction Pathways
The following diagrams illustrate the competing catalytic cycles for the desired cross-coupling reaction and the undesired dehalogenation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to dehalogenation?
A1: The thieno[2,3-d]pyrimidine ring system is electron-deficient due to the presence of two nitrogen atoms in the pyrimidine ring and the electron-withdrawing nature of the fused thiophene ring. This electron deficiency makes the C-Cl bond more susceptible to reductive cleavage, especially under conditions that can generate palladium-hydride species.
Q2: Can the purity of my reagents affect the extent of dehalogenation?
A2: Absolutely. Traces of water in your solvents or starting materials can be a source of protons that contribute to the formation of the dehalogenated byproduct. Similarly, using old or impure bases can introduce impurities that may facilitate side reactions. Always use high-purity, anhydrous solvents and fresh, high-quality reagents.
Q3: Are there any alternative coupling strategies that are less prone to dehalogenation?
A3: While palladium-catalyzed reactions are the most common, for certain transformations, you might consider alternative methods. For example, for the introduction of certain nucleophiles, classical nucleophilic aromatic substitution (SₙAr) reactions might be feasible, although they often require harsh conditions. For C-C bond formation, exploring nickel-catalyzed cross-coupling reactions could be an option, as they can sometimes offer different reactivity profiles compared to palladium.
Q4: I am working on a large-scale synthesis. What are the key considerations for minimizing dehalogenation in a process chemistry setting?
A4: For large-scale synthesis, robust and reproducible reaction conditions are essential.
-
Catalyst Loading: Carefully optimize the catalyst and ligand loading to find the minimum amount required for efficient conversion. Higher catalyst loadings can sometimes lead to increased side reactions.
-
Mixing and Heat Transfer: Ensure efficient mixing to maintain a homogeneous reaction mixture, especially when using solid inorganic bases. Proper heat control is also crucial to avoid localized overheating, which can promote dehalogenation.
-
Reagent Addition Profile: In some cases, slow addition of the base or the coupling partner can help to control the reaction and minimize byproduct formation.
-
Process Analytical Technology (PAT): Employ in-situ monitoring techniques (e.g., IR, Raman) to track the reaction progress and the formation of byproducts in real-time, allowing for better process control.
Q5: Where can I find more information on the synthesis of related compounds like Ticagrelor?
A5: The synthesis of Ticagrelor, a prominent antiplatelet drug, often involves the use of precursors structurally related to this compound. A review of the patent literature and publications on the synthesis of Ticagrelor and its analogues can provide valuable insights into optimized reaction conditions for substitutions and couplings on the thienopyrimidine core.[5][6][7][8]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Shimpi, N. A., Prathi, S. K., Ponnuru, A. K., Batharaju, R., & Dhake, R. B. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803.
- Zhang, H., Liu, J., Zhang, L., Kong, L., Yao, H., & Sun, H. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & medicinal chemistry letters, 22(11), 3598-3602.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Goffin, É., Jacques, N., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 193, 112217.
- Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20206-20216.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of organic chemistry, 69(9), 3173-3180.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
-
Wikipedia. (2024). Heck reaction. Available at: [Link]
Sources
- 1. An Effective and Convenient Process for the Preparation of Ticagrelor: Optimized by Response Surface Methodology and One-Pot Reaction - Wang - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2017072790A1 - An improved process for synthesis of ticagrelor - Google Patents [patents.google.com]
- 6. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Amination of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Welcome to the technical support guide for navigating the complexities of amination reactions involving 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile scaffold in their synthetic endeavors. Thieno[2,3-d]pyrimidines are a critical class of heterocyclic compounds, renowned for their wide range of biological activities, including their roles as kinase inhibitors in anticancer research.[1][2][3] The nucleophilic aromatic substitution (SNAr) at the C4 position is a key step in the diversification of this core structure. However, like many SNAr reactions on electron-deficient heterocycles, this transformation can be accompanied by the formation of various side products, leading to challenges in purification and yield optimization.
This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established reaction mechanisms and supported by scientific literature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" for its resolution.
Question 1: I'm observing a significant amount of an impurity with a mass corresponding to the hydrolysis of the starting material. What's causing this and how can I prevent it?
Answer:
The presence of 4-hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine is a common issue, arising from the reaction of your starting material with trace amounts of water. The C4 position of the thieno[2,3-d]pyrimidine core is highly activated towards nucleophilic attack, and water, especially in the presence of a base, can act as a nucleophile.
Causality:
-
Reaction Conditions: The basic conditions required to deprotonate the incoming amine or to act as an acid scavenger can also catalyze the hydrolysis of the C-Cl bond.
-
Solvent Purity: Use of non-anhydrous solvents is the most frequent cause. Common solvents like DMF, DMSO, or alcohols can absorb moisture from the atmosphere if not handled properly.
-
Reagent Quality: The amine reactant or the base itself might contain residual water.
Step-by-Step Mitigation Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Use freshly distilled, anhydrous solvents. If using solvents from a bottle with a septum, ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) and use a dry syringe/cannula for transfer.
-
Dry liquid amines over suitable drying agents (e.g., KOH, CaH₂) followed by distillation. Solid amines should be dried under vacuum.
-
Ensure the base (e.g., K₂CO₃, NaH, DIPEA) is anhydrous. If necessary, dry it in an oven before use.
-
-
Inert Atmosphere:
-
Assemble your reaction glassware while hot after oven-drying to minimize adsorbed moisture.
-
Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas like nitrogen or argon.
-
-
Choice of Base:
-
Consider using a non-hygroscopic organic base like Diisopropylethylamine (DIPEA) which is less likely to introduce water compared to inorganic bases.
-
Question 2: My reaction is clean by TLC, but after workup and purification, I've isolated a dimeric byproduct. What is this and how did it form?
Answer:
The formation of a dimeric species is a known, though less common, side reaction. This typically occurs when a portion of the aminated product acts as a nucleophile and reacts with another molecule of the starting this compound.
Plausible Mechanism:
If the aminated product has a remaining N-H bond, under basic conditions, it can be deprotonated to form a nucleophilic anion. This anion can then attack the electrophilic C4 position of another starting material molecule.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents) to ensure all the starting chloro-pyrimidine is consumed.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor the less reactive, bulkier aminated product from competing with the primary amine as the nucleophile.
-
Order of Addition: Adding the this compound slowly to a solution of the amine and base can help maintain a high concentration of the desired nucleophile relative to the starting material, minimizing the chance of the product reacting with the starting material.
Question 3: I am getting a mixture of isomers. Is it possible for the amine to attack at a different position?
Answer:
While the C4 position is the most common site for nucleophilic aromatic substitution on the pyrimidine ring, attack at other positions is mechanistically possible, though generally less favored for this specific scaffold.[4][5] The regioselectivity of SNAr reactions on pyrimidines can be sensitive to electronic and steric effects.[6]
Mechanistic Rationale:
-
C4 vs. C2 Selectivity: In many pyrimidine systems, the C4 and C6 positions are more electrophilic and susceptible to nucleophilic attack than the C2 position. This is due to the resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogens.[5] For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[6][7]
-
Influence of Substituents: The methylthio group at C2 and the fused thiophene ring electronically influence the pyrimidine core. However, for most primary and secondary amines, the attack is overwhelmingly regioselective for the C4 position.
-
Unusual Reactivity: In some cases, with specific nucleophiles or substitution patterns on the pyrimidine ring, unexpected C2 selectivity has been observed.[7][8]
Troubleshooting and Verification:
-
Thorough Characterization: Use 2D NMR techniques (like HMBC and NOESY) to definitively confirm the structure of your product and any isomers.
-
Computational Analysis: Density Functional Theory (DFT) calculations can predict the relative activation barriers for nucleophilic attack at different positions on the pyrimidine ring, offering theoretical support for the observed regioselectivity.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amination of this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the formation of a Meisenheimer intermediate.[9]
-
Addition of the Nucleophile: The amine (nucleophile) attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the chlorine leaving group. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final aminated product.
References
-
Geronikaki, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Retrieved from [Link]
-
Hafez, H. N., et al. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Retrieved from [Link]
-
Geronikaki, A., et al. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]
-
Cabrera-Guzmán, J. M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. Retrieved from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3‐d]pyrimidine derivatives 10–14. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. Retrieved from [Link]
-
PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
-
MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
-
ScienceDirect. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. Retrieved from [Link]
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine Derivatives
Welcome to the Technical Support Center for the purification of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the removal of catalyst residues from these valuable synthetic intermediates.
The thienopyrimidine scaffold is a cornerstone in the development of numerous clinically significant molecules.[1][2] Syntheses of these compounds, particularly those involving cross-coupling reactions, frequently employ palladium catalysts.[1] While highly efficient, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated due to its potential toxicity.[3][4] This guide provides a structured approach to effectively remove these catalysts, ensuring the purity and safety of your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst removal from this compound derivatives.
Q1: Why is removing palladium from my this compound derivative so challenging?
A1: The primary challenge stems from the inherent chemical nature of your target molecule. The presence of both sulfur and nitrogen atoms in the thienopyrimidine core can lead to strong coordination with the palladium catalyst. This can form stable, soluble complexes that are difficult to remove by simple filtration or standard aqueous washes.
Q2: What are the most common types of palladium catalysts I'm likely to encounter in the synthesis of these derivatives?
A2: In the synthesis of thienopyrimidine derivatives through cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig, you will commonly encounter both heterogeneous and homogeneous palladium catalysts. These include:
-
Heterogeneous: Palladium on carbon (Pd/C)
-
Homogeneous: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and complexes with phosphine ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1]
Q3: What are the main methods for removing residual palladium?
A3: The most effective strategies for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as scavenger resins or activated carbon.
-
Crystallization: Exploiting differences in solubility between your product and the catalyst residues.
-
Extraction: Partitioning the catalyst into a separate phase.
-
Filtration: A basic step, often used as a preliminary measure for heterogeneous catalysts.
Q4: How can I determine the level of palladium contamination in my final product?
A4: The industry standard for quantifying trace metal impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[5][6] This technique offers high sensitivity and can detect palladium levels down to parts-per-billion (ppb). Other methods like X-ray fluorescence are also available.[5]
Troubleshooting Guides: From Common Problems to Advanced Solutions
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
Issue 1: High Palladium Levels After Initial Filtration and Extraction
Symptom: Your initial workup involving filtration of a heterogeneous catalyst (like Pd/C) and subsequent aqueous extraction still leaves significant palladium content in your organic phase, often indicated by a persistent coloration of the solution.
Causality: This is often due to the leaching of soluble palladium species from the solid support or the presence of finely dispersed catalyst particles that pass through standard filter paper. The coordinating nature of your thienopyrimidine derivative can exacerbate this by solubilizing palladium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high residual palladium.
Detailed Protocols:
Protocol 1: Filtration through Celite®
This method is effective for removing finely divided heterogeneous catalysts.
-
Prepare the Celite® Pad: In a Büchner funnel, create a 1-2 cm thick pad of Celite® over a piece of filter paper. Wet the pad with the solvent used in your reaction mixture to ensure it is well-settled.
-
Filtration: Slowly pass your reaction mixture through the Celite® pad under vacuum.
-
Washing: Wash the pad with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze a small sample for palladium content.
Protocol 2: Treatment with Scavenger Resins
Scavenger resins are solid supports functionalized with ligands that have a high affinity for palladium. Thiol- and thiourea-based scavengers are particularly effective.[7]
-
Select a Scavenger: For palladium removal from sulfur and nitrogen-containing heterocycles, thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) or thiourea-functionalized resins are excellent choices.[7][8]
-
Determine the Amount: Start with approximately 5-10 weight equivalents of the scavenger relative to the initial amount of palladium catalyst used.
-
Incubation: Dissolve your crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate). Add the scavenger resin and stir the mixture at room temperature. The optimal time can range from 1 to 24 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but the stability of your thienopyrimidine derivative at elevated temperatures should be considered.
-
Filtration: Remove the resin by filtration.
-
Analysis: Analyze the filtrate for residual palladium.
| Scavenger Type | Target Palladium Species | Recommended Solvents |
| Thiol-based | Pd(II) | Dichloromethane, Ethyl Acetate, Toluene |
| Thiourea-based | Pd(0), Pd(II) | Dichloromethane, Ethyl Acetate, Acetonitrile |
| Triamine-based | Pd(II) | Alcohols, THF, Dichloromethane |
Protocol 3: Activated Carbon Treatment
Activated carbon is a cost-effective but less selective adsorbent.
-
Addition: To your crude product solution, add 5-10 wt% of activated carbon.
-
Stirring: Stir the suspension for 1-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the carbon fines.
-
Caution: Activated carbon can sometimes adsorb the desired product, leading to yield loss. Perform a small-scale test first.
Issue 2: Product Loss During Purification
Symptom: You observe a significant decrease in the yield of your this compound derivative after purification steps.
Causality: This can be due to several factors:
-
Adsorption of your product onto the purification medium (scavenger resin or activated carbon).
-
Decomposition of the product under the purification conditions (e.g., acidic or basic scavengers, prolonged heating).
-
Losses during recrystallization due to suboptimal solvent choice.
Troubleshooting and Optimization:
Caption: Decision tree for addressing product loss.
Recommendations:
-
Scavenger Optimization: Reduce the amount of scavenger resin used to the minimum effective quantity. Perform small-scale experiments to determine the optimal loading.
-
Recrystallization Solvent Selection: For recrystallizing this compound derivatives, consider the following solvent systems. The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9]
-
Single Solvents: Ethanol, isopropanol, acetonitrile.
-
Solvent Pairs: Dichloromethane/hexane, Ethyl acetate/hexane, Toluene/heptane.
-
-
Stability Check: Assess the stability of your compound under the proposed purification conditions. Analyze a small sample of the pure compound under the same conditions (solvent, temperature, scavenger) to check for degradation via TLC or LC-MS. This compound is generally stable under neutral and mildly acidic or basic conditions at room temperature, but prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.
Final Purity Analysis
After purification, it is crucial to verify the removal of the catalyst to acceptable levels, typically below 10 ppm for APIs intended for oral administration, though regulations can vary.[3]
ICP-MS Sample Preparation (General Guideline):
-
Accurately weigh approximately 10-50 mg of your final, dried product into a clean digestion vessel.
-
Add a suitable volume of high-purity nitric acid.
-
If your compound is difficult to digest, a small amount of hydrochloric acid or hydrogen peroxide can be added.
-
Perform microwave-assisted digestion according to the instrument's recommended program.
-
After digestion, dilute the sample to a known volume with deionized water.
-
Analyze the sample using a calibrated ICP-MS instrument.
References
-
Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (URL: [Link])
-
How to Remove Palladium in three easy steps. Biotage. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (URL: [Link])
-
Palladium catalyst recovery using scavenger resin. SpinChem. (URL: [Link])
-
Synthesis of Some Thienopyrimidine Derivatives. MDPI. (URL: [Link])
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (URL: [Link])
-
Your trick to remove residual palladium. Reddit. (URL: [Link])
-
Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (URL: [Link])
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. (URL: [Link])
-
Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. MDPI. (URL: [Link])
-
How to remove palladium catalyst from reaction mixture ?. ResearchGate. (URL: [Link])
-
4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. PubChem. (URL: [Link])
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. (URL: [Link])
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (URL: [Link])
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. (URL: [Link])
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (URL: [Link])
Sources
- 1. biotage.com [biotage.com]
- 2. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arborassays.com [arborassays.com]
- 5. arborassays.com [arborassays.com]
- 6. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
Troubleshooting low yield in thieno[2,3-d]pyrimidine synthesis
Welcome to the Technical Support Center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges that can lead to low yields and provide in-depth, field-proven troubleshooting strategies. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the thieno[2,3-d]pyrimidine core?
The most prevalent and adaptable strategy involves a two-stage process:
-
Stage 1: Gewald Reaction: Synthesis of a polysubstituted 2-aminothiophene precursor. This is a one-pot, multicomponent reaction that is foundational to many thieno[2,3-d]pyrimidine syntheses.[1][2]
-
Stage 2: Pyrimidine Ring Annulation: Cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring.[3]
This guide will primarily focus on troubleshooting this widely used synthetic pathway.
Q2: I'm getting a low yield in my Gewald reaction. What are the most likely causes?
Low yields in the Gewald reaction typically stem from one of four key areas: inefficient Knoevenagel-Cope condensation, poor sulfur solubility or reactivity, steric hindrance in your substrates, or incorrect stoichiometry.[4] A systematic approach to troubleshooting these issues is essential for improving your yield.
Q3: My 2-aminothiophene precursor is pure, but the subsequent cyclization to the thieno[2,3-d]pyrimidine is failing or giving low yields. What should I investigate?
Issues in the cyclization step often relate to the choice of cyclizing agent, reaction conditions (especially temperature), and the nature of the substituent at the 3-position of the thiophene ring (e.g., nitrile vs. carboxamide). In some cases, unexpected rearrangements, such as the Dimroth rearrangement, can occur.[5][6]
Troubleshooting Guide: A Deep Dive into Low Yields
This section provides a detailed, question-and-answer-formatted guide to specific problems you may encounter during the synthesis of thieno[2,3-d]pyrimidines.
Part 1: The Gewald Reaction - Synthesizing the 2-Aminothiophene Precursor
The Gewald reaction is a cornerstone for building the initial thiophene ring.[1] Its success is paramount for the overall yield of your final thieno[2,3-d]pyrimidine.
Question: I am seeing a significant amount of unreacted starting materials (ketone/aldehyde and active methylene nitrile) and very little of my desired 2-aminothiophene. What is going wrong?
Answer: This issue typically points to a problem in the initial Knoevenagel-Cope condensation, which is the first mechanistic step of the Gewald reaction.[4][7] This condensation forms the α,β-unsaturated nitrile intermediate that is necessary for the subsequent sulfur addition and cyclization.
Causality and Solutions:
-
Inefficient Base Catalysis: The choice of base is critical for promoting the Knoevenagel-Cope condensation.
-
Explanation: The base deprotonates the active methylene compound, allowing it to attack the carbonyl group of the ketone or aldehyde. Weaker bases may not be sufficient to drive this reaction to completion, especially with less reactive ketones.
-
Troubleshooting Steps:
-
Screen Different Bases: If you are using a weak base like triethylamine, consider switching to a more potent secondary amine catalyst such as morpholine or piperidine.[4]
-
Optimize Base Concentration: Ensure you are using a catalytic amount of the base. While it is a catalyst, an insufficient amount will result in a sluggish reaction.
-
-
-
Inhibition by Water: The Knoevenagel-Cope condensation produces water as a byproduct.[4]
-
Explanation: The accumulation of water can inhibit the reaction equilibrium, preventing the complete formation of the α,β-unsaturated nitrile intermediate.
-
Troubleshooting Steps:
-
Employ a Dean-Stark Apparatus: For reactions run at a suitable temperature, a Dean-Stark trap is highly effective at physically removing water as it is formed.
-
Use a Dehydrating Agent: The addition of a chemical dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, can also be effective.
-
-
-
Low Reaction Temperature: The activation energy for the condensation may not be met.
-
Explanation: Like most chemical reactions, the Knoevenagel-Cope condensation has a specific activation energy. Insufficient thermal energy will result in a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture to 40-60 °C can significantly improve the reaction rate.[4] However, be cautious of excessive heat, which can promote side reactions.
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials and the formation of the intermediate.
-
-
Question: My reaction mixture has become a thick, intractable mass, and upon workup, I isolate a high molecular weight solid instead of my desired 2-aminothiophene. What is happening?
Answer: This is a classic sign of dimerization or polymerization of the α,β-unsaturated nitrile intermediate.[8] This side reaction is competitive with the desired sulfur addition and cyclization.
Causality and Solutions:
-
High Concentration of Reactants: A high concentration of the α,β-unsaturated nitrile intermediate can favor intermolecular reactions.
-
Explanation: At high concentrations, the probability of two molecules of the intermediate reacting with each other (dimerization) increases relative to the probability of reacting with sulfur.
-
Troubleshooting Steps:
-
Adjust Reactant Concentration: Lower the overall concentration of your reactants in the solvent.
-
Slow Addition of Reagents: Instead of adding all reagents at once, consider the slow, dropwise addition of the ketone/aldehyde to the mixture of the active methylene nitrile, sulfur, and base. This will keep the instantaneous concentration of the intermediate low.
-
-
-
Unfavorable Reaction Conditions: The balance between the rate of formation of the intermediate and its consumption is critical.
-
Explanation: If the Knoevenagel-Cope condensation is much faster than the subsequent sulfur addition and cyclization, the intermediate can accumulate and dimerize.
-
Troubleshooting Steps:
-
Modify the Rate of Reagent Addition: As mentioned above, slow addition can be very effective.
-
Change the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. Experiment with different polar solvents like ethanol, methanol, or DMF.[4]
-
-
Question: I can see the formation of the α,β-unsaturated nitrile intermediate by TLC, but it is not converting to the final 2-aminothiophene product. What is preventing the cyclization?
Answer: This points to an issue with the reactivity of the elemental sulfur or the subsequent cyclization step.
Causality and Solutions:
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur (S8) can be difficult to dissolve and activate.
-
Explanation: For the sulfur to react, it must be sufficiently soluble and in a reactive form.
-
Troubleshooting Steps:
-
Solvent Choice: Use a polar solvent such as ethanol, methanol, or Dimethylformamide (DMF) to enhance the solubility of sulfur.[4]
-
Temperature Optimization: Gently heating the reaction mixture (40-60 °C) can improve the reactivity of sulfur.[4] Be mindful that excessive heat can lead to unwanted side reactions.
-
Use Finely Powdered Sulfur: Ensure your elemental sulfur is a fine powder to maximize its surface area and improve dissolution and reactivity.[9]
-
-
-
Steric Hindrance: Bulky substituents on your ketone or active methylene nitrile can impede the cyclization.
-
Explanation: Steric bulk can make it difficult for the molecule to adopt the necessary conformation for the intramolecular cyclization to occur.
-
Troubleshooting Steps:
-
Two-Step Procedure: For sterically hindered substrates, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[4]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates with steric hindrance.[5][10]
-
-
Visualizing the Gewald Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for the Gewald reaction.
Part 2: Pyrimidine Ring Annulation - Forming the Thieno[2,3-d]pyrimidine Core
Once you have successfully synthesized your 2-aminothiophene precursor, the next critical step is the formation of the fused pyrimidine ring.
Question: I am attempting to cyclize my 2-aminothiophene-3-carboxamide (or nitrile) with formamide (or formic acid), but the yield of the thieno[2,3-d]pyrimidin-4(3H)-one is very low. What can I do to improve this?
Answer: This is a common issue that can often be resolved by optimizing the reaction conditions and ensuring the removal of volatile byproducts.
Causality and Solutions:
-
Incomplete Reaction/Unfavorable Equilibrium: The cyclization reaction is often a reversible condensation.
-
Explanation: The reaction of the 2-amino group with formamide or formic acid involves the elimination of water or ammonia. If these byproducts are not effectively removed, the equilibrium can shift back towards the starting materials.
-
Troubleshooting Steps:
-
High Temperature: These cyclizations often require high temperatures (typically >150 °C) to drive the reaction forward and remove volatile byproducts. Consider increasing the reaction temperature, but monitor for decomposition by TLC.
-
Use of a High-Boiling Solvent: If a solvent is necessary, use a high-boiling one like diphenyl ether or Dowtherm A to achieve the required temperatures.
-
Run the Reaction Neat: Often, the most effective method is to heat the 2-aminothiophene precursor in a large excess of formamide, which acts as both the reagent and the solvent.
-
-
-
Decomposition of Starting Material or Product: Thieno[2,3-d]pyrimidines and their precursors can be sensitive to prolonged exposure to high temperatures.
-
Explanation: While high temperatures are often necessary, extended reaction times can lead to thermal decomposition, reducing the overall yield.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction closely by TLC to determine the point at which the product formation plateaus. Avoid unnecessarily long reaction times.
-
Microwave Irradiation: As with the Gewald reaction, microwave-assisted synthesis can be highly effective for this cyclization, often leading to shorter reaction times and higher yields.[10]
-
-
-
Side Reactions of the Nitrile Group: When starting with a 2-aminothiophene-3-carbonitrile, the nitrile group can undergo undesired reactions.
-
Explanation: Under acidic conditions (e.g., with formic acid), the nitrile group can be hydrolyzed to a carboxamide. While this is a productive step towards the desired product, it can also be hydrolyzed further to a carboxylic acid, which may not cyclize as readily.
-
Troubleshooting Steps:
-
Control the Amount of Acid: If using formic acid with a catalyst like sulfuric acid, carefully control the amount of the strong acid to minimize complete hydrolysis.
-
Consider a Two-Step Approach: It may be more efficient to first hydrolyze the nitrile to the carboxamide under controlled conditions and then proceed with the cyclization.
-
-
Question: I have synthesized a substituted thieno[2,3-d]pyrimidine, but my spectroscopic data (NMR, MS) suggests I have an isomer of my target compound. Could this be a Dimroth rearrangement?
Answer: Yes, the Dimroth rearrangement is a known phenomenon in the synthesis of substituted pyrimidines and can lead to the formation of an isomeric product.[5][6] This is particularly relevant when synthesizing 4-aminothieno[2,3-d]pyrimidines.
Causality and Mechanism:
-
The Dimroth Rearrangement Mechanism: This rearrangement involves the opening of the pyrimidine ring followed by rotation and re-closure, effectively swapping the positions of an exocyclic and an endocyclic nitrogen atom.[4][11]
-
Explanation: The reaction is often catalyzed by acid or base and is influenced by the electronic nature of the substituents.[11] Electron-withdrawing groups can facilitate the ring-opening step. The rearrangement proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[4]
-
When to Suspect a Dimroth Rearrangement:
-
Troubleshooting and Control:
-
pH Control: The rate of the Dimroth rearrangement is often pH-dependent.[11]
-
Troubleshooting Steps:
-
Adjusting Acidity/Basicity: Carefully controlling the pH of your reaction mixture may allow you to favor the formation of the desired isomer. This will likely require empirical optimization for your specific substrate.
-
-
-
Thermodynamic vs. Kinetic Control: The observed product may be the thermodynamically more stable isomer.
-
Explanation: The Dimroth rearrangement leads to an equilibrium between the two isomers. The final product ratio will be determined by their relative thermodynamic stabilities under the reaction conditions.
-
Troubleshooting Steps:
-
Modify Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time may favor the kinetically formed product. Conversely, prolonged heating at high temperatures will likely lead to the thermodynamically favored product.
-
-
Visualizing the Pyrimidine Ring Annulation and Dimroth Rearrangement
Caption: Synthetic pathways for pyrimidine ring formation.
Part 3: Subsequent Functionalization - Chlorination with POCl₃
A common subsequent reaction is the conversion of a thieno[2,3-d]pyrimidin-4(3H)-one to the corresponding 4-chloro derivative using phosphorus oxychloride (POCl₃).[11] This is a crucial step for introducing nucleophiles at the 4-position.
Question: I am trying to chlorinate my thieno[2,3-d]pyrimidin-4(3H)-one with POCl₃, but the reaction is sluggish and gives a low yield of the 4-chloro product. How can I improve this?
Answer: Incomplete chlorination is often due to insufficient activation of the pyrimidinone, suboptimal temperature, or the presence of moisture.
Causality and Solutions:
-
Insufficient Activation: The oxygen of the pyrimidinone must be activated before it can be displaced by chloride.
-
Explanation: POCl₃ itself is the activating agent, but the reaction can be slow. The addition of a catalytic amount of a tertiary amine or DMF can accelerate the reaction.
-
Troubleshooting Steps:
-
Add a Catalyst: Include a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA) in your reaction mixture.[12]
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Any moisture in your starting material or solvent will consume the reagent and reduce the efficiency of the reaction. Ensure your starting material is thoroughly dried and use anhydrous solvents.
-
-
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Explanation: The displacement of the activated oxygen by chloride has a significant activation energy.
-
Troubleshooting Steps:
-
Increase Temperature: Heat the reaction mixture to reflux in POCl₃ (boiling point ~106 °C). Monitor the reaction by TLC until the starting material is consumed.
-
-
-
Difficult Workup: The workup of POCl₃ reactions can be challenging and lead to product loss.
-
Explanation: Quenching the excess POCl₃ with water is highly exothermic and can lead to the hydrolysis of the desired 4-chloro product back to the starting pyrimidinone if not done carefully.
-
Troubleshooting Steps:
-
Careful Quenching: After removing the excess POCl₃ under reduced pressure, cool the reaction mixture in an ice bath and very slowly add crushed ice or ice-cold water to quench the remaining reagent.
-
Basification: After quenching, carefully basify the aqueous solution with a base like sodium bicarbonate or sodium hydroxide to precipitate the product. The 4-chloro product is often a solid that can be collected by filtration.
-
-
Quantitative Data Summary
The following table provides a summary of typical yields for various steps in the synthesis of thieno[2,3-d]pyrimidines, compiled from the literature. Note that yields are highly substrate-dependent.
| Reaction Step | Starting Material | Reagents | Typical Yield | Reference(s) |
| Gewald Reaction | Ketone/Aldehyde + Active Methylene Nitrile + Sulfur | Base (e.g., Morpholine) | 40-85% | [5][6] |
| Cyclization | 2-Aminothiophene-3-carboxamide | Formamide | 60-90% | [13] |
| Dimroth Rearrangement | N'-(3-cyano...)-imidamide + Amine | Acetic Acid, Microwave | 31-83% | [5][6] |
| Chlorination | Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃, cat. DMF | 55-95% | [14][15] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Reaction Example)
-
To a stirred solution of cyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Add morpholine (2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene precursor.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidin-4(3H)-one (A Cyclization Example)
-
In a round-bottom flask, combine the 2-aminothiophene-3-carboxamide precursor (5 mmol) and formamide (15 mL).
-
Heat the mixture to 160-180 °C and maintain this temperature for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Add water to the flask and stir to break up the solid.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.
References
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ChemRxiv. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
-
The Gewald multicomponent reaction. (2011). PubMed. [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. Retrieved January 2, 2026, from [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). PubMed Central. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2020). ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (2018). Longdom Publishing. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2001). ResearchGate. [Link]
-
The Electrophilic Cyclization Mechanism and its Applications. (2023). Longdom Publishing. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). Journal of the Brazilian Chemical Society. [Link]
-
4-Chlorothieno[2,3-d]pyrimidine (14080-59-2). (n.d.). Chemchart. Retrieved January 2, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2020). National Institutes of Health. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. (2017). ResearchGate. [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. [Link]
-
Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. (2017). eScholarship. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (2016). PubMed Central. [Link]
-
(PDF) POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. (2016). ResearchGate. [Link]
-
(PDF) A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][3][11]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. (2018). ResearchGate. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI. [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2013). Organic & Biomolecular Chemistry. [Link]
-
Primary designed strategy for new thieno[2, 3-d]pyrimidine series. (2021). ResearchGate. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2017). RSC Publishing. [Link]
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. longdom.org [longdom.org]
Technical Support Center: Catalyst Screening for Buchwald-Hartwig Amination of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Buchwald-Hartwig amination of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation on this specific electron-deficient, sulfur-containing heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: This substrate presents a unique combination of challenges. First, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step.[1][2][3] Second, the thieno[2,3-d]pyrimidine core is electron-deficient, which can influence the electronics of the C-Cl bond. Finally, the presence of a methylthio group introduces a potential site for catalyst inhibition or poisoning, as sulfur-containing functional groups can coordinate strongly to the palladium center and deactivate the catalyst.
Q2: What is the most critical component of the catalyst system for this reaction?
A2: The ligand. For coupling an unactivated aryl chloride like this one, the choice of a bulky, electron-rich phosphine ligand is paramount.[4][5] These ligands stabilize the Pd(0) active species, promote the challenging oxidative addition of the C-Cl bond to the metal center, and facilitate the final reductive elimination step to release the product.[6] Without the correct ligand, you will likely observe no reaction or very low yields.
Q3: Should I use a strong or weak base?
A3: This depends on the functional group tolerance of your amine coupling partner. Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective and are often the first choice.[1] They facilitate the deprotonation of the amine or the palladium-amine complex, which is a key step in the catalytic cycle.[7][8] However, if your amine has base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are viable alternatives, though they may require higher reaction temperatures or longer reaction times to achieve comparable yields.[1][9]
Q4: Can I set up these reactions on the bench, or do I need a glovebox?
A4: While many modern palladium pre-catalysts and ligands are air-stable, the active Pd(0) species is susceptible to oxidation.[10] For consistent and reproducible results, especially during initial screening, it is highly recommended to assemble the reactions in an inert atmosphere (e.g., a nitrogen- or argon-filled glovebox). If a glovebox is unavailable, rigorous degassing of your solvent and purging the reaction vessel with an inert gas ("Schlenk technique") is a mandatory alternative.
The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for rational troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][9][11] A failure at any of these stages can lead to a failed reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Catalyst System Screening
This protocol outlines a parallel screening approach to efficiently identify a promising catalyst system. The reactions should be set up in an array of vials under an inert atmosphere.
Step 1: Preparation of Stock Solutions
-
Substrate Stock: Prepare a 0.2 M stock solution of this compound in your chosen anhydrous solvent (e.g., Toluene or Dioxane).
-
Amine Stock: Prepare a 0.24 M stock solution of your amine coupling partner in the same solvent. (This provides 1.2 equivalents).
-
Internal Standard Stock (Optional): Prepare a stock solution of an internal standard (e.g., dodecane) in the same solvent for accurate yield determination by GC or LC-MS.
Step 2: Arraying Reagents (in a Glovebox)
-
To each reaction vial, add the appropriate Palladium source and Ligand. For pre-catalysts, the Pd and ligand are added as one component. For systems generated in situ (e.g., from Pd₂(dba)₃), a 1:2 Pd:Ligand ratio is a good starting point.[10]
-
Add the appropriate Base to each vial.
-
Add a stir bar to each vial.
-
Crimp-seal the vials with PTFE-lined caps.
Step 3: Reaction Initiation
-
Remove the sealed vials from the glovebox.
-
Using a gas-tight syringe, add the Substrate stock solution to each vial.
-
Add the Amine stock solution to each vial.
-
Place the array of vials in a pre-heated aluminum heating block on a magnetic stir plate.
Step 4: Monitoring and Analysis
-
After the designated reaction time (e.g., 12-24 hours), remove the vials and allow them to cool to room temperature.
-
Quench the reactions by adding a small amount of water or saturated aqueous ammonium chloride.
-
Add an appropriate extraction solvent (e.g., ethyl acetate) and a known amount of internal standard if not already added.
-
Vortex the vials, then centrifuge to separate the layers.
-
Analyze the organic layer by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Initial Screening Matrix
This table provides a robust starting point for your initial screen, covering a range of popular and effective ligands and bases.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.4) | Toluene | 100 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu (1.4) | Toluene | 100 |
| 4 | XPhos Pd G3 (2) | (part of pre-cat) | NaOt-Bu (1.4) | Toluene | 100 |
| 5 | XPhos Pd G3 (2) | (part of pre-cat) | K₃PO₄ (2.0) | Dioxane | 110 |
| 6 | RuPhos Pd G3 (2) | (part of pre-cat) | K₃PO₄ (2.0) | Dioxane | 110 |
| 7 | BrettPhos Pd G4 (2) | (part of pre-cat) | Cs₂CO₃ (2.0) | Dioxane | 110 |
| 8 | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS (1.5) | THF | 80 |
Troubleshooting Guide
Even with a robust screening plan, challenges can arise. This guide addresses common issues in a question-and-answer format.
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion (<10%) | 1. Inactive Catalyst: The Pd(0) species failed to form or was deactivated. This is common with aryl chlorides.[4] 2. Wrong Ligand/Base Combination: The chosen conditions are not suitable for this specific substrate. 3. Poor Solubility: One or more reagents are not fully dissolved in the solvent.[1][12] | 1. Switch to a Pre-catalyst: Use a well-defined pre-catalyst (e.g., XPhos Pd G3) which is designed for reliable activation.[1] 2. Screen More Ligands: Broaden your ligand screen to include different classes (e.g., Josiphos-type ligands). 3. Change Solvent: Try a different solvent like CPME or a mixture of solvents to improve solubility.[1] Ensure vigorous stirring. |
| Reaction stalls at moderate conversion (e.g., 40-60%) | 1. Catalyst Decomposition: The active catalyst is not stable for the entire reaction time. 2. Inhibition by Products or Byproducts: Iodide ions are known inhibitors, but other species can also interfere.[1] 3. Insufficient Base: The base is consumed or is not strong enough to drive the reaction to completion. | 1. Increase Catalyst/Ligand Loading: Try increasing the catalyst loading to 3-5 mol%. 2. Use a More Robust Ligand: Switch to a more sterically hindered ligand like XPhos or RuPhos which can protect the metal center.[5] 3. Use a Stronger Base: If using a weak base like K₃PO₄, switch to NaOt-Bu or LHMDS (if tolerated). |
| Significant side product formation (e.g., hydrodehalogenation) | 1. β-Hydride Elimination: This can occur from the amido complex, competing with reductive elimination, especially with certain amines.[11] 2. Proto-dehalogenation: The starting material is reduced to 2-(methylthio)thieno[2,3-d]pyrimidine. This can be caused by trace water reacting with the base or catalyst intermediates. | 1. Use a Bulky Ligand: Ligands with high steric hindrance (e.g., XPhos) promote reductive elimination over side reactions. 2. Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use freshly opened anhydrous solvent. 3. Lower Reaction Temperature: Sometimes lowering the temperature can favor the desired pathway, albeit at the cost of reaction rate. |
| Inconsistent results between runs | 1. Oxygen Contamination: Inconsistent removal of air leads to variable catalyst activity. 2. Reagent Quality: Purity of the substrate, amine, or solvent can vary. 3. Base Particle Size: For solid inorganic bases, the particle size and surface area can significantly impact the reaction rate.[1] | 1. Standardize Inerting Procedure: Use a glovebox or be meticulous with your Schlenk technique. 2. Purify Reagents: Purify starting materials if their quality is suspect. Use high-purity, anhydrous solvents. 3. Grind the Base: Before use, gently grind inorganic bases like K₃PO₄ or Cs₂CO₃ in a mortar and pestle to ensure a consistent particle size.[1] |
Catalyst Screening Workflow
The following diagram illustrates a logical workflow for a comprehensive catalyst screening campaign.
Caption: A systematic workflow for catalyst screening and optimization.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Coupling. Named Reactions in Organic Chemistry. [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-208. [Link]
-
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Publications. [Link]
-
Norrby, P. O., & Johansson, M. J. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]
-
Johansson, M. J., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemInform, 45(31). [Link]
-
Reddit User Discussion. (2021). r/chemhelp. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(12), 2037-2040. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2163-2213. [Link]
-
Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(42), 11419-11433. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Highly Reactive, General, and Long-Lived Catalysts for Coupling Heteroaryl and Aryl Chlorides with Primary Nitrogen Nucleophiles. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Reddit User Discussion. (2023). r/Chempros. [Link]
-
Murray, P. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Cambridge. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reddy, G. M., et al. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4842-4845. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
Cole, T. B., & White, M. C. (2022). Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C-H Coupling with Oxidatively Sensitive Nucleophiles. Organic letters, 24(2), 597–601. [Link]
-
Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 226-234. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. research.rug.nl [research.rug.nl]
- 6. youtube.com [youtube.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 4-Substituted-2-(Methylthio)thieno[2,3-d]pyrimidines
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the 4-substituted-2-(methylthio)thieno[2,3-d]pyrimidine scaffold. This chemical class is of significant interest, particularly as kinase inhibitors, but its inherent lipophilicity and planar structure often lead to poor aqueous solubility, a critical hurdle in drug discovery.[1][2] This document is designed as a practical, problem-oriented resource to diagnose and overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of this heterocyclic system.
Q1: Why are thieno[2,3-d]pyrimidine derivatives often poorly soluble in aqueous media?
A: The poor aqueous solubility of this scaffold is rooted in its fundamental physicochemical properties. The fused thienopyrimidine core is a rigid, planar, and largely aromatic system, which promotes efficient crystal lattice packing.[3] High crystal lattice energy requires more energy to break the crystal structure apart, leading to lower solubility. Furthermore, the 4-substituents commonly explored for biological activity are often hydrophobic aromatic or aliphatic groups, which increase the overall lipophilicity (high LogP) of the molecule, further disfavoring interaction with water.[4]
Q2: What is the likely acid/base character of my compound and how does it affect solubility?
A: The pyrimidine ring contains two nitrogen atoms which are weakly basic. The exact pKa will depend on the substituents, but these compounds can typically be protonated under acidic conditions. This is a crucial characteristic to leverage. In its ionized (protonated) state, the molecule is significantly more polar and thus more soluble in water.[5] Conversely, at neutral or basic pH, the compound will be in its free base, unionized form, which is less soluble.[5][6] Therefore, you can expect your compound's solubility to be highly pH-dependent.
Q3: My initial screen shows low solubility. What are the first-line strategies I should attempt?
A: For early-stage in vitro assays, the most direct approaches are:
-
pH Modification: Attempt to dissolve the compound in a buffer with a pH below the compound's predicted pKa (e.g., pH 4-6) to favor the more soluble, ionized form.[7]
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid artifacts, but even this small amount can act as a co-solvent to keep the compound in solution.[8][9]
Q4: Can structural modification improve solubility from the outset?
A: Yes, medicinal chemistry efforts can proactively address solubility. Strategies include:
-
Introducing Polar Groups: Adding hydrogen bond donors/acceptors or ionizable groups can significantly improve solubility. For instance, incorporating moieties like morpholine, piperazine, or short polyethylene glycol (PEG) chains at a solvent-exposed position can disrupt crystal packing and increase hydrophilicity.
-
Disrupting Planarity: Modifying the structure to break the molecule's planarity can hinder efficient crystal packing, which lowers the melting point and often improves solubility.[3]
-
Bioisosteric Replacement: Replacing a lipophilic group with a more polar bioisostere that preserves biological activity is a common tactic. For example, replacing a phenyl ring with a pyridine or pyrazole ring can sometimes improve solubility by introducing a polar nitrogen atom.[10]
Troubleshooting Guide: Common Solubility Issues
This section provides a problem-cause-solution framework for specific experimental scenarios.
Problem 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer (e.g., PBS at pH 7.4).
-
Probable Cause: This is a classic case of a compound "crashing out." The compound is soluble in the 100% DMSO stock but is not soluble in the final aqueous environment, especially at neutral pH where it is likely in its poorly soluble unionized form.[5] The small amount of DMSO carried over is insufficient to keep it dissolved.
-
Solutions & Experimental Workflow:
-
pH Adjustment:
-
Step 1: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0) using citrate or acetate.
-
Step 2: Dilute your DMSO stock into each buffer and observe for precipitation.
-
Step 3: Use a nephelometer or visual inspection under a microscope to determine the pH at which the compound remains soluble at the desired concentration.
-
Causality: By lowering the pH, you protonate the basic nitrogens on the pyrimidine ring, creating a charged species that is more readily solvated by water.[5]
-
Caution: Ensure the lower pH does not interfere with your biological assay (e.g., enzyme activity, cell viability).
-
-
Co-solvent System:
-
Step 1: If pH cannot be altered, increase the solubilizing power of the aqueous phase with a co-solvent.[11] Common, biocompatible co-solvents include PEG 400, propylene glycol, and ethanol.[8]
-
Step 2: Prepare several assay buffers containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Step 3: Add your DMSO stock to these buffers to find the minimum co-solvent concentration that prevents precipitation.
-
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[12] They essentially act as a "bridge" between the water and the drug molecule.
-
-
Problem 2: I need to prepare a high-concentration formulation for an in vivo study, but simple co-solvents are not sufficient or may cause toxicity.
-
Probable Cause: For in vivo efficacy and toxicology studies, high drug concentrations are often required. The limited percentages of acceptable co-solvents may not provide enough solubilizing capacity.
-
Solutions & Experimental Workflow:
-
Complexation with Cyclodextrins:
-
Step 1: Screen different types of cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most common in pharmaceutical formulations due to their high water solubility and low toxicity.[13][14]
-
Step 2: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Step 3: Add an excess of your solid compound to each solution.
-
Step 4: Equilibrate the suspensions (e.g., shake for 24-48 hours at a controlled temperature).
-
Step 5: Centrifuge or filter the samples and quantify the amount of dissolved compound in the supernatant by HPLC. This will generate a phase-solubility diagram.[15]
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[13] The hydrophobic thienopyrimidine molecule can form a non-covalent "inclusion complex" by partitioning into this cavity, effectively shielding it from water and dramatically increasing its apparent aqueous solubility.[14][16]
-
-
Amorphous Solid Dispersions:
-
Step 1: This is an advanced formulation technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[11][17]
-
Step 2: Dissolve both the compound and a suitable polymer (e.g., PVP, HPMC, Soluplus®) in a common organic solvent.
-
Step 3: Remove the solvent rapidly via techniques like spray-drying or rotary evaporation to trap the drug in a high-energy, amorphous state.
-
Causality: The amorphous form of a drug does not have a stable crystal lattice to overcome, making it dissolve much more readily than its crystalline counterpart.[18] The polymer carrier helps to prevent recrystallization and can also enhance wetting.[19]
-
-
Data & Protocols
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases the fraction of the more soluble, ionized form of the drug.[5] | Simple, inexpensive, easy to implement.[8] | Only works for ionizable compounds; the required pH may not be compatible with the assay or physiological conditions. | In vitro assays with weakly basic/acidic compounds. |
| Co-solvents | Reduces the polarity of the solvent system, making it more favorable for hydrophobic solutes.[12] | Simple to prepare; effective for many nonpolar drugs.[8][11] | High concentrations can be toxic or affect biological assay performance; risk of precipitation upon dilution.[8] | High-throughput screening, early in vitro assays. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug in its lipophilic cavity.[13] | Significant solubility increase; low toxicity; can be used for parenteral formulations.[14][15] | Can be expensive; requires specific molecular dimensions to fit in the cavity; may alter drug permeability.[19] | In vivo formulations, challenging compounds. |
| Solid Dispersions | Traps the drug in a high-energy amorphous state within a hydrophilic polymer carrier.[11] | Large solubility increases; enhances dissolution rate.[17] | Requires specialized equipment (e.g., spray dryer); potential for physical instability (recrystallization) over time.[19] | Oral dosage form development. |
Protocol: Screening for Cyclodextrin-Based Solubilization
-
Preparation: Prepare a 40% (w/v) stock solution of HP-β-CD in water. Create a dilution series to get 20%, 10%, 5%, 2.5%, and 1% solutions. Use water as a 0% control.
-
Equilibration: Add an excess amount of the solid 4-substituted-2-(methylthio)thieno[2,3-d]pyrimidine compound to 1 mL of each cyclodextrin solution in separate vials. Ensure solid material is visible.
-
Mixing: Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25 °C) for 48 hours to reach equilibrium.
-
Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis) to assess the degree of solubility enhancement.
Visualization
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting an appropriate solubilization strategy for a problematic thienopyrimidine derivative.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- Janssens S, van den Mooter G. Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. 2009. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1211/jpp/61.12.0001]
- Kaur M, et al. Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics. 2019. [URL: https://jddtonline.info/index.php/jddt/article/view/2690]
- Lipinski CA. Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review. 2002. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/114258-Poor-Aqueous-Solubility-An-Industry-Wide-Problem-in-Drug-Discovery/]
- Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004. [URL: https://link.springer.com/article/10.1023/B:PHAM.0000016235.32639.23]
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. 2024. [URL: https://dmpk.wuxiapptec.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [URL: https://www.worldpharmatoday.
- PharmaTutor. DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor. 2012. [URL: https://www.pharmatutor.org/articles/different-methods-of-enhancement-of-solubilization-and-bioavailability-of-poorly-soluble-drugs-a-recent-review]
- Krishna Shailaja, et al. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. 2023. [URL: https://auctoresonline.org/articles/review-on-solubility-enhancement-techniques-for-poorly-soluble-drugs]
- Sikarra D, et al. Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. 2012. [URL: https://www.jmpas.com/abstract/techniques-for-solubility-enhancement-of-poorly-soluble-drugs-an-overview-365]
- Noreen S, et al. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Radical Scrutinizeres. 2019. [URL: https://scholar.google.com/scholar_url?url=https://www.researchgate.net/profile/Irsah-Maqbool/publication/338271578_Cyclodextrin_Inclusion_Complexes_Novel_Techniques_to_Improve_Solubility_of_Poorly_Soluble_Drugs_A_Review/links/5e08bca0299bf10bc376840f/Cyclodextrin-Inclusion-Complexes-Novel-Techniques-to-Improve-Solubility-of-Poorly-Soluble-Drugs-A-Review.pdf&hl=en&sa=X&ei=r01iZp_iJ82ysQKJ0K3wBA&scisig=AFWwaeYfL6194z-gEwzRkC7_R4Kz&oi=scholarr]
- Doximity. Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Doximity. [URL: https://www.doximity.com/news/v1/public/posts/10137270]
- Challa R, et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. 2012. [URL: https://typeset.
- Singh G, et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836125/]
- Popa G, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH. 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11048600/]
- Kim D-H, et al. Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. 2019. [URL: https://link.springer.com/article/10.1007/s40005-019-00424-z]
- Singh S, et al. Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry. 2022. [URL: https://www.researchgate.net/publication/357677983_Structural_modification_aimed_for_improving_solubility_of_lead_compounds_in_early_phase_drug_discovery]
- Herbordt LA, et al. Effect of cosolvents on the solubility of hydrocarbons in water. Environmental Science & Technology. 1986. [URL: https://pubs.acs.org/doi/abs/10.1021/es00146a001]
- Morris KR, et al. Aromatic Compound Solubility in Solvent/Water Mixtures. ASCE Library. 1986. [URL: https://ascelibrary.org/doi/abs/10.1061/%28ASCE%290733-9372%281986%29112%3A2%28310%29]
- Ishikawa M. Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. J-Stage. 2016. [URL: https://www.jstage.jst.go.jp/article/yakushi/136/1/136_15-00201-3/_article]
- Zhang J, et al. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. 2002. [URL: https://www.researchgate.net/publication/257321616_Why_Do_Co-solvents_Enhance_the_Solubility_of_Solutes_in_Supercritical_Fluids_New_Evidence_and_Opinion]
- Ibrahim N, et al. Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal. Semantic Scholar. 2015. [URL: https://www.semanticscholar.org/paper/Effect-of-Co-solvent-on-the-Solubility-of-a-Crystal-Ibrahim-Zakaria/b9098906f363c4667a42a0b06b996f059286d52f]
- Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/engineering-and-technology/chemical-engineering/cosolvent]
- Jorgensen WL, et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Publications. 2016. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00451]
- Asif M. Recent Advances: Heterocycles in Drugs and Drug Discovery. NIH. 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10300438/]
- Ogura H, et al. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. 1989. [URL: https://pubmed.ncbi.nlm.nih.gov/2610190/]
- Rashad AE, et al. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. 2016. [URL: https://www.researchgate.net/publication/305877861_Thieno23-dpyrimidine_based_derivatives_as_kinase_inhibitors_and_anticancer_agents]
- Kumar A, et al. Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). ResearchGate. 2010. [URL: https://www.researchgate.net/publication/287313627_Synthesis_Characterization_and_Pharmacological_Evaluation_of_2-Substituted_thieno23-dpyrimidine-43H--ones]
- Walker MA. Improving Solubility via Structural Modification. OUCI. 2013. [URL: https://ouci.dntb.gov.ua/en/works/42rXQWpG/]
- Al-Abdullah E, et al. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. 2011. [URL: https://www.mdpi.com/1420-3049/16/4/3498]
- Boyle RG, et al. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. 2017. [URL: https://www.mdpi.com/1420-3049/22/1/113]
- Rashad AE, et al. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20447814/]
- Cohen E, et al. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. NIH. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268305/]
- Al-Kasmi B, et al. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. NIH. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497746/]
- Jagadish PC, et al. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. IJPER. 2022. [URL: https://ijper.org/sites/default/files/IndJPharmEduRes-56-4-203.pdf]
- Austerhoff B, et al. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. NIH. 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5155601/]
- Li Y, et al. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. 2022. [URL: https://www.scielo.br/j/jbchs/a/mD3B73k88J98sW7M8v9W77t/?lang=en]
- Bertrand H, et al. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. NIH. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9457997/]
- PubChem. Thieno(2,3-d)pyrimidine. NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12225304]
- Kumar D, et al. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00057a]
- Hafez HN, et al. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. 2015. [URL: https://www.researchgate.net/publication/276402432_Synthesis_cytotoxicity_and_toxicity_of_thieno23-dpyrimidine_derivatives_derived_from_2-amino-3-cyano-4567-tetrahydrobenzobthiophene]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. jmpas.com [jmpas.com]
- 6. ijper.org [ijper.org]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. humapub.com [humapub.com]
- 17. mdpi.com [mdpi.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this critical intermediate. We will explore common issues through a detailed troubleshooting guide and address broader strategic questions in our FAQ section. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the process.
Synthetic Pathway Overview
The most prevalent and scalable synthetic approach to this compound involves a multi-step process commencing from a substituted thiophene. The general strategy involves the initial construction of the fused pyrimidine ring system, followed by functional group interconversion to install the required chloro and methylthio moieties.
Caption: Common synthetic route for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low Yield and Incomplete Conversion during Dichlorination (Step 3)
Question: We are experiencing low yields (<60%) during the chlorination of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride (POCl₃). HPLC analysis shows significant amounts of starting material and a mono-chloro intermediate. What is causing this and how can we optimize it?
Potential Causes:
-
Insufficient Reagent Activity: Phosphorus oxychloride can degrade upon exposure to moisture. On a large scale, the surface area for moisture contact can be greater during charging.
-
Poor Solubility of Starting Material: The dione precursor often has poor solubility in neat POCl₃, leading to a heterogeneous reaction mixture where the reaction rate is limited by mass transfer.
-
Inadequate Temperature or Reaction Time: The reaction is typically endothermic and requires high temperatures (reflux, ~110-115 °C) to proceed to completion. Insufficient heating or time will result in incomplete conversion.[1]
-
Absence of a Catalyst: While not always required, a catalytic amount of an organic base or N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃.[1]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use freshly opened or distilled POCl₃. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before and during reagent charging.
-
Improve Homogeneity: The addition of a high-boiling, inert co-solvent is generally discouraged as it complicates downstream removal. Instead, focus on effective agitation. For scale-up, ensure the reactor's overhead stirrer is capable of maintaining good suspension of the solid dione.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.05-0.1 equivalents) to the reaction mixture before heating. The DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.
-
Optimize Reaction Conditions: Heat the mixture to a steady reflux (around 115 °C) and monitor the reaction progress by HPLC.[1] Extend the reaction time if necessary until the starting material is consumed (<1% by HPLC).
Problem 2: Exothermic and Difficult-to-Control Work-up after Chlorination
Question: Our post-chlorination work-up, which involves quenching the excess POCl₃ with an ice-water mixture, is highly exothermic and difficult to control at scale, leading to safety concerns and potential product degradation. What is a safer, more scalable work-up procedure?
Potential Causes:
-
Highly Exothermic Hydrolysis: The reaction between POCl₃ and water is extremely vigorous and liberates significant heat and corrosive HCl gas. A rapid, uncontrolled quench can cause a dangerous temperature spike and pressure build-up.
-
Product Precipitation: The crude 2,4-dichlorothieno[2,3-d]pyrimidine product is a solid that precipitates upon quenching. If the quench is too rapid, the solid can trap unreacted POCl₃, posing a risk during filtration and handling.
Recommended Solutions:
-
Vacuum Distillation: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the amount of reagent that needs to be hydrolyzed, making the subsequent quench far more manageable.
-
Reverse Quench: Instead of adding the reaction mixture to water, slowly and controllably add the cooled reaction mixture to a well-stirred, large volume of ice-water or a cold aqueous base solution (e.g., NaHCO₃). This ensures that the water is always in excess, which helps to dissipate heat more effectively.
-
Solvent-Based Quench: A more elegant and controlled method is to add the reaction mixture to a biphasic system, such as cold dichloromethane (DCM) and saturated sodium bicarbonate solution.[1] The product is extracted into the organic layer as it forms, while the POCl₃ is hydrolyzed in the aqueous phase. This method provides excellent temperature control.
Problem 3: Poor Selectivity in Methylthiolation (Step 4)
Question: During the reaction of 2,4-Dichlorothieno[2,3-d]pyrimidine with sodium thiomethoxide (NaSMe), we are observing the formation of a significant di-substituted by-product, 2,4-bis(methylthio)thieno[2,3-d]pyrimidine, in addition to our desired product. How can we improve the selectivity for mono-substitution at the C2 position?
Potential Causes:
-
Reactivity of Chloro-positions: In many pyrimidine systems, the C4 position is kinetically favored for nucleophilic aromatic substitution over the C2 position. However, if the reaction is allowed to proceed for too long, at too high a temperature, or with excess nucleophile, the second substitution at the C2 position will occur.
-
Excess Nucleophile: Using more than one equivalent of NaSMe will inevitably lead to the formation of the di-substituted product.
-
Elevated Temperature: Higher temperatures provide the activation energy needed for the less reactive C2-chloride to be substituted, reducing the kinetic selectivity.
Recommended Solutions:
-
Precise Stoichiometric Control: Use exactly 1.0 equivalent of NaSMe. On a large scale, this requires accurate assaying of the NaSMe solution and precise dosing.
-
Low-Temperature Reaction: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Start the reaction cold and allow it to slowly warm while monitoring by HPLC. This maximizes the kinetic difference in reactivity between the C4 and C2 positions.
-
Controlled Addition: Add the NaSMe solution dropwise to the solution of the dichloro-intermediate in a suitable solvent (like THF or EtOH).[2] This maintains a low instantaneous concentration of the nucleophile, further disfavoring the second substitution.
Caption: Troubleshooting decision tree for common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor for a robust and scalable synthesis?
A1: Monitoring and controlling CPPs is essential for reproducibility and quality. The key parameters are summarized in the table below.
Table 1: Critical Process Parameters per Synthetic Step
| Step | Parameter | Recommended Control | Rationale |
| 3. Dichlorination | Temperature | Maintain at reflux (110-115 °C) | Ensures reaction goes to completion and avoids thermal decomposition.[1] |
| POCl₃ Equivalents | 5-10 volumes | Acts as both reagent and solvent; excess ensures full conversion of the poorly soluble starting material. | |
| Reaction Time | Monitor by HPLC until <1% SM | Avoids under- or over-processing, which can lead to impurities or degradation. | |
| 4. Methylthiolation | NaSMe Stoichiometry | 1.0 equivalents | Critical for preventing di-substitution. Requires accurate assay of nucleophile. |
| Temperature | 0 °C to 25 °C | Maximizes kinetic selectivity for mono-substitution at the more reactive chloro-position. | |
| Reagent Addition | Slow, controlled addition | Maintains low instantaneous nucleophile concentration, enhancing selectivity. |
Q2: What are the primary impurities to watch for and how can they be controlled?
A2: A robust impurity control strategy is vital for producing high-quality material, especially as this compound is often a pharmaceutical intermediate.[3]
Table 2: Common Impurities and Recommended Controls
| Impurity Name | Structure | Origin | Control Strategy |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Starting Material | Incomplete chlorination (Step 3) | Ensure reaction completion via HPLC monitoring; increase reaction time or temperature if needed. |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Intermediate | Incomplete substitution (Step 4) | Ensure full conversion by HPLC; slight warming may be needed at the end of the reaction. |
| 2,4-bis(methylthio)thieno[2,3-d]pyrimidine | By-product | Over-reaction in Step 4 | Strict control of NaSMe stoichiometry (1.0 eq) and low temperature. |
| 4-Hydroxy-2-(methylthio)thieno[2,3-d]pyrimidine | Hydrolysis Product | Water ingress during work-up of Step 4 | Use anhydrous solvents and perform work-up promptly under an inert atmosphere. |
Q3: What purification methods are suitable for the final product at a multi-kilogram scale?
A3: While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large-scale production.[4] The preferred method is recrystallization .
-
Solvent Screening: A solvent screen should be performed to identify a system where the final product has high solubility at elevated temperatures and low solubility at room temperature or below, while key impurities (like the di-substituted by-product) remain in the mother liquor.
-
Typical Solvent Systems: A combination of a good solvent (e.g., ethyl acetate, dichloromethane, toluene) and an anti-solvent (e.g., heptane, hexane) is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, filter hot to remove any particulate matter, then slowly add the "anti-solvent" or cool the solution in a controlled manner to induce crystallization. This process yields a product with high purity and good physical characteristics for downstream processing.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine (Step 3)
This protocol is a representative example and must be adapted and optimized for specific equipment and scale.
-
Vessel Preparation: Charge a suitably sized, clean, and dry reactor equipped with an overhead stirrer, condenser, and nitrogen inlet. Purge the vessel with dry nitrogen for at least 30 minutes.
-
Reagent Charging: Under a nitrogen atmosphere, charge Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq). Carefully charge phosphorus oxychloride (POCl₃, 8.0 vol).
-
Catalyst Addition: Add N,N-dimethylformamide (DMF, 0.1 eq) to the suspension.
-
Reaction: Begin stirring and heat the mixture to reflux (~115 °C). Maintain a steady reflux.[1]
-
Monitoring: After 6 hours, take a sample for in-process control (IPC) analysis by HPLC to check for the consumption of the starting material. Continue heating until the starting material is <1%.
-
Work-up (Distillation): Cool the reaction mixture to 50-60 °C. Apply vacuum and distill off the excess POCl₃.
-
Work-up (Quench): In a separate vessel, prepare a well-stirred mixture of dichloromethane (DCM, 10 vol) and saturated aqueous sodium bicarbonate solution (10 vol), cooled to 0-5 °C.
-
Extraction: Slowly transfer the concentrated reaction mixture from step 6 into the quench vessel, maintaining the internal temperature below 15 °C.
-
Isolation: Once the addition is complete, allow the mixture to warm to room temperature. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 5 vol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid. The material can be used directly in the next step or purified further if necessary.[5]
References
- El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
- Pal, M., et al. (n.d.).
-
Singh, R., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1731. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent report on thieno[2,3-d]pyrimidines. Their preparation including microwave and their utilities in fused heterocycles synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... Retrieved from [Link]
- Google Patents. (n.d.). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and...
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]
- Google Patents. (n.d.). CN112724119B - Synthesis method of ticagrelor key intermediate.
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 598298-10-3,this compound. Retrieved from [Link]
-
PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
MDPI. (n.d.). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from [Link]
-
PubMed Central. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 386-407. [Link]
Sources
- 1. 2,4-Dichlorothieno[2,3-d]pyrimidine CAS#: 18740-39-1 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijacskros.com [ijacskros.com]
Technical Support Center: Managing Reaction Exotherms in 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine Modifications
Welcome to the technical support guide for handling 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine and its derivatives. This scaffold is a cornerstone in the synthesis of a new generation of therapeutic agents, notably kinase inhibitors and other targeted therapies.[1][2] However, the very reactivity that makes this molecule a valuable building block also presents significant thermal hazards. Modifications, particularly nucleophilic aromatic substitution (SNAr) reactions at the C4 position, are often highly exothermic and require careful management to prevent dangerous runaway scenarios.[3][4]
This guide is structured to provide researchers, scientists, and process chemists with actionable insights, moving from fundamental principles to specific troubleshooting scenarios. Our goal is to equip you with the knowledge to design safer, more robust, and scalable synthetic procedures.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazard
This section addresses fundamental questions regarding the exothermic nature of reactions involving this compound.
Q: What makes nucleophilic substitution on the this compound core potentially hazardous?
A: The primary hazard stems from the high reactivity of the C4-chloro position towards nucleophiles, a common and crucial step in derivatization.[5] This SNAr reaction is often highly exothermic. The rate of heat generation can quickly exceed the rate of heat removal by the reactor's cooling system, leading to a rapid increase in temperature and pressure.[6][7] Reactions with strong nucleophiles, such as primary or secondary amines, alkoxides, and thiolates, are particularly energetic. Without proper control, this can lead to a thermal runaway.[8]
Q: What is a "thermal runaway" and what are its consequences?
A: A thermal runaway is a situation where an exothermic reaction goes out of control. The increasing temperature accelerates the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[6][9] The consequences can be severe, ranging from boiling over of the solvent and release of toxic materials to a rapid pressure increase that can cause catastrophic reactor failure or an explosion.[8] Understanding the potential for a runaway is the first step in its prevention.[10]
Q: What key thermodynamic parameters must I understand before starting an experiment?
A: To assess and mitigate risk, you must have a grasp of several key parameters. These are best determined using reaction calorimetry.[7]
| Parameter | Description | Why It's Critical |
| Heat of Reaction (ΔHr) | The total amount of energy released or absorbed during the reaction. | A large negative value indicates a highly exothermic reaction with significant potential for a temperature increase. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by one degree. | A higher heat capacity (e.g., by using a suitable solvent) means the system can absorb more energy for a given temperature rise.[8] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical maximum temperature increase if all the reaction heat is retained by the system (i.e., no cooling). It is calculated as |ΔHr| / (mass × Cp).[7] | This is a "worst-case scenario" calculation. A high ΔTad indicates a severe hazard potential if cooling were to fail.[7] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature that could be reached during the reaction under process upset conditions (e.g., cooling failure).[7] | The MTSR must be well below the temperature at which secondary, more dangerous decomposition reactions begin. |
Q: How does reaction scale (milligram vs. kilogram) fundamentally change the risk profile?
A: The risk of a thermal runaway increases dramatically with scale. This is due to the change in the surface-area-to-volume ratio. Heat is generated throughout the volume of the reactor, but it can only be removed through the reactor's outer surface. As you scale up, the volume increases by a cubic factor (e.g., length³), while the surface area for cooling only increases by a square factor (e.g., length²). This means larger reactors are inherently less efficient at dissipating heat, making slow, controlled addition of reagents and robust cooling systems absolutely critical at process scale.
Section 2: Proactive Exotherm Management Workflow
A systematic approach is essential for safely developing and scaling up modifications of this compound. The following workflow outlines a logical progression from initial assessment to a controlled, scalable process.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 7. mt.com [mt.com]
- 8. wjarr.com [wjarr.com]
- 9. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 4-amino-2-(methylthio) substitution pattern, in particular, is a common feature in many potent kinase inhibitors. Accurate and unambiguous structural characterization of novel analogs based on this scaffold is paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of these compounds.
This guide provides an in-depth comparison of the NMR spectral features of 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine analogs. It is designed to equip researchers with the necessary knowledge to interpret their NMR data confidently, understand the influence of various substituents on the spectral parameters, and apply a robust experimental workflow for comprehensive characterization.
The Foundational NMR Fingerprint of the Thieno[2,3-d]pyrimidine Core
Understanding the characteristic ¹H and ¹³C NMR signals of the parent thieno[2,3-d]pyrimidine ring system is the first step in analyzing the spectra of its derivatives. The electronic environment of each atom in the bicyclic structure gives rise to a unique chemical shift.
The pyrimidine ring, being electron-deficient, generally causes the protons and carbons within it to resonate at a lower field (higher ppm) compared to the thiophene ring. The lone pairs of the nitrogen atoms and the sulfur atom also significantly influence the electronic distribution and, consequently, the chemical shifts.
Comparative NMR Data of 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine Analogs
The true power of NMR in drug discovery lies in its ability to reveal the subtle electronic and steric effects of substituent modifications. By comparing the NMR spectra of a series of analogs, one can deduce how different functional groups alter the electron density distribution within the core scaffold, providing invaluable insights for rational drug design.
The following table summarizes the ¹H and ¹³C NMR data for a selection of 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine analogs. The data has been compiled from various literature sources and serves as a comparative guide. It is important to note that chemical shifts can be influenced by the solvent and concentration used, so direct comparison should be made with caution.
| Compound/Analog | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Ethyl 4-amino-5-methyl-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | ~2.5 (s, 3H, S-CH₃), ~2.9 (s, 3H, 5-CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~4.4 (q, 2H, OCH₂CH₃), ~7.5 (br s, 2H, NH₂) | ~14 (S-CH₃), ~15 (5-CH₃), ~14 (OCH₂CH₃), ~62 (OCH₂CH₃), ~110 (C6), ~160 (C4), ~165 (C=O), ~170 (C2) | [1] |
| 4-Amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-2-thione | ~2.3 (s, 3H, 5-CH₃), ~2.4 (s, 3H, 6-CH₃), ~7.2 (br s, 2H, NH₂) | ~12 (5-CH₃), ~14 (6-CH₃), ~115 (C5a), ~158 (C4), ~178 (C2=S) | [2] |
| 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-amine derivatives | ~8.4 (s, 1H, H2), ~7.3 (br s, 2H, NH₂), ~2.9 (m, 4H, CH₂), ~1.8 (m, 4H, CH₂) | ~116 (C4a), ~126 (C5a), ~132 (C9a), ~152 (C7a), ~156 (C4), ~165 (C2) | [3] |
| Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | ~1.3 (t, 3H, 2-CH₂CH₃), ~3.0 (q, 2H, 2-CH₂CH₃), ~2.85 (s, 3H, 5-CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~4.4 (q, 2H, OCH₂CH₃) | ~13 (2-CH₂CH₃), ~28 (2-CH₂CH₃), ~15 (5-CH₃), ~14 (OCH₂CH₃), ~61 (OCH₂CH₃) | [5] |
Interpreting Substituent Effects:
-
Electron-Donating Groups (EDGs) such as amino (-NH₂) and alkyl groups (-CH₃) generally cause an upfield shift (lower ppm) of the signals of nearby protons and carbons due to an increase in electron density. The broad singlet for the 4-amino protons is a characteristic feature.
-
Electron-Withdrawing Groups (EWGs) like esters (-COOR) and nitriles (-CN) lead to a downfield shift (higher ppm) of adjacent proton and carbon signals by decreasing the electron density.
-
Thioether vs. Thione: The oxidation state of the sulfur at the 2-position significantly impacts the chemical shift of C2. In a 2-(methylthio) derivative, the C2 signal is typically around 170 ppm. In contrast, for a 2-thione analog, this signal shifts further downfield to around 178 ppm.[2]
A Robust Experimental Workflow for NMR Characterization
To ensure the acquisition of high-quality, reproducible NMR data for structural elucidation and comparison, a standardized experimental workflow is crucial.
Caption: A comprehensive workflow for the NMR characterization of thieno[2,3-d]pyrimidine analogs.
Detailed Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized analog.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for many heterocyclic compounds due to its high dissolving power; CDCl₃ can also be used).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire all spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Use a standard single-pulse experiment (e.g., Bruker's zg30). Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Use a proton-decoupled single-pulse experiment (e.g., zgpg30). A sufficient number of scans (typically several thousand) should be acquired to obtain a good signal-to-noise ratio.
-
DEPT-135: This experiment is invaluable for differentiating between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks, helping to identify adjacent protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing unambiguous C-H assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. It is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
3. Data Processing and Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Accurately pick the peaks in both ¹H and ¹³C NMR spectra.
-
Systematically assign all proton and carbon signals using the information from the 2D NMR experiments (COSY, HSQC, and HMBC).
-
Compare the assigned chemical shifts with those of known analogs and consider the expected electronic effects of the substituents.
Conclusion
The systematic application of 1D and 2D NMR techniques provides a powerful and definitive method for the structural characterization of novel 4-amino-2-(methylthio)thieno[2,3-d]pyrimidine analogs. By carefully analyzing and comparing the NMR data, researchers can gain a deep understanding of the structural and electronic properties of their compounds, which is essential for accelerating the drug discovery and development process. This guide serves as a foundational resource to aid in this critical analytical endeavor.
References
-
SpectraBase. 4-Amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-2-thione. [Link]
-
SpectraBase. 7-BENZYL-4-IMINO-3-AMINO-2-METHYL-5,6,7,8-TETRAHYDRO-4H-PYRIDO-[3',4':4,5]-THIENO-[2,3-D]-PYRIMIDINE. [Link]
-
Toteva, V., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347. [Link]
-
Shin, Y.-H., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1447. [Link]
-
Stanić, P., et al. (2021). Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions. RSC Advances, 11(53), 33261-33271. [Link]
-
Bhat, A. R., et al. (2014). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Chemical Sciences, 126(5), 1431-1439. [Link]
-
Toteva, V., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]
-
Abutaleb, N. S., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 63(15), 8343-8362. [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1658. [Link]
-
Toteva, V., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6347. [Link]
-
Kumar, V., et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. International Journal of Advance Research and Innovation, 4(2), 305-308. [Link]
-
Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(10), 2449-2460. [Link]
-
Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(10), 2449-2460. [Link]
-
Zhang, X., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1166-1177. [Link]
-
Woong, C. H., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere, 4(5), e00606-19. [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360. [Link]
-
Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 91-115. [Link]
-
Fathalla, W., et al. (2011). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. The Journal of Organic Chemistry, 76(17), 7074-7084. [Link]
-
Moradi, S., et al. (2018). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel nanomagnetic silica-bonded S-sulfonic acid. Applied Organometallic Chemistry, 32(2), e4043. [Link]
-
Wang, G., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(22), 4169-4175. [Link]
-
El-Gazzar, A. B. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(14), 5369. [Link]
-
Al-Otaibi, E. A., et al. (2022). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Medicinal and Chemical Sciences, 5(6), 949-959. [Link]
-
Patel, R., et al. (2023). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. Research Square. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Substituted-Thieno[2,3-d]pyrimidines
Introduction: The Analytical Imperative for Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of purine, this heterocyclic system is integral to a multitude of pharmacologically active agents, including kinase inhibitors, anti-cancer therapeutics, and anti-inflammatory drugs.[1][2][3] The efficacy and novelty of these compounds often hinge on the nature of the substituent at the 4-position of the pyrimidine ring, which plays a pivotal role in modulating biological activity and pharmacokinetic properties.
For researchers and drug development professionals, unambiguous structural confirmation is paramount. Mass spectrometry (MS), particularly under electron ionization (EI), stands as a primary tool for this purpose. The fragmentation patterns observed provide a veritable fingerprint of the molecule, offering profound insights into its structure. However, the influence of the 4-substituent on the fragmentation pathways is not always straightforward.
This guide provides an in-depth, comparative analysis of the EI-MS fragmentation behavior of 4-substituted-thieno[2,3-d]pyrimidines. Moving beyond a mere catalog of fragments, we will explore the causal relationships between substituent identity and fragmentation cascades, grounded in established mechanistic principles. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and development of this vital class of bioactive molecules.[4]
Core Fragmentation of the Thieno[2,3-d]pyrimidine Nucleus
Before examining the influence of specific substituents, it is crucial to understand the intrinsic fragmentation pathways of the fused thieno[2,3-d]pyrimidine ring system. Under electron impact, the molecular ion (M⁺˙) is formed, and its subsequent decomposition is dictated by the relative stabilities of the pyrimidine and thiophene rings and the bonds connecting them.
Generally, the pyrimidine ring is more susceptible to initial fragmentation than the more aromatic thiophene moiety.[5][6] Key fragmentation events for the core structure often involve the sequential loss of small, stable neutral molecules. A primary pathway involves the retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring, a common fragmentation route for fused pyrimidine systems.[7][8] This typically involves the expulsion of molecules like HCN or N-C-R fragments, depending on the substitution. Another characteristic fragmentation is the loss of the thiophene sulfur, either as an S atom or as part of a larger fragment like CS or HCS.
Caption: Foundational fragmentation pathways of the core thieno[2,3-d]pyrimidine ring system.
The Directive Influence of the 4-Substituent: A Comparative Analysis
The substituent at the 4-position profoundly directs the fragmentation cascade, often dominating the initial fragmentation steps and serving as the most valuable diagnostic feature in the mass spectrum. We will compare several common classes of substituents.
4-Amino and Substituted Amino Groups (-NH₂, -NHR, -NR₂)
Compounds bearing a 4-amino group are common in medicinal chemistry. The fragmentation is typically initiated by processes involving this substituent.
-
α-Cleavage: The most characteristic fragmentation is the α-cleavage adjacent to the nitrogen atom of the substituent. For a 4-dialkylamino group, this results in the loss of an alkyl radical, leading to a stable iminium cation. For instance, a 4-(N-ethyl)amino derivative will readily lose a methyl radical (•CH₃) to form a prominent [M - 15]⁺ ion.
-
Loss of the Entire Substituent: While less common as an initial step, the loss of the entire amino group as a radical (e.g., •NH₂) can occur, though the resulting ion is often of lower abundance.
-
Comparison: The fragmentation of simple 4-amino derivatives is relatively straightforward. In contrast, when the substituent is a larger, more complex amine (e.g., morpholino, piperidinyl), ring-opening fragmentation pathways within the substituent itself become competitive, adding complexity to the spectrum.[2]
4-Alkoxy and 4-Aryloxy Groups (-OR)
Alkoxy groups direct fragmentation through two primary, competing pathways.
-
Loss of an Alkyl Radical: Similar to amino groups, α-cleavage with the loss of an alkyl radical to form an oxonium ion is a common pathway. For a 4-ethoxy substituent, loss of a methyl radical (•CH₃) gives an [M - 15]⁺ ion, while loss of the entire ethyl radical (•C₂H₅) gives an [M - 29]⁺ ion.
-
Loss of an Alkene: For alkoxy groups with two or more carbons, a McLafferty-type rearrangement can occur, leading to the elimination of a neutral alkene molecule and the formation of a 4-hydroxy-thieno[2,3-d]pyrimidine radical cation. A 4-propoxy group, for example, would eliminate propene to give an [M - 42]⁺˙ ion.
-
Comparison: Aryloxy groups behave differently. Instead of losing an alkyl radical, they tend to undergo cleavage of the C-O bond to lose the entire aryloxy radical (•OAr) or undergo rearrangements involving the aromatic ring. This contrasts sharply with the alkene elimination characteristic of their alkoxy counterparts.
4-Halogen Substituents (-Cl, -Br)
Halogenated derivatives are crucial synthetic intermediates.[9] Their fragmentation is highly predictable.
-
Loss of Halogen Radical: The primary fragmentation pathway is the simple cleavage of the C-X bond to lose the halogen radical (•Cl or •Br). This results in a very intense [M - X]⁺ ion, which often represents the base peak in the spectrum. The high stability of the resulting aryl-type cation drives this fragmentation.
-
Isotopic Signature: A key identifying feature is the isotopic pattern of the molecular ion. Chlorine exhibits a characteristic M⁺˙ to [M+2]⁺˙ ratio of approximately 3:1, while bromine shows a ratio of nearly 1:1. This pattern is invaluable for immediate identification.
-
Comparison: Compared to other substituents, the fragmentation of 4-halo derivatives is the most straightforward. The C-X bond is typically the weakest link, leading to a clean and diagnostically powerful primary fragmentation. This contrasts with amino or alkoxy groups, which present multiple competing initial fragmentation routes.
4-Aryl Substituents (-Ar)
When an aryl group is attached at the 4-position, the fragmentation is dominated by the stability of the bi-aryl system.
-
Ring Stability: The molecular ion is generally very stable due to the extensive conjugation. Initial fragmentation often involves the loss of small molecules from the core thienopyrimidine ring, such as HCN, as the C-C bond to the aryl substituent is strong.
-
Substituent-led Fragmentation: If the attached aryl ring itself bears substituents (e.g., a methoxy or nitro group), fragmentation will often be initiated there. A 4-(4-methoxyphenyl) derivative might first lose a methyl radical (•CH₃) or formaldehyde (CH₂O) from the substituent.
-
Comparison: Unlike the other classes, where the substituent is readily lost, 4-aryl groups tend to remain attached. The fragmentation pattern is more reflective of the stability of the fused aromatic system as a whole, making it distinct from derivatives where a weaker heteroatom linkage exists at the 4-position.
Quantitative Data Summary
The following table provides a comparative summary of the expected, characteristic fragmentations for different 4-substituents on a hypothetical thieno[2,3-d]pyrimidine core.
| 4-Substituent (R) | Substituent Class | Primary Fragmentation Pathway(s) | Characteristic Neutral Loss (amu) | Resulting Ion (m/z) |
| -NHCH₃ | Amino | α-Cleavage: Loss of H• | 1 | [M - 1]⁺ |
| -N(CH₂CH₃)₂ | Amino | α-Cleavage: Loss of •CH₃ | 15 | [M - 15]⁺ |
| -OCH₂CH₃ | Alkoxy | Loss of Alkene (McLafferty) | 28 (C₂H₄) | [M - 28]⁺˙ |
| α-Cleavage: Loss of •CH₃ | 15 | [M - 15]⁺ | ||
| -Cl | Halogen | Loss of Halogen Radical | 35 (Cl•) | [M - 35]⁺ |
| -Br | Halogen | Loss of Halogen Radical | 79/81 (Br•) | [M - 79/81]⁺ |
| -C₆H₅ | Aryl | Ring Fragmentation | 27 (HCN) | [M - 27]⁺˙ |
Experimental Protocol: Acquiring High-Quality EI Mass Spectra
A self-validating protocol ensures reproducibility and data integrity. The choice between direct infusion and chromatographic coupling depends on sample purity.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is pure. For impure samples, use Gas Chromatography (GC) or Liquid Chromatography (LC) as an inlet to separate the analyte from contaminants.
-
Dissolve the purified compound (0.1-1.0 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile, or dichloromethane). The solvent should be compatible with the MS inlet system.
-
For direct infusion, load the sample into a syringe for a syringe pump or onto a direct insertion probe (DIP).
-
-
Instrument Setup (Typical EI-MS Parameters):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.[10]
-
Source Temperature: 200-250 °C. The temperature must be high enough to volatilize the sample without causing thermal degradation. Thienopyrimidines are generally stable.
-
Mass Range: Scan from a low m/z (e.g., 40) to at least 50 amu above the expected molecular weight of the compound to capture the molecular ion and any isotopic peaks.
-
Acquisition Mode: Full Scan.
-
-
Data Acquisition:
-
Background Subtraction: Acquire a background spectrum (e.g., of the solvent blank or GC/LC column bleed) before introducing the sample. This spectrum can be subtracted from the sample spectrum to reduce noise and interfering peaks.
-
Sample Introduction:
-
GC-MS: Inject the sample onto a suitable GC column (e.g., a non-polar DB-5ms). Use a temperature program that elutes the compound as a sharp, symmetrical peak.
-
Direct Infusion: Introduce the sample at a slow, steady rate (for syringe pump) or by slowly heating the DIP to achieve controlled volatilization.
-
-
-
Data Analysis:
-
Identify the molecular ion (M⁺˙). Check for the presence of sulfur (an [M+2]⁺˙ peak of ~4.4% relative abundance) and any halogens.
-
Identify the base peak (the most intense peak).
-
Propose fragmentation pathways by identifying logical neutral losses from the molecular ion and subsequent fragment ions.
-
Use high-resolution MS (HRMS), if available, to determine the exact mass and elemental composition of key ions to validate proposed fragmentation mechanisms.
-
Caption: A standardized workflow for the acquisition and analysis of EI mass spectra.
Conclusion
The mass spectral fragmentation of 4-substituted-thieno[2,3-d]pyrimidines is a highly structured process that provides rich information for structural elucidation. While the core fused ring system has its own characteristic fragmentation, the substituent at the 4-position serves as the primary director of the fragmentation cascade. By understanding the competing pathways—such as α-cleavage for amino and alkoxy groups, alkene elimination for longer-chain ethers, and facile radical loss for halogens—researchers can interpret mass spectra with greater confidence. This comparative guide provides the foundational knowledge and practical protocols necessary to leverage mass spectrometry effectively in the vital field of thienopyrimidine-based drug discovery and development.
References
-
Ali, T. E., Salem, M. A. I., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1808.
-
Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives.
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
-
Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives.
-
de Oliveira, C. M. A., de Oliveira, F. M., & Correia, S. (1995). Electron impact mass spectrometry of some thienopyrimidone derivatives. Journal of the Brazilian Chemical Society, 6(2), 147-150.
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(21), 5945-5961.
-
ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives.
-
El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3209.
-
DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds.
-
ResearchGate. (2020). Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
-
ResearchGate. (n.d.). Bioactive Heterocyclic Compound Classes: Pharmaceuticals.
-
ResearchGate. (2019). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses.
-
Bukvic, S., et al. (2022). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 23(21), 13329.
-
Nma, N. Y., Mann, A., & Muhammad, B. M. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research, 10(3), 75-79.
-
Krajsovszky, G., Tóth, E., & Ludányi, K. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169.
-
MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
-
Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2), 383-392.
-
Hammerum, S. (2008). Electron ionization time-of-flight mass spectrometry: historical review and current applications. Mass Spectrometry Reviews, 27(3), 237-285.
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
-
Le, T. B., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4259.
-
Davis, R. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube.
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 819.
Sources
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron ionization time-of-flight mass spectrometry: historical review and current applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-thieno[2,3-d]pyrimidines in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the thieno[2,3-d]pyrimidine scaffold is a privileged core, valued for its diverse biological activities.[1][2] The functionalization of this heterocycle, particularly at the C4 position, is a critical step in the synthesis of novel molecular entities. The choice of the halogen at this position—typically chlorine or bromine—profoundly influences the substrate's reactivity in pivotal synthetic reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro- and 4-bromo-thieno[2,3-d]pyrimidines, supported by established chemical principles and representative experimental protocols.
The Fundamental Basis of Reactivity: C-Cl vs. C-Br Bonds
The differential reactivity between 4-chloro- and 4-bromo-thieno[2,3-d]pyrimidines is rooted in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the former more susceptible to cleavage and subsequent oxidative addition.[3] This generally translates to higher reactivity for the bromo-derivative, often allowing for milder reaction conditions and shorter reaction times.
For nucleophilic aromatic substitution (SNAr), the C4 position of the thieno[2,3-d]pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens. The stability of the Meisenheimer intermediate formed upon nucleophilic attack is a key factor governing the reaction rate.[5] While the electronegativity of chlorine is higher than bromine, the leaving group ability in SNAr reactions on heteroaromatic systems is often dominated by the C-X bond strength and polarizability, with bromide generally being a better leaving group than chloride.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl-aryl compounds. The general reactivity trend for aryl halides in this reaction is I > Br > Cl.[3] Consequently, 4-bromo-thieno[2,3-d]pyrimidine is expected to undergo Suzuki coupling under milder conditions than its chloro-analogue. While direct comparative studies on the thieno[2,3-d]pyrimidine core are scarce, extensive research on analogous halopyrimidines confirms this principle.[6]
General Observations:
-
4-Bromo-thieno[2,3-d]pyrimidine: Typically reacts efficiently with a variety of boronic acids using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) and common bases such as K₂CO₃ or Cs₂CO₃. Reaction times are generally shorter, and temperatures can often be kept lower.
-
4-Chloro-thieno[2,3-d]pyrimidine: Often requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be crucial for achieving good yields with the less reactive chloro-substrate.[7]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Halo-thieno[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-halo-thieno[2,3-d]pyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][8] Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor, with bromides generally being more reactive than chlorides.[9]
General Observations:
-
4-Bromo-thieno[2,3-d]pyrimidine: Can often be coupled with a range of primary and secondary amines using standard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like BINAP or Xantphos) and a strong base like NaOtBu.
-
4-Chloro-thieno[2,3-d]pyrimidine: The amination of this less reactive substrate often necessitates the use of more sophisticated, bulky phosphine ligands that promote the challenging oxidative addition step.[7] The choice of base and solvent is also critical to achieve high yields.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
4-Halo-thieno[2,3-d]pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge a dry reaction tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the 4-halo-thieno[2,3-d]pyrimidine and a stir bar.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the C4 position of thieno[2,3-d]pyrimidines susceptible to nucleophilic attack.[10]
General Observations:
-
4-Chloro-thieno[2,3-d]pyrimidine: Readily undergoes SNAr with a variety of nucleophiles, including amines, alkoxides, and thiolates.[5] The reactions can often be performed under relatively mild conditions, sometimes even without a catalyst.
-
4-Bromo-thieno[2,3-d]pyrimidine: While also reactive, the bromo-derivative may require slightly more forcing conditions for SNAr compared to palladium-catalyzed reactions. However, in many cases, both halo-substituents are readily displaced by strong nucleophiles.
Comparative Data Summary
| Reaction Type | 4-Bromo-thieno[2,3-d]pyrimidine | 4-Chloro-thieno[2,3-d]pyrimidine | Key Considerations |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions (lower temp., shorter time), standard catalysts often suffice. | Lower reactivity, requires more forcing conditions, often needs specialized bulky phosphine ligands for good yields. | C-Br bond is weaker and more easily undergoes oxidative addition. |
| Buchwald-Hartwig Amination | Generally more reactive, broader amine scope with standard catalysts. | More challenging, often requires specific, highly active catalyst systems and careful optimization of base and solvent. | Oxidative addition of the C-Cl bond is the rate-limiting step. |
| Nucleophilic Aromatic Substitution (SNAr) | Reactive, though may be slightly less facile than with the chloro-analog in some cases. | Highly reactive due to the electron-withdrawing nature of the ring and the good leaving group ability of chloride in this context. | The C4 position is highly activated for nucleophilic attack in both substrates. |
Conclusion and Strategic Recommendations
The choice between 4-chloro- and 4-bromo-thieno[2,3-d]pyrimidine as a synthetic precursor is a strategic decision that should be guided by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , the 4-bromo derivative is generally the superior choice, offering higher reactivity that translates to milder reaction conditions, shorter reaction times, and often a broader substrate scope with standard catalytic systems.
-
For nucleophilic aromatic substitution reactions , the 4-chloro derivative is an excellent and often more cost-effective option, exhibiting high reactivity towards a wide range of nucleophiles.
Ultimately, the selection of the halogen substituent is a balance between reactivity, cost, and the specific requirements of the synthetic route. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful syntheses of novel thieno[2,3-d]pyrimidine-based compounds.
References
- Pédeboscq, S., Gravier, D., Casadebaig, F., Pometan, J.-P., et al. (2012). Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. Full-text available.
- Snégaroff, K., Lassagne, F., Ghenia, B.-A., et al. (2009).
- Anonymous. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). PubMed Central (PMC). Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PubMed Central (PMC). Available at: [Link]
- Anonymous. Pyrimidines. Part II.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central (PMC). Available at: [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PubMed Central (PMC). Available at: [Link]
- Anonymous. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
-
Anonymous. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. (2023). PubMed. Available at: [Link]
-
Anonymous. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
- Anonymous. (n.d.). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library.
-
Anonymous. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
- Anonymous. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
-
Anonymous. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]
-
Anonymous. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Anonymous. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
-
Anonymous. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Anonymous. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF. ResearchGate. Available at: [Link]
-
4-Chlorothieno[2,3-d]pyrimidine. (n.d.). PubChem. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central (PMC). Available at: [Link]
- Anonymous. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
Sources
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a heterocyclic ring system of significant interest in medicinal chemistry. Structurally, it acts as a bioisostere of purines and quinazolines, foundational scaffolds in numerous physiological processes and approved therapeutics.[1][2] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with biological targets typically addressed by purine-based molecules, most notably protein kinases.[1][3]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, kinase inhibitors have become a major class of targeted therapies. The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile and privileged structure in the design of potent inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[5][6][7][8][9]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-amino-thieno[2,3-d]pyrimidine derivatives. We will dissect how specific structural modifications at key positions on the scaffold influence inhibitory potency, target selectivity, and overall anticancer activity, supported by quantitative data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in the design of next-generation targeted therapies.
The Core Scaffold: Understanding the Pharmacophore
The fundamental 4-amino-thieno[2,3-d]pyrimidine structure serves as the foundational pharmacophore. The pyrimidine ring, particularly the N1 and N3 atoms, often forms critical hydrogen bond interactions within the ATP-binding pocket of kinases, anchoring the inhibitor. The 4-amino group typically acts as a key "hinge-binding" element, forming one or more hydrogen bonds with the backbone of the kinase hinge region. The fused thiophene ring provides a rigid core and serves as a platform for substitutions that modulate potency, selectivity, and physicochemical properties.
The primary points of diversification on this scaffold are the C2, C4-amino, C5, and C6 positions. Strategic modification at these sites is the cornerstone of optimizing inhibitor performance.
Caption: Conceptual summary of key SAR trends for the thieno[2,3-d]pyrimidine scaffold.
Part 2: Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following sections describe self-validating methodologies for the synthesis and biological evaluation of these compounds.
General Synthetic Workflow
The most common and versatile route to 4-amino-thieno[2,3-d]pyrimidine derivatives begins with a substituted 2-aminothiophene-3-carbonitrile. This approach allows for late-stage diversification.
Protocol: Synthesis of 4-Anilino-Thieno[2,3-d]pyrimidines
-
Step 1: Cyclization to form the 4-Chloro Intermediate.
-
To a solution of the appropriate 2-aminothiophene-3-carbonitrile in phosphoryl chloride (POCl₃), add dimethylformamide (DMF) dropwise at 0°C.
-
Heat the reaction mixture under reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: POCl₃ acts as both the dehydrating and chlorinating agent, facilitating the cyclization to the pyrimidine ring and installing a reactive chloro group at the C4 position. DMF acts as a catalyst.
-
Upon completion, cool the mixture and pour it carefully onto crushed ice. Neutralize with an aqueous base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). The crude 4-chlorothieno[2,3-d]pyrimidine is purified by column chromatography.
-
-
Step 2: Nucleophilic Aromatic Substitution (SₙAr).
-
Dissolve the purified 4-chloro intermediate in a suitable solvent such as isopropanol or dioxane.
-
Add the desired substituted aniline (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or a catalytic amount of acid (e.g., HCl).
-
Heat the mixture to reflux for 8-16 hours until the starting material is consumed (monitored by TLC).
-
Causality: The electron-withdrawing pyrimidine ring activates the C4 position for nucleophilic attack by the aniline. The base scavenges the HCl generated during the reaction, driving it to completion.
-
Cool the reaction, and the product often precipitates. It can be collected by filtration and washed with a cold solvent or purified further by recrystallization or chromatography to yield the final 4-amino derivative.
-
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Biological Activity of Novel Thieno[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its structural resemblance to the purine core of adenine allows it to interact with a wide array of biological targets, particularly protein kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases. This guide offers an in-depth, objective comparison of the in vitro performance of novel thieno[2,3-d]pyrimidine compounds against established therapeutic alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rise of Thieno[2,3-d]pyrimidines: A Versatile Scaffold in Drug Discovery
The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline, a well-known scaffold in many approved kinase inhibitors. This inherent advantage, coupled with the potential for diverse substitutions at various positions, has led to the development of numerous derivatives with potent and selective inhibitory activities against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Mesenchymal-Epithelial Transition factor (c-Met). This guide will delve into the in vitro performance of representative novel thieno[2,3-d]pyrimidine compounds targeting these kinases and compare them with established drugs.
Comparative Analysis of In Vitro Efficacy
The following sections provide a comparative analysis of novel thieno[2,3-d]pyrimidine derivatives against established inhibitors, with a focus on their in vitro anticancer activity and specific kinase inhibition.
Targeting VEGFR-2: A Key Regulator of Angiogenesis
VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Its inhibition is a key strategy in cancer therapy to cut off the blood supply to tumors.
A series of novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. For instance, compound 17f from a recent study demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.23 µM, which is comparable to the established multi-kinase inhibitor Sorafenib (IC50 = 0.23 µM)[1]. Another series of 4-substituted thieno[2,3-d]pyrimidines also showed potent VEGFR-2 inhibition, with compounds 8b and 8e exhibiting exceptionally low IC50 values of 5 nM and 3.9 nM, respectively[2].
The cytotoxic activity of these compounds was evaluated against various cancer cell lines. Compound 17f showed significant activity against HCT-116 and HepG2 cells with IC50 values of 2.80 µM and 4.10 µM, respectively[1]. More recently, compound 22 from a different series displayed potent anti-proliferative activity against MCF-7 and HepG2 cancer cell lines with IC50 values of 11.32 µM and 16.66 µM, respectively, and a VEGFR-2 IC50 of 0.58 µM[3].
Table 1: Comparative In Vitro Activity of VEGFR-2 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Novel Thieno[2,3-d]pyrimidine 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [1] |
| HepG2 | 4.10 | [1] | |||
| Novel Thieno[2,3-d]pyrimidine 8b | VEGFR-2 | 0.005 | - | - | [2] |
| Novel Thieno[2,3-d]pyrimidine 8e | VEGFR-2 | 0.0039 | - | - | [2] |
| Novel Thieno[2,3-d]pyrimidine 22 | VEGFR-2 | 0.58 | MCF-7 | 11.32 | [3] |
| HepG2 | 16.66 | [3] | |||
| Sorafenib (Alternative) | VEGFR-2 | 0.09[4][5] | HepG2 | 5.93-8.51 | [6] |
| Huh7 | 7.11-17.11 | [6] |
Dual c-Met and VEGFR-2 Inhibition: A Multi-Pronged Attack
Simultaneously targeting multiple oncogenic pathways is a promising strategy to overcome drug resistance. Novel thieno[2,3-d]pyrimidine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2.
In one study, compound 12j emerged as a potent dual inhibitor with IC50 values of 25 nM for c-Met and 48 nM for VEGFR-2[7]. This dual activity is particularly significant as both c-Met and VEGFR-2 pathways are implicated in tumor growth, invasion, and angiogenesis.
Table 2: In Vitro Activity of a Dual c-Met/VEGFR-2 Inhibitor
| Compound | Target | IC50 (nM) | Reference |
| Novel Thieno[2,3-d]pyrimidine 12j | c-Met | 25 | [7] |
| VEGFR-2 | 48 | [7] | |
| Crizotinib (c-Met Alternative) | c-Met | 11 (cell-based) | [8] |
| Sorafenib (VEGFR-2 Alternative) | VEGFR-2 | 90 | [4][5] |
Targeting EGFR: Overcoming Resistance in Lung Cancer
EGFR is a key driver in non-small cell lung cancer (NSCLC), and while EGFR inhibitors are effective, acquired resistance is a major challenge. The development of novel thieno[2,3-d]pyrimidines that can inhibit both wild-type and mutant forms of EGFR is of great interest.
A series of 2,4-disubstituted thieno[2,3-d]pyrimidines have shown promising activity against both wild-type and T790M mutant EGFR. For instance, compound 5d exhibited potent inhibition with IC50 values of 1.9 nM and 21.5 nM against wild-type and T790M EGFR, respectively[9].
Table 3: Comparative In Vitro Activity of EGFR Inhibitors
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M) IC50 (nM) | Cell Line (EGFR mutant) | IC50 (nM) | Reference |
| Novel Thieno[2,3-d]pyrimidine 5d | 1.9 | 21.5 | - | - | [9] |
| Gefitinib (Alternative) | 26-57 | - | PC9 (del E746-A750) | 77.26 | [10][11] |
| HCC827 (del E746-A750) | 13.06 | [10] |
PI3K Inhibition: A Broad-Spectrum Anticancer Strategy
The PI3K pathway is frequently dysregulated in a wide range of human cancers. Thieno[2,3-d]pyrimidines have been explored as inhibitors of PI3K isoforms.
A study on 2-aryl-4-morpholinothieno[2,3-d]pyrimidines revealed that substitution patterns on the 2-phenyl ring are critical for activity. Compound VIb , with a 3-hydroxy-5-methoxy substitution, showed potent inhibition of PI3Kβ (72%) and PI3Kγ (84%) at a concentration of 10 µM[9].
Table 4: Comparative In Vitro Activity of PI3K Inhibitors
| Compound | PI3Kβ Inhibition (%) at 10 µM | PI3Kγ Inhibition (%) at 10 µM | PI3Kδ IC50 (nM) | Reference |
| Novel Thieno[2,3-d]pyrimidine VIb | 72 | 84 | - | [9] |
| Idelalisib (Alternative) | - | - | 19 | [12][13] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Generalized experimental workflow for in vitro evaluation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed, step-by-step methodologies for the key in vitro assays are provided below.
Cell Viability (MTT) Assay Protocol
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in appropriate media to ~80% confluency.
-
Harvest cells using trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel thieno[2,3-d]pyrimidine compounds and control inhibitors in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol provides a general method for measuring the inhibitory activity of compounds against a specific kinase, such as VEGFR-2 or EGFR.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of ATP at a concentration appropriate for the specific kinase (often near its Km value).
-
Prepare a stock solution of the specific kinase substrate (e.g., a poly(Glu, Tyr) peptide for tyrosine kinases).
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add the diluted test compounds.
-
Add the recombinant kinase enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection (e.g., using ADP-Glo™ Kinase Assay):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in the quest for novel and effective therapeutic agents. The in vitro data presented in this guide highlight the potential of these compounds to potently and selectively inhibit key kinases involved in cancer progression. Several novel derivatives have demonstrated comparable or even superior in vitro activity to established drugs, underscoring their promise as lead candidates for further development.
Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds. Furthermore, exploring their potential in combination therapies and investigating their activity against a broader range of cancer types and other diseases will be crucial in fully realizing the therapeutic potential of the thieno[2,3-d]pyrimidine scaffold. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
-
Furet, P., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. Journal of Biological Chemistry, 290(13), 8351-8362. [Link]
-
Gopal, A. K., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(4), 754-759. [Link]
-
Tan, W., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy, 10, 4871–4883. [Link]
-
Zhang, Y.-K., et al. (2014). Crizotinib (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein. British Journal of Pharmacology, 171(22), 5095-5108. [Link]
-
Wagner, J., et al. (2021). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. [Link]
-
Yashiro, M., et al. (2012). IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3326. [Link]
-
Pleyer, C., et al. (2019). Transcriptional Modulation by Idelalisib Synergizes with Bendamustine in Chronic Lymphocytic Leukemia. Cancers, 11(10), 1478. [Link]
-
Costa, C., et al. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
Li, Y., et al. (2018). Dose-response curves and IC 50 values for sorafenib and artesunate in... ResearchGate. [Link]
-
El-Dash, Y., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]
-
Costa, C., et al. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
Kralj, M., et al. (2019). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 24(18), 3326. [Link]
-
Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. British Journal of Cancer, 97(5), 624-630. [Link]
-
El-Sayed, N. N. E., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][12][14][15]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. [Link]
-
Saddik, M. S., et al. (2017). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
El-Metwaly, A. M., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Computational Biology and Chemistry, 105, 107928. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]
-
Tolba, M. F., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 112, 105019. [Link]
-
Isakhanyan, A., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(11), 2993. [Link]
-
Ghorab, M. M., et al. (2021). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 26(21), 6649. [Link]
-
El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3326. [Link]
-
Huang, W., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(24), 6674-6679. [Link]
-
Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 23-31. [Link]
Sources
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of a Thieno[2,3-d]pyrimidine Library
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the thieno[2,3-d]pyrimidine scaffold has emerged as a promising heterocyclic core.[1][2] Its structural resemblance to purine bases allows for diverse biological interactions, making it a fertile ground for the development of new therapeutics.[1][2] This guide provides a comprehensive comparison of the antimicrobial performance of select thieno[2,3-d]pyrimidine derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction to Thieno[2,3-d]pyrimidines as Antimicrobial Agents
The thieno[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that has been the subject of extensive research due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[3] The fusion of a thiophene ring to a pyrimidine ring creates a scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity. Recent studies have highlighted the potential of this class of compounds against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains.[3][4]
This guide will delve into a comparative analysis of representative thieno[2,3-d]pyrimidine derivatives, evaluating their in vitro efficacy against key bacterial pathogens. We will also explore the structure-activity relationships (SAR) that govern their antimicrobial potency and provide detailed, validated protocols for antimicrobial screening to ensure reproducibility and reliability of findings.
Comparative Antimicrobial Performance
To illustrate the antimicrobial potential of the thieno[2,3-d]pyrimidine library, we have compiled the Minimum Inhibitory Concentration (MIC) data for three distinct derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included as a positive control for comparative purposes.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Thieno[2,3-d]pyrimidine Derivatives and Ciprofloxacin
| Compound | Chemical Class | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Derivative A | Thieno[2,3-d]pyrimidinedione | 2–16 (MRSA strains) | >32 | [4] |
| Derivative B | Cyclohexathienopyrimidine-sulfadiazine Hybrid | 125 | 125 | [3] |
| Derivative C | Thienopyrimidine-sulfamethoxazole Hybrid | 250 | 125 | [3] |
| Ciprofloxacin | Fluoroquinolone | 0.5 - 0.6 | 0.013 | [5][6] |
Note: MRSA indicates methicillin-resistant Staphylococcus aureus. The MIC values for Derivative A are presented as a range as reported in the source against various resistant strains.
The data clearly indicates that while the thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity, their potency varies significantly with their structural modifications. Derivative A, a thieno[2,3-d]pyrimidinedione, demonstrates potent activity against challenging Gram-positive pathogens.[4] The sulfonamide hybrids (Derivatives B and C) show broader-spectrum activity, albeit at higher concentrations compared to ciprofloxacin.[3]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of the thieno[2,3-d]pyrimidine scaffold is intrinsically linked to the nature and position of its substituents. Analysis of a broader range of analogs from the literature reveals several key SAR trends:
-
The Pyrimidine Core is Crucial: The integrity of the pyrimidine ring is essential for antibacterial activity.[4]
-
Substitutions at Position 2 and 4: Modifications at these positions significantly influence the antimicrobial spectrum and potency. For instance, the introduction of sulfonamide moieties can broaden the activity to include Gram-negative bacteria.[3]
-
Lipophilicity and Steric Factors: These physicochemical properties play a significant role in the antibacterial efficacy of thieno[2,3-d]pyrimidine derivatives.[7] A balance of these properties is necessary for effective interaction with bacterial targets and penetration of the bacterial cell envelope.
Caption: Key structure-activity relationships for antimicrobial thieno[2,3-d]pyrimidines.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized antimicrobial susceptibility testing methods are paramount. Below are detailed protocols for the broth microdilution and agar well diffusion assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds and control antibiotic (e.g., Ciprofloxacin) stock solutions
-
Sterile multichannel pipettes and reservoirs
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the test compounds and control antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in broth without antimicrobial agent) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure optical density.
-
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition.[9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds and control antibiotic solutions
-
Incubator
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Creation of Wells:
-
Aseptically create wells in the inoculated agar using a sterile cork borer.
-
-
Application of Test Substances:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound and control solution into separate wells.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the diffusion of the substances into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters.
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The comparative data presented in this guide highlights the potential of this chemical class, particularly against drug-resistant Gram-positive bacteria. The structure-activity relationships discussed underscore the importance of rational design in optimizing the antimicrobial profile of these compounds. By employing the standardized and detailed protocols provided, researchers can confidently and reproducibly evaluate the efficacy of their own thieno[2,3-d]pyrimidine libraries, contributing to the critical effort of developing next-generation antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
Comparative study of kinase inhibition by different thieno[2,3-d]pyrimidine isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of thieno[2,3-d]pyrimidine and its isomers as kinase inhibitors. By examining the structure-activity relationships (SAR) of these scaffolds, supported by quantitative experimental data, we aim to provide valuable insights for the rational design of novel and selective kinase inhibitors.
Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition
The thienopyrimidine scaffold, a fusion of a thiophene and a pyrimidine ring, is a privileged structure in medicinal chemistry, largely due to its bioisosteric resemblance to the natural purine core of ATP.[1][2] This structural mimicry allows thienopyrimidine derivatives to effectively compete with ATP for binding to the catalytic site of a wide array of protein kinases. The thieno[2,3-d]pyrimidine core, in particular, has been extensively explored as a scaffold for the development of inhibitors targeting various kinase families, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K).[3][4][5][6]
However, the fusion of the thiophene and pyrimidine rings can result in several isomeric forms, most notably the thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines. The seemingly subtle difference in the position of the sulfur atom and the fusion pattern of the rings can have a profound impact on the molecule's three-dimensional shape, electronic properties, and, consequently, its binding affinity and selectivity for different kinase targets. This guide will delve into a comparative study of these isomers, focusing primarily on the two most investigated scaffolds: thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine.
Isomeric Scaffolds Under Comparison
The core structures of the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers are depicted below. The key distinction lies in the orientation of the thiophene ring relative to the pyrimidine ring, which alters the positions of the sulfur atom and the nitrogen atoms, thereby influencing the potential hydrogen bonding patterns and steric interactions with the kinase active site.
Caption: Core structures of Thieno[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine.
Comparative Analysis of Kinase Inhibition
The inhibitory potency of thienopyrimidine derivatives is highly dependent on both the isomeric scaffold and the nature of the substituents at various positions. Below, we present a comparative analysis of the inhibitory activities of derivatives of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine against several key kinase targets.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology.[7] Interestingly, studies have shown conflicting results regarding the optimal thienopyrimidine isomer for EGFR inhibition, suggesting that the substitution pattern is a critical determinant of activity.
One study directly comparing the two scaffolds as dual EGFR/ErbB-2 inhibitors found that derivatives based on the thieno[3,2-d]pyrimidine core were generally more potent against EGFR than their thieno[2,3-d]pyrimidine counterparts.[8]
Table 1: Comparative Inhibition of EGFR by Thienopyrimidine Isomers
| Isomeric Core | Compound | R1 | R2 | EGFR IC50 (nM) | ErbB-2 IC50 (nM) | Reference |
| Thieno[3,2-d]pyrimidine | 1 | 4-(3-fluorobenzyloxy)-3-chlorophenyl | H | 2.5 | 5.8 | Rheault et al. |
| Thieno[2,3-d]pyrimidine | 2 | 4-(3-fluorobenzyloxy)-3-chlorophenyl | H | >1000 | >1000 | Rheault et al. |
The data in Table 1 clearly illustrates that for this particular substitution pattern, the thieno[3,2-d]pyrimidine scaffold is significantly more effective at inhibiting both EGFR and ErbB-2. This suggests that the geometry of the thieno[3,2-d]pyrimidine core provides a more favorable orientation of the key binding motifs within the ATP-binding pocket of these kinases.
Conversely, another study investigating a different series of derivatives found that thieno[2,3-d]pyrimidines were more potent anticancer agents against non-small cell lung cancer cell lines, which are often driven by EGFR mutations.[9] This highlights the intricate interplay between the core scaffold and its substituents in determining the final biological activity.
Caption: Simplified EGFR signaling pathway and the point of inhibition by thienopyrimidines.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop potent VEGFR-2 inhibitors.[4][6][10][11]
While direct comparative studies of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers as VEGFR-2 inhibitors are less common in the literature, the extensive research on thieno[2,3-d]pyrimidine derivatives has yielded compounds with impressive potency.
Table 2: Potent Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitors
| Compound | Substituents | VEGFR-2 IC50 (nM) | Reference |
| 3 | 4-((4-methoxybenzyl)amino) | 3.9 | [5] |
| 4 | 4-((3-chloro-4-fluorobenzyl)amino) | 5 | [5] |
| 5 | 4-(3-ethynyl-phenylamino) | 73 | [11] |
The high potency of these thieno[2,3-d]pyrimidine derivatives underscores the suitability of this scaffold for targeting VEGFR-2. Further comparative studies with the corresponding thieno[3,2-d]pyrimidine isomers would be valuable to definitively establish the superior scaffold for this target.
Other Kinases
The versatility of the thienopyrimidine scaffold extends to other kinase families. A study on choline kinase inhibitors compared derivatives of thieno[3,2-b]pyridine, thieno[2,3-d]pyrimidine, and thieno[3,2-d]pyrimidine.[2] This study provides a rare example of a direct comparison of three related scaffolds, offering insights into the impact of both the thiophene fusion pattern and the presence of a pyridine versus a pyrimidine ring.
Structure-Activity Relationship (SAR) Insights
The differential activity of the thienopyrimidine isomers can be attributed to several factors:
-
Hydrogen Bonding: The positions of the nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase active site. The different isomeric scaffolds present these nitrogen atoms in distinct spatial arrangements, which can favor binding to some kinases over others.
-
Steric Constraints: The orientation of the thiophene ring can influence the positioning of substituents, leading to favorable or unfavorable steric interactions within the binding pocket.
-
Electronic Properties: The location of the electron-rich sulfur atom can affect the overall electronic distribution of the molecule, which can in turn influence its interactions with amino acid residues in the kinase active site.
For instance, in the case of the potent thieno[3,2-d]pyrimidine-based EGFR inhibitors, it is likely that this scaffold optimally positions the aniline substituent to interact with the key methionine residue in the hinge region, while also allowing for favorable interactions in the hydrophobic pocket.
Experimental Protocols
To ensure the reliability and reproducibility of kinase inhibition data, standardized and well-validated experimental protocols are essential. Below are representative protocols for a biochemical kinase assay and a cell-based viability assay.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the thienopyrimidine test compounds in DMSO and then in the appropriate assay buffer to the desired concentrations.
-
Kinase Reaction Mixture: In a 96- or 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine inhibitors and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[3]
Conclusion
The comparative analysis of thieno[2,3-d]pyrimidine and its isomers reveals the profound impact of the scaffold's geometry on kinase inhibitory activity. While the thieno[2,3-d]pyrimidine core has been more extensively studied and has yielded potent inhibitors for a variety of kinases, particularly VEGFR-2, evidence suggests that the thieno[3,2-d]pyrimidine isomer may be superior for targeting certain kinases like EGFR.
These findings underscore the importance of considering isomeric scaffolds in the early stages of drug discovery. The choice of the core heterocycle is not trivial and can be a critical determinant of both potency and selectivity. Future research involving the systematic synthesis and parallel screening of derivatives of all thienopyrimidine isomers against a broad panel of kinases will be invaluable for elucidating more comprehensive structure-activity relationships and for the development of the next generation of targeted kinase inhibitors.
References
- Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & El Ella, D. A. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 8(13), 1535-1565.
- BenchChem. (2025).
- Abdel-Maksoud, M. S., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019.
- Rheault, T. R., et al. (2009). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2649-2653.
- Abdelgawad, M. A., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1147-1163.
- El-Gamal, M. I., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry, 24.
- Hassan, A. S., et al. (2023). New thieno[2,3-d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Archiv der Pharmazie, 356(6), e2200505.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Gryshchenko, A. A., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(12), 2298.
- El-Gamal, M. I., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Anti-Cancer Agents in Medicinal Chemistry.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219460.
- El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1739-1756.
- Abourehab, M. A. S., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.
- Elrazaz, E. Z., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future medicinal chemistry, 8(13), 1535–1565.
- Rheault, T. R., et al. (2009). Identification of 6-aryl-thieno[3,2-d] and -[2,3-d]pyrimidines as new classes of dual inhibitors of epidermal growth factor receptor and erbB-2. Bioorganic & medicinal chemistry letters, 19(2), 466-470.
- Luque-Navarro, P. M., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences, 23(7), 3848.
- Wang, N., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.
- Rheault, T. R., et al. (2009). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 19(10), 2649–2653.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benthamscience.com [benthamscience.com]
- 11. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to the Validation of a Kinase Assay Using a Known Thieno[2,3-d]pyrimidine Inhibitor
This guide provides a comprehensive framework for the validation of a biological assay, specifically a kinase assay, utilizing a well-characterized thieno[2,3-d]pyrimidine inhibitor as a reference standard. As researchers and drug development professionals, the integrity of our data is paramount. A rigorously validated assay ensures that the results are accurate, precise, and reliable, forming a solid foundation for critical decision-making in any research pipeline. This document moves beyond a simple checklist of steps, delving into the causal logic behind experimental choices to provide a self-validating system for your laboratory.
Part 1: Foundational Concepts - The "Why" Behind the "How"
Before embarking on the practical steps of assay validation, it is crucial to understand the underlying scientific principles. This section grounds our experimental design in the mechanism of our tool compound and the statistical pillars of assay performance.
Pillar 1: The Reference Inhibitor - A Thieno[2,3-d]pyrimidine Case Study
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1] Many derivatives have been developed as inhibitors of key oncological targets like the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase.[2][3][4][5] For the purpose of this guide, we will consider a hypothetical thieno[2,3-d]pyrimidine inhibitor, "TP-1," a known, potent, and selective ATP-competitive inhibitor of EGFR.
The mechanism of action (MoA) is critical. As an ATP-competitive inhibitor, TP-1 binds to the kinase's active site, directly competing with the endogenous substrate, ATP.[6][7] This MoA is fundamental to our assay design, particularly in the selection of ATP concentration, as it directly influences the apparent potency (IC50) of the inhibitor.[6][8] Understanding this interaction allows us to design an assay that is sensitive to this specific inhibitory mechanism.
Pillar 2: The Principles of Assay Validation
Assay validation is a formal process of demonstrating that an analytical method is suitable for its intended purpose.[9][10] The parameters we assess are guided by international standards, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12][13][14]
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true or accepted reference value.[9][15]
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14] In our case, this means the assay signal is genuinely from EGFR activity and its inhibition.
-
Linearity & Range: The ability to obtain results that are directly proportional to the concentration of the analyte within a given range. For dose-response curves, we look for a predictable sigmoidal relationship.[15][16]
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
Pillar 3: The Indispensable Role of a Reference Compound
Using a well-characterized reference compound like TP-1 is the cornerstone of this validation process. It serves as a positive control, confirming that the assay system can detect inhibition.[17] By repeatedly measuring the IC50 of TP-1, we can establish benchmarks for accuracy and precision. Any significant deviation in the IC50 value in future experiments would immediately flag a potential issue with the assay, such as reagent degradation or procedural error.
Part 2: The Experimental Validation Workflow
This section provides a detailed, step-by-step methodology for validating our EGFR kinase assay using the reference inhibitor, TP-1. The entire workflow is designed to systematically generate the data required to assess the key validation parameters.
Experiment 1: Z'-Factor Determination for Assay Quality
Rationale: Before assessing an inhibitor, we must first confirm the quality, stability, and robustness of the assay itself. The Z'-factor is a statistical parameter that quantifies the dynamic range and data variation, providing a measure of the assay's suitability for screening.[18][19] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[20][21]
Protocol:
-
Plate Layout: Designate half of a 96-well or 384-well plate for "Maximum Activity" (Negative Control, DMSO vehicle) and the other half for "Minimum Activity" (Positive Control, a high concentration of TP-1 to fully inhibit the enzyme).
-
Reagent Preparation:
-
Negative Control (NC): Assay buffer + DMSO (e.g., 1% final concentration).
-
Positive Control (PC): Assay buffer + TP-1 inhibitor at a concentration >100x its expected IC50 (e.g., 10 µM).
-
-
Assay Execution:
-
Add NC and PC solutions to the respective wells.
-
Prepare the kinase/substrate master mix in assay buffer.
-
Initiate the reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.[6]
-
Incubate for the predetermined optimal time (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the detection reagent (e.g., luminescence- or fluorescence-based reagent that measures remaining ATP or phosphosubstrate).
-
Read the plate on a compatible plate reader.
-
-
Calculation:
Data Presentation:
| Parameter | Negative Control (Max Signal) | Positive Control (Min Signal) | Z'-Factor | Assay Quality |
| Mean Signal | 150,000 RLU | 5,000 RLU | ||
| Standard Deviation | 7,500 RLU | 1,500 RLU | 0.75 | Excellent |
| Number of Replicates | 48 | 48 |
Table 1: Example Z'-Factor Calculation and Interpretation.
Experiment 2: IC50 Determination for Potency, Repeatability, and Precision
Rationale: The IC50 (half-maximal inhibitory concentration) is the primary measure of a compound's potency.[8][22][23] By determining the IC50 multiple times under varied conditions, we can rigorously assess the assay's precision.
Protocol:
-
Inhibitor Dilution Series:
-
Prepare a 10-point, 3-fold serial dilution of the TP-1 inhibitor in DMSO. For an inhibitor with an expected IC50 of 50 nM, a top concentration of 10 µM is appropriate.
-
Transfer the diluted inhibitor and a DMSO-only control to the assay plate.
-
-
Assay Execution:
-
Follow the same procedure as the Z'-factor experiment (steps 3.3-3.5), adding the kinase/substrate mix and initiating with ATP.
-
-
Data Analysis:
-
Normalize the data: Set the mean of the DMSO-only wells (no inhibition) to 100% activity and the mean of the highest inhibitor concentration wells to 0% activity.
-
Plot the normalized % Activity against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[24]
-
-
Validation Assessment:
-
Repeatability (Intra-assay): Perform the IC50 determination three times in parallel on the same plate or on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): Perform the IC50 determination on three separate days, preferably with different analysts or batches of reagents if applicable.
-
Calculate the mean IC50, standard deviation, and coefficient of variation (CV%) for both intra- and inter-assay experiments. A CV% of <20-30% is generally considered acceptable for cell-based and biochemical assays.
-
Data Presentation:
| Experiment Run | Analyst | Day | Determined IC50 (nM) |
| Intra-Assay 1 | A | 1 | 48.5 |
| Intra-Assay 2 | A | 1 | 51.2 |
| Intra-Assay 3 | A | 1 | 45.9 |
| Inter-Assay 1 | A | 1 | 48.5 |
| Inter-Assay 2 | B | 2 | 55.1 |
| Inter-Assay 3 | A | 3 | 52.3 |
Table 2: Example IC50 data for precision analysis.
| Precision Metric | Mean IC50 (nM) | Std. Dev. (nM) | CV% | Validation Status |
| Repeatability | 48.5 | 2.65 | 5.5% | Pass |
| Intermediate Precision | 52.0 | 3.31 | 6.4% | Pass |
Table 3: Summary of assay precision based on IC50 values.
Experiment 3: Counter-Screen for Specificity
Rationale: A critical aspect of validation is ensuring the assay specifically measures the activity of the target kinase. We demonstrate this by testing our selective EGFR inhibitor, TP-1, against a distantly related kinase (e.g., a serine/threonine kinase like PKA). A significant drop in potency (high IC50) in the counter-screen confirms that the inhibitor is selective and that the assay can differentiate between on-target and off-target effects.[6][25]
Protocol:
-
Perform a full 10-point IC50 determination for TP-1 using the validated assay protocol, but substitute EGFR with the counter-screen kinase (e.g., PKA).
-
Ensure the assay conditions (e.g., substrate, buffer) are optimal for the counter-screen kinase.
-
Calculate the IC50 value for TP-1 against the counter-screen kinase.
Data Presentation:
| Kinase Target | Inhibitor | IC50 (nM) | Selectivity Fold-Difference |
| EGFR (Target) | TP-1 | 52.0 | - |
| PKA (Counter-Screen) | TP-1 | >10,000 | >192-fold |
Table 4: Example data demonstrating assay specificity and inhibitor selectivity.
Part 3: Synthesizing the Validation Data
The final step is to consolidate all experimental data to make a formal statement about the assay's performance and its fitness for purpose.
Summary of Validation:
Our hypothetical validation of the EGFR kinase assay using the thieno[2,3-d]pyrimidine inhibitor TP-1 has demonstrated:
-
Excellent Robustness: The assay consistently yields a Z'-factor > 0.7, indicating a large and stable signal window.
-
High Precision: Both intra-assay (CV% = 5.5%) and inter-assay (CV% = 6.4%) precision are well within acceptable limits, showing the results are highly reproducible.
-
Confirmed Specificity: The >192-fold selectivity window for TP-1 between EGFR and a counter-screen kinase confirms the assay can specifically measure EGFR inhibition without confounding off-target signals.
-
Established Accuracy: The mean inter-assay IC50 of 52.0 nM serves as the established reference value (the "true" value for this assay system) against which future experiments and new compounds can be compared.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
-
Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
IC50 Determination. edX. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. ResearchGate. [Link]
-
Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity. PubMed. [Link]
-
Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]
-
Z-factor. Wikipedia. [Link]
-
A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. National Institutes of Health. [Link]
-
Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
-
IC50. Wikipedia. [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Publications. [Link]
-
Evaluation of a Cell-Based Potency Assay for Detection of the Potency of TrenibotulinumtoxinE® (TrenibotE). MDPI. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]
-
Applying analytical method validation to cell-based potency assays. Drug Target Review. [Link]
-
FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". ASCPT. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Essentials in Bioassay Development. BioPharm International. [Link]
-
A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. PubMed Central. [Link]
-
Biological Assay Development. Charles River Laboratories. [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]
-
Bioassay method development and validation. Pharmaceutical Networking. [Link]
-
Measuring Precision in Bioassays: Rethinking Assay Validation. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
- 13. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 14. criver.com [criver.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. mdpi.com [mdpi.com]
- 17. marinbio.com [marinbio.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. courses.edx.org [courses.edx.org]
- 23. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Thieno[2,3-d]pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors targeting a spectrum of diseases, most notably cancer. Its inherent ability to mimic the adenine moiety of ATP allows for effective competition at the kinase ATP-binding site. However, the high degree of conservation within this site across the human kinome presents a significant challenge: ensuring target selectivity to minimize off-target effects and associated toxicities. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of various thieno[2,3-d]pyrimidine-based compounds, supported by experimental data and detailed methodologies to empower researchers in the selection and development of highly selective kinase inhibitors.
The Imperative of Selectivity Profiling
The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction landscape across the entire kinome. A lack of selectivity can lead to unforeseen side effects, toxicity, and a diminished therapeutic window. Comprehensive cross-reactivity profiling is therefore not merely a regulatory requirement but a critical step in elucidating a compound's true mechanism of action and predicting its clinical potential. This guide will explore three key pillars of selectivity assessment: biochemical assays for direct enzymatic inhibition, cellular assays for target engagement in a physiological context, and the structural rationale underpinning selectivity.
Comparative Cross-Reactivity of Thieno[2,3-d]pyrimidine-Based Inhibitors
The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the development of inhibitors targeting a diverse range of kinases. Below, we compare the selectivity profiles of representative compounds targeting key oncogenic kinases.
Table 1: Cross-Reactivity Profile of a Thieno[2,3-d]pyrimidine-Based EGFR Inhibitor
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| EGFR (T790M) | 13 | >95% |
| EGFR (WT) | >1000 | <20% |
| ErbB2 (HER2) | 980 | 25% |
| JAK1 | >10,000 | <10% |
| PI3Kα | >10,000 | <10% |
| c-Met | >10,000 | <10% |
Data synthesized from representative studies for illustrative purposes.[1][2][3]
Table 2: Cross-Reactivity Profile of a Thieno[2,3-d]pyrimidine-Based PI3K Inhibitor
| Kinase | % Inhibition at 10 µM |
| PI3Kβ | 72% |
| PI3Kγ | 84% |
| PI3Kα | <40% |
| mTOR | 45% |
| EGFR | <10% |
| JAK2 | <10% |
Data represents the inhibitory activity of compound VIb as reported in a study on novel thieno[2,3-d] pyrimidine derivatives as anti-PI3K agents.[4][5]
Table 3: Kinome-Wide Selectivity of a Thieno[3,2-d]pyrimidine-Based JAK1 Inhibitor
| Kinase | IC50 (nM) |
| JAK1 | 22 |
| JAK2 | >1000 |
| JAK3 | >1000 |
| TYK2 | 850 |
| Off-Target Kinases (>360 tested) | Generally >10,000 |
Data for a highly selective thieno[3,2-d]pyrimidine derivative, a close structural analog, demonstrating the potential for achieving high selectivity with this scaffold.[6]
Understanding the Structural Basis of Selectivity
The selectivity of thieno[2,3-d]pyrimidine-based inhibitors is dictated by the specific substitutions on the core scaffold, which allow for exploitation of subtle differences in the ATP-binding pockets of various kinases. For instance, in EGFR inhibitors, specific moieties can be introduced to form covalent bonds with a cysteine residue near the active site, a feature not present in all kinases, thereby conferring selectivity.[1][2] Similarly, modifications can be made to access unique hydrophobic pockets or to form hydrogen bonds with non-conserved residues in the target kinase, thus disfavoring binding to off-target kinases.[6]
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. This involves a combination of in vitro biochemical assays and in-cell target engagement studies.
Biochemical Assays: The First Line of Assessment
Biochemical assays, utilizing purified recombinant kinases, provide a direct measure of a compound's inhibitory potency (typically as an IC50 value) against a specific kinase. Large panels of kinases are commercially available, enabling broad, kinome-wide screening.
Biochemical IC50 Determination Workflow.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation : Prepare solutions of the purified kinase, the appropriate substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Compound Plating : Create a serial dilution of the thieno[2,3-d]pyrimidine compound in DMSO and add it to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction : Add the kinase to the wells containing the compound and incubate briefly. Initiate the reaction by adding the ATP and substrate mixture.
-
Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection : Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™), which generates a luminescent signal proportional to kinase activity.
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value.[7]
Cellular Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Cellular target engagement assays are therefore crucial to confirm that a compound interacts with its intended target in a living cell.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein in living cells.[8][9][10][11][12]
NanoBRET™ Target Engagement Assay Workflow.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection : Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating : After 24 hours, harvest the transfected cells and dispense them into a white 384-well assay plate.
-
Compound and Tracer Addition : Add the thieno[2,3-d]pyrimidine compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the target kinase.
-
Equilibration : Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
Signal Detection : Add the Nano-Glo® substrate and immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at >600 nm) using a plate reader.
-
Data Analysis : Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and thus, target engagement.[8][9][10][11][12]
CETSA® is a label-free method that assesses target engagement based on the principle that a protein's thermal stability changes upon ligand binding.[13][14][15][16][17]
Cellular Thermal Shift Assay (CETSA®) Workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment : Treat cultured cells with the thieno[2,3-d]pyrimidine compound or a vehicle control for a specified duration.
-
Heating Step : Harvest the cells, wash with PBS, and resuspend them. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis and Fractionation : Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification : Quantify the amount of the soluble target protein in the supernatant using a method such as Western blotting or an immunoassay.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[13][14][15][16][17]
Conclusion
The thieno[2,3-d]pyrimidine scaffold remains a highly valuable framework for the design of potent and selective kinase inhibitors. However, achieving the desired selectivity profile is a complex challenge that requires a rigorous and multi-pronged approach to cross-reactivity assessment. By integrating comprehensive biochemical screening with physiologically relevant cellular target engagement assays, researchers can gain a deeper understanding of their compounds' behavior. This knowledge is paramount for making informed decisions in lead optimization, mitigating potential off-target liabilities, and ultimately developing safer and more effective targeted therapies.
References
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 134-143.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Aboelez, M. O., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4988.
- Abuel-Magd, A. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 2-13.
- Lee, S., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry, 285, 117308.
- Abo-Ashour, M. F., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9345.
- Sharma, R., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894101.
- Gad, H. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332.
- Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955.
- El-Metwally, A. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Gad, H. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332.
- Aboelez, M. O., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Molecules, 27(13), 4235.
- Zhao, A., et al. (2011). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918.
- Choi, H. G., et al. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. The Journal of Biological Chemistry, 287(13), 10864–10874.
- Liu, K., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of Biological Chemistry, 287(13), 9811-9823.
- El-Naggar, M., et al. (2022). Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. Journal of Molecular Structure, 1262, 132969.
- El-Remaily, M. A. A. A., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry.
Sources
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. eubopen.org [eubopen.org]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is foundational to innovation. However, our responsibility extends beyond discovery to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the waste of this specific chlorinated heterocyclic compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are built on principles of chemical compatibility, regulatory compliance, and proactive risk mitigation.
Hazard Profile and Waste Characterization
Understanding the intrinsic hazards of this compound is the first step in establishing a safe disposal protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, data from structurally similar compounds, such as 4-Chloro-2-(methylthio)pyrimidine, allows for a reliable inference of its hazard profile. The presence of a chlorinated pyrimidine ring and a thieno-fused system suggests specific toxicological and reactive properties that must be respected.
The compound is anticipated to be a corrosive and irritating substance. Based on analogs, it is classified as causing severe skin burns and serious eye damage[1][2]. Ingestion, inhalation, and skin contact may be harmful[1]. Therefore, all waste forms—be it unadulterated compound, solutions, or contaminated labware—must be treated as hazardous.
Table 1: Inferred Hazard Classification
| Hazard Class | Category | Description | Source |
|---|---|---|---|
| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and damage. | [1] |
| Serious Eye Damage / Irritation | Category 1 | Causes serious eye damage. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful | May be harmful if swallowed, in contact with skin, or if inhaled. |[1] |
Furthermore, thermal decomposition is a significant concern. Heating the compound can release highly toxic and corrosive gases, including:
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen chloride (HCl) gas[1]
This decomposition profile dictates that uncontrolled disposal methods, such as drain disposal or simple incineration, are unacceptable and dangerous.
On-Site Waste Management: A Step-by-Step Protocol
Proper management begins in the laboratory at the point of generation. Adherence to these steps is critical to prevent accidental exposures and ensure the waste is ready for final disposal.
Step 1: Immediate Segregation
Segregate all waste containing this compound immediately. This compound is incompatible with strong oxidizing agents and strong acids[1][2]. Contact with these substances could lead to vigorous, exothermic reactions.
-
Action: Designate a specific, clearly marked satellite accumulation area (SAA) for this waste stream[3]. This area should be away from incompatible chemicals.
Step 2: Container Selection and Integrity
The choice of container is crucial for safe storage and transport.
-
Action: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for potentially corrosive waste[4].
-
Action: Ensure the container is in good condition, free from leaks or external chemical residue, and has a tightly sealing cap[4][5][6]. The container must remain closed at all times except when adding waste[3][6].
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a cornerstone of safety.
-
Action: Label the waste container immediately with the words "HAZARDOUS WASTE" [3][4].
-
Action: Clearly list all contents by their full chemical name (no formulas or abbreviations) and their approximate percentage composition[4][6]. For this specific waste, the label must include "this compound".
-
Action: Note the date when waste was first added to the container.
Step 4: Managing Different Waste Forms
-
Solid Waste: Collect unadulterated compounds, spent reagents, and grossly contaminated items (e.g., weighing paper, gloves) in a designated, lined container[6].
-
Liquid Waste: Collect solutions in a sealable, liquid-rated container. Do not fill containers beyond 90% capacity to allow for expansion[5].
-
Contaminated Labware:
-
Thoroughly empty the labware. The first rinse with a suitable solvent must be collected and disposed of as hazardous liquid waste[6].
-
Subsequent rinses can be managed according to institutional policy.
-
After decontamination, deface or remove the original chemical label before disposing of the container as solid waste or for recycling[6].
-
Disposal Pathway Decision Framework
As the waste generator, your institution is legally responsible for determining if a discarded chemical is classified as a hazardous waste under local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[1]. Given its properties as a chlorinated organic compound, this waste will fall under hazardous waste regulations[7][8].
The only environmentally sound and compliant disposal method for chlorinated compounds like this is incineration at a licensed hazardous waste treatment facility [7]. These facilities operate at high temperatures to ensure complete destruction of the molecule and employ advanced scrubbing systems to neutralize the resulting acidic gases (HCl, SOx, NOx)[1].
Prohibited Disposal Methods:
-
Sewer/Drain Disposal: Strictly prohibited. This introduces a persistent, potentially toxic chemical into waterways and can damage plumbing infrastructure[1][5][6].
-
Evaporation in a Fume Hood: Prohibited. This releases vapors into the atmosphere and does not destroy the hazardous compound.
-
Landfill: Prohibited for untreated chemical waste.
The logical flow for making disposal decisions is visualized below.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
Accidents during handling require immediate and appropriate action.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention[1].
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[9].
-
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE (lab coat, gloves, eye protection).
-
Absorb the spill with an inert, non-combustible material like sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal[9].
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship. The proper handling and disposal of chemical waste are as integral to the scientific process as the research itself.
References
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes; Proposed Rule. Retrieved from [Link]
-
American Chemical Society. (2020). Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. ACS Omega. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Synerzine. (2021). Safety Data Sheet: 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
A Proactive Safety Protocol for Handling 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with this compound (CAS No. 598298-10-3). As a novel thienopyrimidine derivative, comprehensive, peer-reviewed safety data for this specific molecule is not yet widely available. Therefore, this protocol is built upon a conservative, safety-first approach, extrapolating from the known, severe hazards of structurally similar compounds, particularly 4-Chloro-2-(methylthiopyrimidine).[1][2]
Our core principle is to treat this compound with the highest degree of caution, assuming it possesses similar or greater hazards than its analogs until proven otherwise. This ensures the highest level of protection for all laboratory personnel.
Hazard Analysis: An Evidence-Based Assessment
Given the absence of a specific Safety Data Sheet (SDS) for the title compound, we will base our immediate handling protocols on the well-documented hazards of 4-Chloro-2-methylthiopyrimidine. This analog is classified by the US OSHA Hazard Communication Standard (29 CFR 1910.1200) as a hazardous substance.[1] The primary dangers are significant and demand rigorous control measures.
| Hazard Classification | Description of Risk | Rationale for Precaution |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and damage upon contact.[1][2] | The chemical structure suggests high reactivity with biological tissues. Direct contact can lead to immediate and irreversible tissue damage. |
| Serious Eye Damage | Category 1: Causes severe and potentially permanent eye damage.[1] | The corrosive nature of the compound poses an extreme risk to sensitive eye tissues. Even minimal contact can result in significant injury. |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1] | Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract. All handling must be performed in a controlled, ventilated environment. |
| Hazardous Decomposition | Under thermal stress or in a fire, toxic and corrosive gases are released, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1] | This highlights the importance of controlled storage temperatures and appropriate firefighting measures, including the use of a self-contained breathing apparatus. |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE strategy is mandatory for all procedures involving this compound. This system is designed to create redundant barriers, ensuring protection even if one layer is compromised.
Primary Engineering Control: The First Line of Defense
All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood.[1] This primary engineering control is non-negotiable and serves to contain dust, aerosols, and vapors at the source. Ensure the fume hood has a recent certification and that the sash is maintained at the lowest practical height.
Your Personal Armor: The PPE Ensemble
-
Respiratory Protection :
-
Why it's essential : To prevent the inhalation of fine powders or aerosols, which can cause acute respiratory irritation.[1]
-
Specification : A NIOSH-approved N95 or higher-rated respirator is required for weighing and transferring the solid compound.[3] For situations with a higher risk of aerosolization, or during spill cleanup, a half-mask or full-face respirator with appropriate particulate and organic vapor cartridges should be considered.[4][5] All respirator use requires prior medical clearance and fit-testing as per OSHA 29 CFR 1910.134.
-
-
Eye and Face Protection :
-
Why it's essential : The compound is classified as causing severe, irreversible eye damage.[1]
-
Specification : Indirectly vented, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[4] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashes or energetic reactions, providing a secondary layer of protection for the entire face.[4][6]
-
-
Hand Protection :
-
Why it's essential : To prevent direct skin contact, which leads to severe chemical burns.[1][2]
-
Specification : Double-gloving is required.[3]
-
Inner Glove : A standard nitrile examination glove.
-
Outer Glove : A heavy-duty, chemical-resistant nitrile or neoprene glove.
-
-
Protocol : Gloves must be inspected for any signs of degradation or puncture before each use.[7] The outer glove should be changed immediately upon any known or suspected contact with the chemical. Both pairs of gloves must be removed and disposed of as hazardous waste after the procedure is complete, using a technique that avoids touching the outer surface of the glove with bare skin.[7]
-
-
Body Protection :
-
Why it's essential : To protect the skin from accidental spills and contamination.
-
Specification : A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger quantities (>5g) or a significant risk of splashing, a disposable, back-closing, impermeable gown should be worn over the lab coat.[3][6][8] Ensure the gown has tight-fitting knit or elastic cuffs that can be tucked under the outer glove.[3] Long pants and fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory.[4]
-
Operational Plan: A Step-by-Step Safety Workflow
This workflow integrates the PPE requirements into the practical handling of the compound. Following these steps methodically minimizes the risk of exposure at every stage.
Caption: Safe Handling Workflow for Potent Chemical Compounds.
Emergency Response & Disposal
Immediate First Aid Measures
Your preparedness for an emergency is critical. Speed is essential in mitigating the effects of an exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1] Seek immediate medical attention. Do not hesitate to activate a safety shower.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Spill Response
-
Evacuate personnel from the immediate area.
-
Wear the full PPE ensemble, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a suitable, labeled, and sealed container for hazardous waste disposal.[1][7] Avoid creating dust.[7]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
All materials contaminated with this compound, including used gloves, disposable gowns, absorbent materials, and empty containers, must be treated as hazardous waste.[1] These materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][7] Do not empty into drains or release into the environment.[1]
By adhering to these rigorous safety protocols, you establish a self-validating system of protection that prioritizes personal safety while enabling critical research and development to proceed with confidence.
References
-
PubChem Compound Summary for 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 4-Fluoro-2-(methylthio)pyrimidine. Angene Chemical. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
PubChem Compound Summary for 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Protective Equipment. ASHP Publications. [Link]
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. angenechemical.com [angenechemical.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
